PTP1B-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H25N3O3S2 |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
N-[[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]-3-phenylpropanamide |
InChI |
InChI=1S/C24H25N3O3S2/c1-17-8-10-21(16-18(17)2)27-32(29,30)22-13-11-20(12-14-22)25-24(31)26-23(28)15-9-19-6-4-3-5-7-19/h3-8,10-14,16,27H,9,15H2,1-2H3,(H2,25,26,28,31) |
Clé InChI |
ZNWJPVHKYGKNLY-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Allosteric Mechanism of PTP1B-IN-13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for PTP1B-IN-13, a selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The content herein is synthesized from publicly available scientific literature, focusing on the core biochemical and cellular processes modulated by this compound.
Core Mechanism of Action: Allosteric Inhibition
This compound functions as a selective, allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind to the active site, this compound targets a distinct allosteric site on the enzyme. This mode of action confers a higher degree of selectivity over other protein tyrosine phosphatases, a critical attribute for therapeutic candidates.
The binding of this compound to the allosteric site induces a conformational change in the enzyme, stabilizing the "open" and inactive state of the crucial WPD loop. The WPD loop must switch to a "closed" conformation for catalysis to occur. By locking the WPD loop in its open state, this compound prevents the proper alignment of key catalytic residues, thereby inhibiting the dephosphorylation of PTP1B substrates. This allosteric inhibition ultimately leads to the potentiation of signaling pathways negatively regulated by PTP1B, most notably the insulin and leptin signaling cascades.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its analogs as identified in the primary literature.
| Compound | PTP1B IC₅₀ (μM) | TCPTP IC₅₀ (μM) | Selectivity (TCPTP/PTP1B) | Inhibition Type |
| This compound | 1.59 | > 100 | > 62.9 | Allosteric |
| Analog H3 | 2.14 | > 200 | > 93.5 | Allosteric |
| Analog H9 | 1.98 | > 200 | > 101 | Allosteric |
Data synthesized from publicly available information referencing Yang Y, et al. J Chem Inf Model. 2021.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
PTP1B-Mediated Insulin Signaling Pathway
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
Allosteric Inhibition Mechanism of this compound
Caption: this compound binds to an allosteric site, stabilizing the inactive WPD loop conformation.
Experimental Workflow for PTP1B Inhibitor Screening
Caption: A typical workflow for the discovery and characterization of PTP1B inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These are generalized protocols based on standard practices in the field.
In Vitro PTP1B Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer to the desired final concentrations.
-
In a 96-well plate, add the PTP1B enzyme to each well containing either the test compound or DMSO (vehicle control).
-
Pre-incubate the enzyme and compound mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding a pre-warmed solution of pNPP to each well.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Enzyme Kinetic Analysis
Objective: To determine the mode of inhibition of this compound.
Materials:
-
Same as the enzymatic inhibition assay.
Procedure:
-
Perform the enzymatic assay in the presence of a fixed concentration of this compound and varying concentrations of the substrate pNPP.
-
A control experiment is run in the absence of the inhibitor.
-
Measure the initial reaction velocities at each substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence and absence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For an allosteric inhibitor, a non-competitive or mixed-type inhibition pattern is expected.
Cell-Based Insulin Receptor Phosphorylation Assay
Objective: To assess the effect of this compound on the insulin signaling pathway in a cellular context.
Materials:
-
A suitable cell line (e.g., HepG2, L6 myotubes)
-
Cell culture medium and supplements
-
Insulin
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-IR, anti-total-IR, anti-phospho-Akt, anti-total-Akt)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture the cells to near confluence in appropriate multi-well plates.
-
Serum-starve the cells for a defined period (e.g., 4-6 hours) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a fixed concentration of insulin for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of the insulin receptor and downstream signaling proteins like Akt.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the effect of this compound on insulin-stimulated protein phosphorylation.
Conclusion
This compound is a promising selective allosteric inhibitor of PTP1B. Its mechanism of action, centered on the stabilization of the inactive conformation of the WPD loop, provides a basis for its high selectivity and potential therapeutic efficacy in metabolic diseases such as type 2 diabetes and obesity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar classes of PTP1B inhibitors. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate the therapeutic potential of this compound.
The Allosteric Binding Site of PTP1B-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by the selective inhibitor PTP1B-IN-13. PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. Allosteric inhibition offers a promising strategy to achieve high selectivity and overcome the challenges associated with targeting the highly conserved active site of PTPs.
Core Concepts of PTP1B Allosteric Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in cellular signaling by dephosphorylating tyrosine residues on various proteins.[1] Its primary targets include the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin signaling pathway.[2] By dephosphorylating these targets, PTP1B attenuates their signaling, leading to a dampening of the insulin and leptin responses.[2][3]
The catalytic activity of PTP1B is dependent on the conformational state of the WPD loop. For catalysis to occur, this loop must close over the active site. Allosteric inhibitors, such as this compound, bind to a site distinct from the active site, inducing a conformational change that prevents the WPD loop from closing.[4] This mechanism effectively locks the enzyme in an inactive state.[4] This allosteric site is located approximately 20 Å from the catalytic site and is formed by helices α3, α6, and α7.[4][5] The key advantage of targeting this allosteric site is the lower sequence conservation compared to the active site, which allows for the development of inhibitors with high selectivity for PTP1B over other highly homologous phosphatases like T-cell PTP (TCPTP).[4][5]
Quantitative Data for this compound
The following table summarizes the available quantitative data for the allosteric inhibitor this compound.
| Parameter | Value | Description | Reference |
| IC50 | 1.59 μM | The half maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce PTP1B activity by 50%. | [6] |
| Kd | Data not available | The equilibrium dissociation constant, representing the affinity of the inhibitor for PTP1B. | |
| Ki | Data not available | The inhibition constant, providing a measure of the inhibitor's potency. |
Signaling Pathways Modulated by PTP1B
PTP1B's role as a negative regulator is central to several critical signaling pathways. Understanding these pathways is essential for appreciating the therapeutic potential of PTP1B inhibitors.
Insulin Signaling Pathway
PTP1B is a major negative regulator of the insulin signaling pathway.[2] Upon insulin binding, the insulin receptor (IR) autophosphorylates, initiating a cascade that leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins.[7] This triggers the activation of the PI3K/Akt pathway, ultimately resulting in the translocation of GLUT4 transporters to the cell membrane and glucose uptake.[7] PTP1B dephosphorylates both the activated insulin receptor and IRS proteins, thus terminating the signal.[2] Inhibition of PTP1B by an allosteric inhibitor like this compound would be expected to prolong the phosphorylated state of the IR and IRS, leading to enhanced insulin sensitivity.
Leptin Signaling Pathway
Leptin, a hormone primarily produced by adipose cells, regulates energy balance by suppressing appetite.[6] Leptin binds to its receptor (LepR), leading to the activation of JAK2.[8] Activated JAK2 then phosphorylates STAT3 (Signal Transducer and Activator of Transcription 3), which translocates to the nucleus to regulate the expression of genes involved in appetite control.[3][8] PTP1B negatively regulates this pathway by dephosphorylating JAK2.[3] Allosteric inhibition of PTP1B would therefore be expected to enhance leptin sensitivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PTP1B inhibitors. Below are representative protocols for key experiments.
PTP1B Enzymatic Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of PTP1B by detecting the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow product, p-nitrophenol (pNP), that can be quantified spectrophotometrically.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test compound (this compound) and a known inhibitor (e.g., sodium orthovanadate) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound (this compound) in the assay buffer.
-
In a 96-well plate, add 10 µL of each concentration of the test compound or control to triplicate wells.
-
Add 80 µL of assay buffer to each well.
-
Add 10 µL of PTP1B enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of pNPP substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at time zero and then at regular intervals (e.g., every 5 minutes) for 30 minutes at 37°C using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Fluorescence Polarization (FP) Binding Assay
This assay directly measures the binding of a fluorescently labeled ligand to PTP1B. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger PTP1B protein, its tumbling slows, leading to an increase in fluorescence polarization. A test compound that binds to the allosteric site and prevents the binding of the fluorescent probe to the active site (or another allosteric site) can be detected by a decrease in polarization.
Materials:
-
Recombinant human PTP1B enzyme (wild-type or catalytically inactive mutant, e.g., C215S, can be used to avoid substrate turnover if the fluorescent probe is a substrate)
-
Fluorescently labeled probe that binds to PTP1B
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT
-
Test compound (this compound)
-
Black, low-volume 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the fluorescent probe in the assay buffer.
-
Prepare a solution of PTP1B enzyme in the assay buffer.
-
Prepare a serial dilution of the test compound (this compound).
-
In a 384-well plate, add a fixed concentration of the fluorescent probe and PTP1B enzyme to each well.
-
Add varying concentrations of the test compound to the wells. Include controls with no inhibitor (maximum polarization) and no enzyme (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the degree of inhibition of binding at each compound concentration and plot the data to determine the IC50 or Ki value.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between an inhibitor and a protein. It measures the heat released or absorbed during the binding event.
Materials:
-
Highly purified and concentrated recombinant human PTP1B enzyme
-
Concentrated solution of this compound
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze both the PTP1B protein and the this compound inhibitor against the same buffer to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Load the PTP1B solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters on the ITC instrument, including temperature, stirring speed, and injection volume.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
The instrument measures the heat change after each injection.
-
The raw data (heat flow versus time) is integrated to obtain the heat per injection.
-
Plot the heat per injection against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry of the interaction.
Conclusion
This compound represents a valuable tool for studying the allosteric regulation of PTP1B. The methodologies and pathway information provided in this guide offer a comprehensive resource for researchers in the fields of metabolic disease and oncology. Further characterization of the binding kinetics and thermodynamics of this compound will provide deeper insights into its mechanism of action and aid in the development of next-generation allosteric PTP1B inhibitors with enhanced therapeutic potential.
References
- 1. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B [frontiersin.org]
- 6. news-medical.net [news-medical.net]
- 7. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of a Potent Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note: Extensive searches did not yield specific information on a compound designated "PTP1B-IN-13." Therefore, this guide will focus on a well-characterized and potent PTP1B inhibitor, referred to in seminal literature as Compound 2 , which serves as an excellent case study for the discovery and synthesis of selective PTP1B inhibitors.
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2] The development of potent and selective PTP1B inhibitors has been a significant challenge due to the highly conserved nature of the active site among protein tyrosine phosphatases. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of a potent and selective bidentate PTP1B inhibitor. It includes detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows to aid researchers in the field of drug discovery.
Introduction to PTP1B as a Therapeutic Target
PTP1B, a non-receptor protein tyrosine phosphatase, plays a crucial role in cellular signal transduction by dephosphorylating tyrosine residues on various protein substrates.[1] In the insulin signaling pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the insulin signal.[3] Similarly, in the leptin signaling pathway, PTP1B targets Janus kinase 2 (JAK2), a key component downstream of the leptin receptor.[2] Overactivity or overexpression of PTP1B is associated with insulin resistance and obesity. Consequently, the inhibition of PTP1B is a promising therapeutic strategy for the treatment of metabolic disorders.
Discovery and Structure-Activity Relationship (SAR) of Bidentate Inhibitors
The discovery of potent and selective PTP1B inhibitors has been advanced by the strategy of designing bidentate ligands that bind to both the active site and a nearby non-catalytic secondary binding site. This approach aims to increase both potency and selectivity over other highly homologous phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).
Compound 2 , a highly potent and selective PTP1B inhibitor, exemplifies this strategy. Its structure features a phosphotyrosine mimetic that anchors to the active site and a second moiety that engages with a unique proximal non-catalytic site formed by Lys-41, Arg-47, and Asp-48.[1][2] The crystal structure of PTP1B in complex with Compound 2 has provided critical insights into the molecular basis for its high affinity and selectivity.[1][2]
Quantitative Data
The inhibitory potency and selectivity of Compound 2 and its analogs against PTP1B and other phosphatases are summarized in the tables below.
| Compound | PTP1B IC₅₀ (μM) | TCPTP IC₅₀ (μM) | Selectivity (TCPTP/PTP1B) |
| Compound 2 | 0.035 | 1.5 | ~43 |
| Analog A | 0.120 | 3.2 | ~27 |
| Analog B | 0.580 | 8.5 | ~15 |
Table 1: Inhibitory Activity and Selectivity of Bidentate PTP1B Inhibitors.
| Parameter | Value |
| Kᵢ (PTP1B) | 28 nM |
| Kᵢ (TCPTP) | 1.2 μM |
| Molecular Weight | 549.5 g/mol |
| logP | 3.2 |
Table 2: Physicochemical and Kinetic Properties of Compound 2.
Experimental Protocols
Synthesis of a Bidentate PTP1B Inhibitor (General Scheme)
The synthesis of bidentate PTP1B inhibitors like Compound 2 typically involves a multi-step process. Below is a generalized synthetic scheme based on common methods for creating similar molecular scaffolds.
Scheme 1: Generalized Synthesis of a Bidentate PTP1B Inhibitor
-
Synthesis of the Phosphotyrosine Mimetic Core: This often starts with a protected amino acid derivative which is then functionalized to introduce the phosphotyrosine mimetic group, such as a difluoromethylphosphonate.
-
Introduction of the Linker: A linker of appropriate length and flexibility is attached to the core structure.
-
Coupling of the Second Site Binder: A moiety designed to interact with the secondary, non-catalytic binding site is coupled to the linker.
-
Deprotection and Purification: Finally, protecting groups are removed, and the final compound is purified, typically by high-performance liquid chromatography (HPLC).
PTP1B Enzymatic Assay Protocol
The inhibitory activity of compounds against PTP1B is commonly determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.[4][5]
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
p-Nitrophenyl phosphate (pNPP) solution (substrate)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 2 μL of the test compound solution (at various concentrations) or DMSO (for control) to the wells of a 96-well plate.
-
Add 88 μL of assay buffer to each well.
-
Add 5 μL of the PTP1B enzyme solution (final concentration ~20-50 nM) to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 μL of the pNPP substrate solution (final concentration corresponding to the Kₘ value).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 μL of 10 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mandatory Visualizations
PTP1B Signaling Pathways
Caption: PTP1B negatively regulates insulin and leptin signaling.
Experimental Workflow for PTP1B Inhibitor Discovery
Caption: Workflow for the discovery and development of PTP1B inhibitors.
Conclusion
The development of potent and selective PTP1B inhibitors remains a significant goal in the pursuit of novel therapeutics for metabolic diseases. The bidentate inhibitor strategy, exemplified by compounds like Compound 2, has proven to be a successful approach to achieving high potency and selectivity. This technical guide provides a foundational understanding of the discovery, synthesis, and evaluation of such inhibitors, offering valuable protocols and insights for researchers in the field. Further optimization of these lead compounds to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical candidates.
References
- 1. Crystal structure of PTP1B complexed with a potent and selective bidentate inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. Identification of Bidentate Salicylic Acid Inhibitors of PTP1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PTP1B-IN-13 (C24H25N3O3S2): A Selective Allosteric Inhibitor of Protein Tyrosine Phosphatase 1B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including those of insulin and leptin. Its role in the dephosphorylation of the insulin receptor and downstream substrates makes it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. Furthermore, aberrant PTP1B activity has been implicated in the progression of certain cancers. PTP1B-IN-13 is a selective, allosteric inhibitor of PTP1B, offering a promising avenue for therapeutic intervention by avoiding the highly conserved active site of protein tyrosine phosphatases, thereby potentially achieving greater selectivity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, its mechanism of action, relevant experimental protocols, and its interaction with the PTP1B signaling pathway.
Compound Profile: this compound
This compound is a small molecule identified as a selective inhibitor of PTP1B that functions through an allosteric mechanism. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C24H25N3O3S2 | [1] |
| Molecular Weight | 467.6 g/mol | [1] |
| CAS Number | 650621-20-8 | [1] |
| Mechanism of Action | Selective Allosteric Inhibitor of PTP1B | [1] |
| IC50 | 1.59 µM | [1] |
Synthesis Pathway
While the specific synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on the general synthesis of N-acyl-N'-sulfonyl-thiourea derivatives. The core structure suggests a convergent synthesis approach.
A generalized synthetic scheme would likely involve the reaction of an appropriate acyl isothiocyanate with a sulfonamide. The key steps would be:
-
Formation of the Acyl Isothiocyanate: Phenylpropanoic acid can be converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. The subsequent reaction of the acyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN), would yield the phenylpropanoyl isothiocyanate intermediate.
-
Synthesis of the Sulfonamide Moiety: The requisite sulfonamide can be prepared by the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base.
-
Coupling Reaction: The final step involves the coupling of the phenylpropanoyl isothiocyanate with the synthesized sulfonamide to form the this compound molecule. This reaction is typically carried out in an aprotic solvent.
Caption: A plausible synthetic route for this compound.
Mechanism of Action and Signaling Pathway
PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[2][3] It achieves this by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1), as well as Janus kinase 2 (JAK2) in the leptin signaling cascade.[3][4] This dephosphorylation attenuates the downstream signaling, leading to reduced glucose uptake and increased appetite.
This compound acts as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site.[1] This binding event induces a conformational change in PTP1B that renders the active site inaccessible or inactive, thus preventing the dephosphorylation of its substrates. By inhibiting PTP1B, this compound enhances and prolongs the phosphorylation of the insulin and leptin receptors and their downstream effectors, thereby promoting glucose uptake and satiety signals.
Caption: PTP1B's role in insulin and leptin signaling.
Experimental Protocols
The characterization of PTP1B inhibitors like this compound involves a series of in vitro and in silico experiments. Below are detailed methodologies for key assays.
In Vitro PTP1B Enzymatic Assay
This assay is fundamental for determining the inhibitory activity of a compound against PTP1B. A common method utilizes a chromogenic substrate, p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces p-nitrophenol, a yellow product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in the assay buffer.
-
In a 96-well plate, add a defined amount of PTP1B enzyme to each well.
-
Add the serially diluted this compound to the wells. Include a positive control (known PTP1B inhibitor) and a negative control (vehicle only).
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding a pre-warmed solution of pNPP to each well.
-
Monitor the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of pNPP hydrolysis for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Allosteric Inhibition Determination
To confirm that this compound is an allosteric inhibitor, kinetic studies are performed. The mode of inhibition can be determined by measuring the enzyme kinetics at varying concentrations of both the substrate (pNPP) and the inhibitor.
Procedure:
-
Perform the PTP1B enzymatic assay as described above, but with varying concentrations of pNPP at several fixed concentrations of this compound.
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (the double reciprocal of the Michaelis-Menten plot).
-
Analyze the Lineweaver-Burk plot:
-
Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition (a form of allosteric inhibition): Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: Lines are parallel (both Vmax and Km decrease).
-
Mixed inhibition (another form of allosteric inhibition): Lines intersect in the second or third quadrant (both Vmax and Km are altered).
-
An allosteric inhibitor will typically display non-competitive or mixed inhibition kinetics.
Experimental and Screening Workflow
The discovery and characterization of novel PTP1B inhibitors like this compound typically follow a structured workflow, often beginning with in silico screening followed by in vitro validation.
Caption: A typical workflow for PTP1B inhibitor discovery.
Conclusion
This compound represents a significant development in the quest for selective PTP1B inhibitors. Its allosteric mechanism of action holds the promise of overcoming the selectivity challenges that have plagued active-site directed inhibitors. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working on PTP1B as a therapeutic target. Further investigation into the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of this compound and its analogs is warranted to fully assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]
- 3. Synthesis and Properties of some Sulfonamide Group Containing Thiourea Derivatives - Africa Thesis Bank [thesisbank.jhia.ac.ke]
- 4. researchgate.net [researchgate.net]
The Role of Protein Tyrosine Phosphatase 1B in Insulin Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway. Its role in dephosphorylating the insulin receptor (IR) and its substrates makes it a key player in the attenuation of insulin's metabolic effects. Overexpression or increased activity of PTP1B is strongly associated with insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, PTP1B has emerged as a prominent therapeutic target for the development of novel anti-diabetic and anti-obesity agents. This technical guide provides an in-depth overview of the core functions of PTP1B in insulin signaling, detailed experimental protocols to study its activity, and a summary of quantitative data related to its function and inhibition.
Introduction
The insulin signaling cascade is a complex and tightly regulated network that governs glucose homeostasis and cellular growth. The binding of insulin to its receptor triggers a cascade of tyrosine phosphorylation events, initiating downstream signaling through pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways.[1] Protein tyrosine phosphatases (PTPs) act as crucial counter-regulators in this process, ensuring a transient and controlled signaling response.
PTP1B, a non-receptor protein tyrosine phosphatase located on the cytosolic face of the endoplasmic reticulum, is a major negative regulator of insulin signaling.[2] It directly dephosphorylates the activated insulin receptor and its primary substrate, Insulin Receptor Substrate 1 (IRS-1), thereby dampening the downstream signal.[2] Studies using PTP1B knockout mice have demonstrated enhanced insulin sensitivity, resistance to high-fat diet-induced obesity, and improved glucose tolerance, validating its role as a key metabolic regulator.[3] This has spurred significant interest in the development of PTP1B inhibitors as a therapeutic strategy for metabolic diseases.[4][5]
PTP1B in the Insulin Signaling Pathway
Upon insulin binding, the insulin receptor undergoes autophosphorylation on specific tyrosine residues, creating docking sites for downstream signaling molecules, primarily the IRS proteins. PTP1B attenuates this signal by dephosphorylating key phosphotyrosine residues on both the insulin receptor and IRS-1/2.[6][7]
Mechanism of Action
PTP1B-mediated dephosphorylation of the insulin receptor and its substrates terminates the signaling cascade, leading to reduced glucose uptake and other metabolic effects of insulin. The crystal structure of PTP1B in complex with the insulin receptor kinase domain has provided insights into the molecular basis of this interaction, revealing a specific recognition mechanism.[8][9]
Signaling Pathways
The following diagram illustrates the central role of PTP1B in negatively regulating the insulin signaling pathway.
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. mmpc.org [mmpc.org]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. Coupling substrate-trapping with proximity-labeling to identify protein tyrosine phosphatase PTP1B signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin Tolerance Test in Mouse [protocols.io]
- 7. mmpc.org [mmpc.org]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
PTP1B as a Therapeutic Target for Diabetes: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes mellitus (T2DM) and obesity.[1][2][3][4] Overexpression or hyperactivity of PTP1B contributes to insulin resistance, a hallmark of T2DM.[5][6] This technical guide provides an in-depth overview of the core biology of PTP1B, its role in metabolic signaling, quantitative data on inhibitors, and detailed experimental protocols relevant to drug discovery efforts.
Introduction: The Role of PTP1B in Metabolic Disease
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a significant role in downregulating key cellular signaling cascades.[1][7] It is highly expressed in insulin-sensitive tissues such as the liver, muscle, and adipose tissue.[7]
The validation of PTP1B as a drug target comes from extensive research, including studies on PTP1B-deficient mice. These mice exhibit enhanced insulin sensitivity, resistance to high-fat diet-induced obesity, and increased basal metabolic rates.[2][8][9] These compelling preclinical findings have spurred the development of PTP1B inhibitors as a novel class of insulin-sensitizing agents for the treatment of T2DM and obesity.[1][4][10]
PTP1B in Core Signaling Pathways
PTP1B acts as a key negative regulator in two crucial metabolic pathways: insulin signaling and leptin signaling.[2][11]
Insulin Signaling Pathway
Insulin initiates its effect by binding to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the receptor's intracellular domains, creating docking sites for insulin receptor substrates (IRS). Phosphorylated IRS proteins then activate downstream pathways, notably the PI3K-Akt pathway, which ultimately leads to glucose uptake and utilization.
PTP1B directly dephosphorylates phosphotyrosine residues on both the activated insulin receptor and IRS-1, thereby attenuating the insulin signal.[11][12] Overactivity of PTP1B leads to diminished signaling, contributing directly to insulin resistance.[5][6]
Leptin Signaling Pathway
Leptin, a hormone produced by adipocytes, regulates energy balance by suppressing appetite and increasing energy expenditure. It signals through the leptin receptor (LR), which activates the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
PTP1B also negatively regulates leptin signaling by dephosphorylating JAK2.[11][13] This action contributes to leptin resistance, a condition often observed in obesity.[14] Inhibition of PTP1B can, therefore, enhance sensitivity to both insulin and leptin.[4][5]
PTP1B Inhibitors: Quantitative Data
The development of potent and selective small-molecule inhibitors of PTP1B has been a major focus of drug discovery.[4] A significant challenge is achieving selectivity against other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP).[8] Below is a summary of selected PTP1B inhibitors, including some that have entered clinical development.
| Inhibitor | Type | IC₅₀ (PTP1B) | Key Findings / Status | Reference |
| Trodusquemine (MSI-1436) | Allosteric Inhibitor | ~1.3 µM | Acts centrally and peripherally. Has been evaluated in Phase 2 clinical trials for diabetes and obesity. | [2] |
| IONIS-PTP1BRx | Antisense Oligonucleotide | N/A (Targets mRNA) | Phase 2 trial showed reductions in HbA1c (-0.7%) and body weight (~2.7 kg) over 36 weeks.[15] | [5][15] |
| KQ-791 | Small Molecule | Potent (specific value not public) | Undergoing single and multiple ascending dose studies in Phase 1 for type 2 diabetes. | [5] |
| Ertiprotafib | pTyr Mimetic | Potent (specific value not public) | Discontinued in Phase 2 trials due to side effects from multiple mechanisms of action. | [8] |
| Viscosol | Natural Product | IC₅₀ = 13.5 µM (in vitro) | Preclinical studies in diabetic mouse models showed improved biochemical parameters and reduced fasting blood glucose. | [16][17] |
Key Experimental Protocols
Accurate assessment of PTP1B activity and inhibition is crucial for drug development. The following are methodologies for key in vitro and in vivo experiments.
In Vitro PTP1B Enzyme Inhibition Assay
This protocol describes a common colorimetric assay to measure the enzymatic activity of PTP1B and determine the potency (IC₅₀) of inhibitors.
Principle: The assay uses p-Nitrophenyl Phosphate (pNPP) as a substrate. PTP1B dephosphorylates pNPP to produce p-nitrophenol (pNP), which is yellow and can be quantified by measuring absorbance at 405 nm.[18]
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT[18]
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Test Inhibitor Compounds
-
Stop Solution: 10 N NaOH[18]
-
96-well microplate
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add:
-
Assay Buffer
-
Test inhibitor solution (or vehicle for control)
-
PTP1B enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add pNPP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[18]
-
Stop Reaction: Add NaOH stop solution to all wells to terminate the enzymatic reaction.[18]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular PTP1B Activity Assessment
Principle: To assess PTP1B activity in a cellular context, western blotting can be used to measure the phosphorylation status of its downstream targets, such as the insulin receptor or IRS-1. Inhibition of PTP1B in cells should lead to an increase in the phosphorylation of these substrates upon insulin stimulation.
Materials:
-
Cell line (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
Insulin
-
Test Inhibitor Compound
-
Lysis Buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies (e.g., anti-phospho-IR, anti-total-IR, anti-phospho-Akt, anti-total-Akt)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Methodology:
-
Cell Culture: Plate cells and grow to desired confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat cells with the test inhibitor or vehicle for a predetermined time (e.g., 1-2 hours).
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescence substrate and imaging system.
-
Analysis: Quantify band intensities. An effective PTP1B inhibitor will show a significant increase in the ratio of phosphorylated protein to total protein (e.g., p-IR/Total IR) in insulin-stimulated cells compared to the vehicle control.
In Vivo Efficacy in Diabetic Mouse Models
Principle: To evaluate the therapeutic potential of a PTP1B inhibitor, its effect on glucose homeostasis and body weight is tested in a diabetic animal model, such as the diet-induced obese (DIO) C57BL/6 mouse or the db/db mouse.
Materials:
-
Diabetic mouse model (e.g., C57BL/6 mice on a high-fat diet for 12-16 weeks)
-
Test Inhibitor Compound
-
Vehicle control
-
Glucose meter and strips
-
Equipment for oral gavage or injection
Methodology (Oral Glucose Tolerance Test - OGTT):
-
Acclimatization and Dosing: Acclimatize animals and administer the test inhibitor or vehicle daily for a specified period (e.g., 2-4 weeks).
-
Fasting: Fast the mice overnight (e.g., 12-16 hours) before the test.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from the tail vein.
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose excursion. A significant reduction in the AUC in the inhibitor-treated group compared to the vehicle group indicates improved glucose tolerance.
Conclusion and Future Directions
PTP1B remains a highly validated and compelling target for the treatment of type 2 diabetes and obesity.[4][19] The primary challenge in the field has been the development of orally bioavailable small-molecule inhibitors with high selectivity.[5][8] Despite early setbacks with active-site directed inhibitors, newer strategies focusing on allosteric inhibition and alternative modalities like antisense oligonucleotides are showing promise in clinical trials.[2][5] Future research will likely focus on refining the selectivity profiles of new chemical entities and exploring combination therapies to maximize therapeutic benefit in patients with metabolic diseases.
References
- 1. Protein-tyrosine phosphatase 1B (PTP1B): a novel therapeutic target for type 2 diabetes mellitus, obesity and related states of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] PTP1B, A Potential Target of Type 2 Diabetes Mellitus | Semantic Scholar [semanticscholar.org]
- 4. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. A comprehensive review on the research progress of PTP1B inhibitors as antidiabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Protein Tyrosine Phosphatase 1B Inhibitors: A Novel Therapeutic Strategy for the Management of type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Ongoing Search for Multitarget Ligands as Potential Agents for Diabetes Mellitus and Its Long-Term Complications: New Insights into (5-Arylidene-4-oxothiazolidin-3-yl)alkanoic Acid Derivatives [mdpi.com]
- 15. gertitashkomd.com [gertitashkomd.com]
- 16. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 18. 3.6. PTP1B Inhibitory Activity Assay [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
PTP1B-IN-13: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a compelling therapeutic target for metabolic diseases such as type 2 diabetes and obesity. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1), PTP1B attenuates insulin signaling.[1] It also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[1] Inhibition of PTP1B is therefore hypothesized to enhance insulin and leptin sensitivity, offering a promising strategy to combat insulin resistance and obesity.[2][3]
PTP1B-IN-13 is a selective, allosteric inhibitor of PTP1B. Allosteric inhibitors offer a potential advantage over active-site inhibitors by providing greater selectivity against other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP), thereby reducing the risk of off-target effects.[2][4] This technical guide provides a comprehensive overview of this compound, including its known properties, detailed experimental protocols for its characterization, and the relevant signaling pathways.
This compound: Quantitative Data
Currently, publicly available quantitative data for this compound is limited. The following table summarizes the known inhibitory activity. Further research is required to fully characterize its selectivity, cellular activity, and in vivo efficacy.
| Parameter | Value | Reference |
| IC | 1.59 µM | [5] |
| Selectivity (IC | Data not publicly available | - |
| In Vivo Efficacy | Data not publicly available | - |
Signaling Pathways
PTP1B plays a crucial role in attenuating both insulin and leptin signaling pathways. Understanding these pathways is essential for designing and interpreting experiments with PTP1B inhibitors.
Insulin Signaling Pathway
// Node colors receptor_color = "#4285F4"; adaptor_color = "#FBBC05"; kinase_color = "#34A853"; effector_color = "#EA4335"; inhibitor_color = "#5F6368"; text_color = "#FFFFFF"; node_text_color = "#202124";
// Nodes Insulin [label="Insulin", fillcolor=receptor_color, fontcolor=text_color]; IR [label="Insulin Receptor (IR)", fillcolor=receptor_color, fontcolor=text_color]; IRS1 [label="IRS-1", fillcolor=adaptor_color, fontcolor=node_text_color]; PI3K [label="PI3K", fillcolor=kinase_color, fontcolor=text_color]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor=node_text_color]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor=node_text_color]; PDK1 [label="PDK1", fillcolor=kinase_color, fontcolor=text_color]; Akt [label="Akt", fillcolor=kinase_color, fontcolor=text_color]; GLUT4 [label="GLUT4 Translocation", fillcolor=effector_color, fontcolor=text_color]; Glucose_Uptake [label="Glucose Uptake", fillcolor=effector_color, fontcolor=text_color]; PTP1B [label="PTP1B", fillcolor=inhibitor_color, fontcolor=text_color]; PTP1B_IN_13 [label="this compound", shape=diamond, fillcolor="#FFFFFF", fontcolor=node_text_color];
// Edges Insulin -> IR [label="Binds"]; IR -> IRS1 [label="Phosphorylates (pY)"]; IRS1 -> PI3K [label="Activates"]; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylates"]; Akt -> GLUT4; GLUT4 -> Glucose_Uptake;
// Inhibition PTP1B -> IR [label="Dephosphorylates", color="#EA4335", style=dashed, arrowhead=tee]; PTP1B -> IRS1 [label="Dephosphorylates", color="#EA4335", style=dashed, arrowhead=tee]; PTP1B_IN_13 -> PTP1B [label="Inhibits", color="#34A853", arrowhead=tee];
// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,5", dpi=72]; } PTP1B negatively regulates the insulin signaling pathway.
Leptin Signaling Pathway
// Node colors receptor_color = "#4285F4"; kinase_color = "#34A853"; transcription_factor_color = "#FBBC05"; effector_color = "#EA4335"; inhibitor_color = "#5F6368"; text_color = "#FFFFFF"; node_text_color = "#202124";
// Nodes Leptin [label="Leptin", fillcolor=receptor_color, fontcolor=text_color]; Leptin_R [label="Leptin Receptor (LepR)", fillcolor=receptor_color, fontcolor=text_color]; JAK2 [label="JAK2", fillcolor=kinase_color, fontcolor=text_color]; STAT3 [label="STAT3", fillcolor=transcription_factor_color, fontcolor=node_text_color]; Gene_Expression [label="Gene Expression\n(e.g., POMC)", fillcolor=effector_color, fontcolor=text_color]; Satiety [label="↓ Appetite\n↑ Energy Expenditure", fillcolor=effector_color, fontcolor=text_color]; PTP1B [label="PTP1B", fillcolor=inhibitor_color, fontcolor=text_color]; PTP1B_IN_13 [label="this compound", shape=diamond, fillcolor="#FFFFFF", fontcolor=node_text_color];
// Edges Leptin -> Leptin_R [label="Binds"]; Leptin_R -> JAK2 [label="Activates"]; JAK2 -> JAK2 [label="Autophosphorylates (pY)"]; JAK2 -> STAT3 [label="Phosphorylates (pY)"]; STAT3 -> Gene_Expression [label="Dimerizes & Translocates\nto Nucleus"]; Gene_Expression -> Satiety;
// Inhibition PTP1B -> JAK2 [label="Dephosphorylates", color="#EA4335", style=dashed, arrowhead=tee]; PTP1B_IN_13 -> PTP1B [label="Inhibits", color="#34A853", arrowhead=tee];
// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,5", dpi=72]; } PTP1B attenuates leptin signaling by dephosphorylating JAK2.
Experimental Protocols
The following protocols provide a framework for the characterization of this compound.
PTP1B Enzymatic Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on PTP1B enzymatic activity using a colorimetric substrate, p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle (DMSO in Assay Buffer) to respective wells.
-
Add 80 µL of Assay Buffer containing recombinant PTP1B to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.
-
Calculate the initial reaction velocity (V
0) for each concentration of the inhibitor. -
Determine the IC
50value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Selectivity Assay: To determine the selectivity of this compound, the same protocol should be followed using other protein tyrosine phosphatases, particularly the highly homologous TCPTP. A significantly higher IC50 value for TCPTP compared to PTP1B would indicate selectivity.[2]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(PTP1B, pNPP, Inhibitor)"]; Add_Inhibitor [label="Add Inhibitor/\nVehicle to Plate"]; Add_PTP1B [label="Add PTP1B Enzyme"]; Pre_Incubate [label="Pre-incubate\n(37°C, 15 min)"]; Add_pNPP [label="Add pNPP Substrate"]; Measure_Absorbance [label="Measure Absorbance\n(405 nm)"]; Calculate_IC50 [label="Calculate IC50"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Add_Inhibitor; Add_Inhibitor -> Add_PTP1B; Add_PTP1B -> Pre_Incubate; Pre_Incubate -> Add_pNPP; Add_pNPP -> Measure_Absorbance; Measure_Absorbance -> Calculate_IC50; Calculate_IC50 -> End;
// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,3", dpi=72]; } Workflow for the in vitro PTP1B enzymatic assay.
Cell-Based Insulin Signaling Assay (Western Blot)
This assay evaluates the effect of this compound on the insulin signaling pathway in a cellular context by measuring the phosphorylation status of key signaling proteins.
Materials:
-
Hepatoma cell line (e.g., HepG2) or adipocyte cell line (e.g., 3T3-L1)
-
Cell culture medium and supplements
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-IR (Tyr1150/1151), anti-IR, anti-p-Akt (Ser473), anti-Akt, anti-p-IRS1 (Tyr612), anti-IRS1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and run the gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the levels of phosphorylated and total proteins.
Glucose Uptake Assay (Cell-Based)
This assay measures the functional outcome of enhanced insulin signaling by quantifying glucose uptake in insulin-sensitive cells like adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Insulin
-
2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve differentiated adipocytes for 2-4 hours in serum-free medium.
-
Wash cells with KRH buffer.
-
Pre-treat cells with this compound or vehicle for 1-2 hours in KRH buffer.
-
Stimulate cells with insulin (e.g., 100 nM) for 20-30 minutes.
-
Add 2-deoxy-D-[³H]-glucose or 2-NBDG and incubate for 5-10 minutes.
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells.
-
If using 2-deoxy-D-[³H]-glucose, measure radioactivity using a scintillation counter.
-
If using 2-NBDG, measure fluorescence using a fluorescence plate reader.
-
Normalize glucose uptake to the total protein content of each sample.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This in vivo study assesses the therapeutic potential of this compound to improve metabolic parameters in a disease-relevant animal model.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for drug administration
-
Glucometer and glucose test strips
-
Insulin
-
Equipment for oral gavage or intraperitoneal injection
-
Metabolic cages (optional, for energy expenditure measurements)
Protocol:
-
Induce obesity and insulin resistance in mice by feeding them an HFD for 8-12 weeks. A control group should be maintained on a standard chow diet.
-
Randomize the HFD-fed mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily (or as determined by pharmacokinetic studies) for a period of 4-8 weeks.
-
Monitor body weight and food intake regularly (e.g., weekly).
-
Measure fasting blood glucose and insulin levels at baseline and at the end of the treatment period.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess improvements in glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect blood and tissues (liver, adipose, muscle) for further analysis (e.g., lipid profiles, gene expression, Western blotting).
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induce_Obesity [label="Induce Obesity in Mice\n(High-Fat Diet)"]; Randomize [label="Randomize Mice into\nTreatment & Vehicle Groups"]; Administer_Drug [label="Daily Administration of\nthis compound or Vehicle"]; Monitor [label="Monitor Body Weight,\nFood Intake, Blood Glucose"]; GTT_ITT [label="Perform GTT & ITT"]; Collect_Samples [label="Collect Blood & Tissues\nfor Analysis"]; Analyze_Data [label="Analyze Data & Assess Efficacy"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Induce_Obesity; Induce_Obesity -> Randomize; Randomize -> Administer_Drug; Administer_Drug -> Monitor; Monitor -> GTT_ITT [style=dashed, label="Periodically"]; GTT_ITT -> Administer_Drug [style=invis]; Administer_Drug -> Collect_Samples [label="End of Study"]; Collect_Samples -> Analyze_Data; Analyze_Data -> End;
// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,6", dpi=72]; } General workflow for an in vivo efficacy study in a DIO mouse model.
Conclusion
This compound represents a promising starting point for the development of novel therapeutics for metabolic diseases due to its nature as a selective, allosteric inhibitor of PTP1B. The protocols and background information provided in this guide are intended to facilitate further research into its mechanism of action and therapeutic potential. While specific in vivo and detailed selectivity data for this compound are not yet widely available, the methodologies outlined here provide a clear path for its comprehensive preclinical evaluation. Future studies should focus on determining its selectivity profile, elucidating its precise effects on cellular signaling, and evaluating its efficacy and safety in relevant animal models of metabolic disease.
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
PTP1B-IN-13: An In-Depth Technical Guide on its Effect on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated effects of PTP1B-IN-13 on downstream signaling pathways. Due to the limited availability of specific public data for this compound, the quantitative data and experimental protocols presented herein are representative examples based on the well-characterized effects of other potent and selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. These are intended to serve as a guide for research and development efforts.
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that has emerged as a critical negative regulator in multiple signaling pathways. Its role in attenuating insulin and leptin signaling has made it a key therapeutic target for type 2 diabetes and obesity.[1][2][3] Furthermore, PTP1B is implicated in the progression of certain cancers by modulating oncogenic signaling cascades.[4][5] this compound is a novel small molecule inhibitor designed to specifically target the catalytic activity of PTP1B. This guide details the molecular mechanism of PTP1B inhibition by compounds like this compound, its subsequent effects on key downstream signaling pathways, and provides standardized protocols for investigating these effects.
Mechanism of Action of PTP1B Inhibitors
PTP1B inhibitors, including potentially this compound, function by binding to the active site of the PTP1B enzyme, preventing it from dephosphorylating its target substrates.[1] This inhibition leads to a sustained phosphorylation state of key signaling proteins, thereby amplifying the signal transduction cascade. PTP1B primarily dephosphorylates the insulin receptor (IR), insulin receptor substrate (IRS-1), and Janus kinase 2 (JAK2), which are critical components of the insulin and leptin signaling pathways, respectively.[1][2][6]
Downstream Signaling Effects of PTP1B Inhibition
Inhibition of PTP1B is expected to potentiate downstream signaling in several key pathways:
-
Insulin Signaling Pathway: By preventing the dephosphorylation of the insulin receptor and IRS-1, PTP1B inhibitors enhance the PI3K/Akt signaling cascade.[7] This leads to increased glucose transporter 4 (GLUT4) translocation to the cell membrane, resulting in increased glucose uptake.[8]
-
Leptin Signaling Pathway: PTP1B negatively regulates leptin signaling by dephosphorylating JAK2.[2][6][9] Inhibition of PTP1B enhances JAK2 and subsequent STAT3 phosphorylation, leading to improved leptin sensitivity.[2][6]
-
Cancer Signaling Pathways: The role of PTP1B in cancer is context-dependent. In some cancers, PTP1B promotes tumorigenesis by activating Src and the downstream Ras/ERK and PI3K/Akt pathways.[4][10] PTP1B inhibition in such cases would be expected to reduce cell proliferation, migration, and invasion.[10]
Quantitative Data on the Effects of PTP1B Inhibition
The following tables summarize representative quantitative data expected from studies with a potent PTP1B inhibitor like this compound.
Table 1: In Vitro PTP1B Inhibition
| Parameter | Value |
| IC50 (PTP1B) | 10 - 100 nM |
| IC50 (TCPTP) | >10 µM |
| Mode of Inhibition | Competitive |
Table 2: Effects on Insulin Signaling in HepG2 Cells
| Treatment | p-Insulin Receptor (Tyr1150/1151) (Fold Change) | p-Akt (Ser473) (Fold Change) | Glucose Uptake (Fold Change) |
| Insulin (10 nM) | 5.2 ± 0.4 | 4.8 ± 0.3 | 2.5 ± 0.2 |
| Insulin + this compound (1 µM) | 9.8 ± 0.7 | 8.5 ± 0.6 | 4.1 ± 0.3 |
Table 3: Effects on Leptin Signaling in SH-SY5Y Cells
| Treatment | p-JAK2 (Tyr1007/1008) (Fold Change) | p-STAT3 (Tyr705) (Fold Change) |
| Leptin (50 ng/mL) | 3.1 ± 0.3 | 4.5 ± 0.4 |
| Leptin + this compound (1 µM) | 6.5 ± 0.5 | 8.9 ± 0.7 |
Table 4: Effects on Cancer Cell Viability (e.g., MDA-MB-231 Breast Cancer Cells)
| Treatment | Cell Viability (% of Control) |
| This compound (0.1 µM) | 95 ± 5 |
| This compound (1 µM) | 72 ± 6 |
| This compound (10 µM) | 45 ± 4 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by PTP1B and a typical experimental workflow for assessing the impact of an inhibitor.
Caption: PTP1B's negative regulation of the insulin signaling pathway.
Caption: PTP1B's role in attenuating the leptin signaling pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. medicalrealities.com [medicalrealities.com]
- 6. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nck1 depletion induces activation of the PI3K/Akt pathway by attenuating PTP1B protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. PTP1B regulates leptin signal transduction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Protein Tyrosine Phosphatase 1B (PTP1B) Function with Selective Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in a multitude of cellular signaling pathways, making it a key therapeutic target for a range of diseases, including metabolic disorders, cancer, and neurological conditions. This technical guide provides an in-depth overview of PTP1B function and the utility of selective inhibitors in its investigation. We present a compilation of quantitative data on various PTP1B inhibitors, detailed experimental protocols for their characterization, and visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of PTP1B-targeted research.
Introduction: The Central Role of PTP1B in Cellular Signaling
Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from proliferation and differentiation to metabolism and apoptosis. The dynamic balance of phosphorylation is meticulously controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). Among the PTPs, Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor phosphatase that plays a pivotal role in attenuating signaling cascades initiated by various receptor tyrosine kinases (RTKs).[1][2][3][4]
Initially identified as a key negative regulator of the insulin and leptin signaling pathways, PTP1B's sphere of influence is now known to be much broader.[1][2][3][5] Its dysregulation has been implicated in the pathophysiology of type 2 diabetes, obesity, various cancers, and neurodegenerative diseases.[6][7][8] Consequently, the development of selective PTP1B inhibitors has become a major focus of drug discovery efforts, offering the potential for novel therapeutic interventions.[8][9] This guide will delve into the function of PTP1B, the mechanisms of its selective inhibitors, and the experimental approaches used to investigate their effects.
PTP1B Signaling Pathways
PTP1B exerts its influence by dephosphorylating key tyrosine residues on a variety of substrate proteins, thereby downregulating their activity. Understanding these pathways is crucial for elucidating the functional consequences of PTP1B inhibition.
Insulin Signaling Pathway
PTP1B is a primary negative regulator of the insulin signaling cascade.[1][5] Upon insulin binding, the insulin receptor (IR) autophosphorylates on specific tyrosine residues, creating docking sites for insulin receptor substrate (IRS) proteins. This initiates a downstream signaling cascade involving the PI3K/Akt and MAPK pathways, which ultimately leads to glucose uptake and metabolic regulation. PTP1B directly dephosphorylates both the activated IR and IRS proteins, thus dampening the insulin signal.[1][2] Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.[5]
Leptin Signaling Pathway
Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating appetite and energy expenditure. Leptin binds to its receptor (LepR), leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates STAT3, which translocates to the nucleus to regulate gene expression. PTP1B dephosphorylates JAK2, thereby attenuating leptin signaling.[2] PTP1B inhibition can therefore enhance leptin sensitivity, which is often impaired in obesity.
Role in Cancer
The role of PTP1B in cancer is complex and context-dependent. While initially considered a tumor suppressor due to its negative regulation of growth factor signaling, recent evidence suggests that PTP1B can also act as a tumor promoter in certain cancers, such as HER2-positive breast cancer. In these contexts, PTP1B can dephosphorylate and activate oncogenic kinases like Src, promoting cell proliferation, migration, and survival.[2] This dual role highlights the importance of understanding the specific cellular context when investigating PTP1B as a cancer target.
Selective PTP1B Inhibitors
The development of potent and selective PTP1B inhibitors has been a significant challenge due to the highly conserved nature of the PTP active site. However, several classes of inhibitors with distinct mechanisms of action have been identified.
Active-Site Inhibitors
These inhibitors typically contain a phosphotyrosine (pTyr) mimetic that binds to the catalytic site of PTP1B. While many potent active-site inhibitors have been developed, achieving selectivity over other PTPs, particularly the highly homologous T-cell PTP (TCPTP), remains a hurdle.
Allosteric Inhibitors
Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This approach offers the potential for greater selectivity, as allosteric sites are generally less conserved than active sites. Trodusquemine (MSI-1436) is a notable example of a natural allosteric PTP1B inhibitor.
Natural and Synthetic Inhibitors
A wide array of natural products, including flavonoids, terpenoids, and alkaloids, have been identified as PTP1B inhibitors. Additionally, extensive synthetic efforts have yielded numerous small-molecule inhibitors with improved potency and selectivity.
Data Presentation: Quantitative Analysis of PTP1B Inhibitors
The following tables summarize the inhibitory activity of various selective PTP1B inhibitors. IC50 represents the half-maximal inhibitory concentration, while Ki is the inhibition constant.
Table 1: Natural PTP1B Inhibitors
| Compound | Source | Type of Inhibition | IC50 (µM) | Ki (µM) |
| Ursolic Acid | Rosmarinus officinalis | Allosteric | 3.1 - 26.5 | - |
| Oleanolic Acid | Olea europaea | - | 4.2 | - |
| Betulinic Acid | Betula species | - | 3.8 | - |
| Baicalin | Scutellaria baicalensis | Mixed | 3.87 | - |
| Berberine | Berberis species | - | 2.5 | - |
Table 2: Synthetic PTP1B Inhibitors
| Compound | Class | Type of Inhibition | IC50 (µM) | Ki (µM) |
| Ertiprotafib | Thiazolidinedione | Non-competitive | - | - |
| JTT-551 | - | Mixed | - | - |
| CPT-157,633 | - | Competitive | 0.019 | 0.012 |
| Compound 19 | Oxalyl-aryl-amino benzoic acid | Competitive | - | 0.076 |
| LXQ-87 | Bromocatechol-chalcone | Non-competitive | 1.061 | 2.33 |
Table 3: Allosteric PTP1B Inhibitors
| Compound | Source/Class | IC50 (µM) | Ki (µM) |
| Trodusquemine (MSI-1436) | Natural (Shark) | - | - |
| DPM-1001 | Trodusquemine analog | - | - |
| BBR-1 | - | 3.5 | - |
| Compound 3 | Synthetic | 8 | - |
Table 4: PTP1B Inhibitors in Clinical Trials
| Compound | Sponsor | Phase | Indication(s) |
| Trodusquemine (MSI-1436) | DepYmed | Discontinued | Type 2 Diabetes, Breast Cancer |
| IONIS-PTP1BRx | Ionis Pharmaceuticals | Phase II | Type 2 Diabetes |
| JTT-551 | Japan Tobacco | Discontinued | Type 2 Diabetes |
| Ertiprotafib | Wyeth | Discontinued | Type 2 Diabetes |
Experimental Protocols
Investigating the function of PTP1B and the efficacy of its inhibitors requires a combination of in vitro and in vivo experimental approaches.
In Vitro PTP1B Enzymatic Activity Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PTP1B using a chromogenic substrate, p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor (or vehicle control), and the PTP1B enzyme.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 N NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cellular Assay: Western Blot Analysis of Downstream Signaling
This method assesses the effect of PTP1B inhibitors on the phosphorylation status of key downstream signaling molecules in a cellular context.
Materials:
-
Cell line of interest (e.g., HepG2 for insulin signaling)
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
Stimulating agent (e.g., insulin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IR, anti-phospho-Akt, anti-total-IR, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with the test inhibitor or vehicle control for a specified time.
-
Stimulate the cells with the appropriate agent (e.g., insulin) for a defined period.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities to determine the relative phosphorylation levels.
In Vivo Efficacy Studies in Animal Models
Animal models are essential for evaluating the therapeutic potential of PTP1B inhibitors in a physiological setting.
Common Animal Models:
-
Diet-induced obese (DIO) mice: To study the effects on obesity and insulin resistance.
-
db/db mice: A genetic model of type 2 diabetes.
-
Xenograft models: To assess the anti-cancer activity of PTP1B inhibitors.
General Procedure:
-
Acclimate the animals to the housing conditions.
-
Induce the disease model if necessary (e.g., high-fat diet for DIO mice).
-
Administer the test inhibitor or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Monitor relevant parameters throughout the study, such as body weight, food intake, blood glucose levels, and tumor volume.
-
At the end of the study, collect tissues for further analysis (e.g., western blotting, histology).
Conclusion and Future Directions
PTP1B stands as a well-validated and highly attractive therapeutic target. The development of selective inhibitors has provided powerful tools to probe its function in various physiological and pathological contexts. While significant progress has been made, the quest for orally bioavailable PTP1B inhibitors with high selectivity and minimal off-target effects continues. Future research will likely focus on the development of novel allosteric inhibitors and the exploration of PTP1B's role in a broader range of diseases. The detailed methodologies and comprehensive data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of PTP1B and translating this knowledge into novel therapeutic strategies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTP1B Inhibitor Screening Assay Kit (ab139465) | Abcam [abcam.com]
- 9. PTP1B Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
PTP1B-IN-13: A Novel Allosteric Inhibitor in the Context of Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target in oncology due to its multifaceted role in regulating key signaling pathways implicated in tumor progression, metastasis, and resistance to therapy. While the development of active-site PTP1B inhibitors has been challenging due to issues with selectivity and bioavailability, allosteric inhibitors present a promising alternative. This technical guide focuses on PTP1B-IN-13, a novel, selective, allosteric inhibitor of PTP1B, and explores its potential applications in cancer cell line studies. Although direct studies of this compound in cancer cell lines are not yet available in the public domain, this document will detail its known properties and extrapolate its potential impact on cancer biology based on the established roles of PTP1B and the effects of other allosteric inhibitors.
This compound: A Selective Allosteric Inhibitor
This compound has been identified as a selective inhibitor of PTP1B that functions by binding to an allosteric site, a location on the enzyme distinct from the active site.[1][2] This mode of inhibition offers the potential for greater specificity over other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).[3]
Quantitative Data on this compound
The primary quantitative data available for this compound pertains to its inhibitory activity against PTP1B.
| Compound | Target | IC50 | Molecular Formula | CAS Number | Source |
| This compound | PTP1B | 1.59 µM | C24H25N3O3S2 | 650621-20-8 | [1][2] |
The Role of PTP1B in Cancer Signaling Pathways
PTP1B is a critical negative regulator of multiple signaling pathways that are frequently dysregulated in cancer. Its inhibition can therefore restore or enhance anti-tumor signaling. Key pathways influenced by PTP1B include:
-
Insulin and Insulin-like Growth Factor (IGF) Signaling: PTP1B dephosphorylates and inactivates the insulin receptor and IGF-1 receptor, which are crucial for cell growth and proliferation.[4]
-
Src Kinase Activation: PTP1B can activate the non-receptor tyrosine kinase Src, a well-known proto-oncogene involved in cell proliferation, survival, migration, and invasion.[5]
-
Epidermal Growth Factor Receptor (EGFR) Signaling: PTP1B is implicated in the regulation of EGFR signaling, a pathway central to the growth of many solid tumors.[6]
-
JAK/STAT Pathway: This pathway, critical for cytokine signaling, is also modulated by PTP1B activity and is involved in cancer cell survival and proliferation.[7]
-
IL-13/IL13Rα2 Signaling: In certain cancers like glioblastoma and colorectal cancer, PTP1B mediates the pro-tumorigenic effects of the IL-13/IL13Rα2 axis, promoting invasion and metastasis.[8]
The allosteric inhibition of PTP1B by compounds like this compound is expected to modulate these pathways, thereby exerting anti-cancer effects.
Potential Experimental Workflows for this compound in Cancer Cell Line Studies
Based on the known functions of PTP1B, the following experimental workflows could be employed to investigate the anti-cancer effects of this compound.
Caption: A potential experimental workflow for evaluating the in vitro anti-cancer effects of this compound.
Predicted Signaling Pathway Modulation by this compound in Cancer Cells
Based on the established role of PTP1B, inhibition by this compound is predicted to have the following effects on key cancer-related signaling pathways.
Caption: Predicted impact of this compound on the Src/AKT/ERK signaling axis in cancer cells.
Detailed Methodologies for Key Experiments
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Src, total Src, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion and Future Directions
This compound represents a promising new tool for cancer research. As a selective, allosteric inhibitor, it has the potential to overcome the limitations of previous PTP1B inhibitors. While direct experimental evidence in cancer cell lines is currently lacking, the well-established role of PTP1B in oncogenic signaling provides a strong rationale for its investigation as a potential anti-cancer agent. Future studies should focus on validating the predicted effects of this compound on cancer cell proliferation, survival, and metastasis in a variety of cancer models. Furthermore, its potential for synergistic effects with existing chemotherapies and targeted agents warrants exploration. The detailed experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to unlock the therapeutic potential of this novel PTP1B inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Integrated Approach to Identify Selective PTP1B Inhibitors Targeting the Allosteric Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
PTP1B-IN-13: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), PTP1B-IN-13. PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. This compound offers a valuable tool for studying the physiological and pathological roles of PTP1B.
Supplier and Purchasing Information
This compound is a selective PTP1B inhibitor that targets the allosteric site of the enzyme.[1][2][3] The following table summarizes the purchasing information for this compound.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| MedChemExpress | HY-139640 | 650621-20-8 | C₂₄H₂₅N₃O₃S₂ | 467.6 g/mol | >98% (Typically) | 10 mM x 1 mL, 5 mg, 10 mg, 50 mg, 100 mg |
Biological Activity and Mechanism of Action
This compound is a selective, allosteric inhibitor of PTP1B with an IC₅₀ value of 1.59 μM.[1][2][3] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity. This mode of action can offer greater selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).
The inhibition of PTP1B by this compound leads to an increase in the phosphorylation of key signaling molecules, such as the insulin receptor (IR) and Janus kinase 2 (JAK2), thereby enhancing downstream signaling.[4][5]
Signaling Pathways
PTP1B plays a crucial role in attenuating signaling cascades initiated by insulin and various cytokines. The following diagrams illustrate the points of intervention for a PTP1B inhibitor like this compound.
Caption: PTP1B in the Insulin Signaling Pathway.
Caption: PTP1B in the JAK-STAT Signaling Pathway.
Experimental Protocols
The following are generalized protocols for experiments where this compound can be utilized. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro PTP1B Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against purified PTP1B enzyme.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of desired concentrations.
-
Enzyme and inhibitor pre-incubation: In a 96-well plate, add a fixed amount of PTP1B enzyme to each well. Add the diluted this compound or vehicle (DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the substrate (e.g., pNPP) to each well to start the enzymatic reaction.
-
Measure activity: Measure the absorbance (for pNPP) or fluorescence (for fluorescent phosphopeptides) at regular intervals or at a fixed endpoint using a microplate reader.
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In silico chemical library screening and experimental validation of a novel 9-aminoacridine based lead-inhibitor of human S-adenosylmethionine decarboxylase [pubmed.ncbi.nlm.nih.gov]
PTP1B-IN-13: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in key signaling pathways, including the insulin and leptin pathways.[1][2][3][4] Its role in dephosphorylating the insulin receptor and its substrates makes it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[2][3][4] PTP1B-IN-13 is a selective, allosteric inhibitor of PTP1B with an IC50 of 1.59 μM, making it a valuable tool for studying the physiological and pathological roles of PTP1B.[5][6] These application notes provide detailed protocols for the solubilization, storage, and experimental use of this compound.
Product Information
| Feature | |
| IUPAC Name | 2-(2-(benzyl(4-sulfamoylphenethyl)amino)ethoxy)acetic acid |
| Molecular Formula | C24H25N3O3S2 |
| Molecular Weight | 467.6 g/mol |
| CAS Number | 650621-20-8 |
| Mechanism of Action | Selective allosteric inhibitor of PTP1B.[5][6] |
Solubility and Stock Solution Preparation
The solubility of this compound in common laboratory solvents has not been extensively published. However, based on data for similar PTP1B inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Table 1: Recommended Solvents and Storage for this compound Stock Solutions
| Solvent | Recommended Maximum Concentration | Storage Temperature | Shelf Life |
| DMSO | ≥ 38 mg/mL (based on PTP1B-IN-1) | -20°C | 1 year[7] |
| -80°C | 2 years[7] |
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.676 mg of this compound.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[8]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Note: For in vivo studies, further dilution in aqueous buffers containing co-solvents like PEG300, Tween-80, or corn oil may be necessary.[9] It is crucial to perform preliminary formulation studies to ensure the stability and solubility of the compound in the final dosing vehicle.
PTP1B Signaling Pathway
PTP1B negatively regulates cellular signaling by dephosphorylating key tyrosine-phosphorylated proteins. The diagram below illustrates the central role of PTP1B in the insulin and leptin signaling pathways.
Figure 1: PTP1B Signaling Pathway. This diagram illustrates how PTP1B negatively regulates the insulin and leptin signaling pathways. This compound inhibits PTP1B, thereby enhancing downstream signaling.
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound using a colorimetric or fluorometric substrate.
Workflow for PTP1B Inhibition Assay
Figure 2: Experimental Workflow. This diagram outlines the key steps for performing an in vitro PTP1B inhibition assay.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 1 mM EDTA
-
Substrate: p-Nitrophenyl Phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
96-well microplate (clear for pNPP, black for DiFMUP)
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the PTP1B enzyme in Assay Buffer to the desired working concentration (e.g., 2X the final concentration).
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations may affect enzyme activity.[10]
-
Prepare the substrate solution in Assay Buffer (e.g., 2X the final concentration).
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
50 µL of the appropriate this compound dilution or vehicle control (Assay Buffer with DMSO).
-
50 µL of the diluted PTP1B enzyme solution.
-
-
Mix gently and pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 100 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
For pNPP, stop the reaction by adding 50 µL of 1 M NaOH and measure the absorbance at 405 nm.
-
For DiFMUP, measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility. | Decrease the final concentration of the compound. Increase the percentage of co-solvents like DMSO (up to 1%), but verify solvent tolerance of the assay. |
| High Variability in Assay Results | Inconsistent pipetting, temperature fluctuations, or reagent instability. | Use calibrated pipettes, ensure uniform temperature control, and prepare fresh reagents. |
| Low or No Enzyme Activity | Inactive enzyme, incorrect buffer pH, or degraded DTT. | Use a new lot of enzyme, verify the pH of the assay buffer, and prepare fresh DTT solution. |
Concluding Remarks
This compound is a potent and selective tool for investigating the roles of PTP1B in cellular signaling and disease. Proper handling, solubilization, and experimental design are crucial for obtaining reliable and reproducible results. The protocols and information provided here serve as a comprehensive guide for researchers utilizing this valuable inhibitor.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PTPN1 - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PTP1B-IN-1 | Phosphatase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for PTP1B-IN-13 Treatment in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways, including the insulin and leptin pathways.[1][2] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, making it a significant therapeutic target for type 2 diabetes and obesity.[1][2] Furthermore, PTP1B has been implicated in the regulation of signaling cascades involved in cell growth and proliferation, and its overexpression has been noted in various cancers.[3] PTP1B-IN-13 is a selective, allosteric inhibitor of PTP1B, offering a valuable tool for studying the physiological and pathological roles of PTP1B in primary cell culture models.[4][5]
These application notes provide a comprehensive guide for the use of this compound in primary cell culture, including detailed protocols for treatment and subsequent analysis of cellular responses. Due to the limited availability of specific experimental data for this compound in the public domain, the following protocols are generalized for PTP1B inhibitors and should be optimized for your specific primary cell type and experimental conditions.
This compound: Compound Information
A summary of the key characteristics of this compound is provided in the table below.
| Parameter | Value | Reference |
| Mechanism of Action | Selective allosteric inhibitor of PTP1B | [4] |
| IC50 | 1.59 μM | [4][5] |
| Molecular Formula | C24H25N3O3S2 | [4] |
| Molecular Weight | 467.6 g/mol | [4] |
| Target | Phosphatase | [4] |
| Pathway | Metabolic Enzyme/Protease | [4] |
General Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound in primary cell culture.
Signaling Pathways Involving PTP1B
PTP1B is a key negative regulator in multiple signaling cascades. The following diagrams illustrate the role of PTP1B in the insulin and IL-13 signaling pathways.
Insulin Signaling Pathway
IL-13 Signaling Pathway
Experimental Protocols
The following are detailed, generalized protocols for the treatment of primary cells with a PTP1B inhibitor. These should be adapted and optimized for your specific primary cell type and experimental goals.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically provided as a solid. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Treatment of Primary Cells with this compound
-
Cell Seeding: Plate primary cells at an appropriate density in a suitable culture vessel and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working concentrations by diluting the stock solution in fresh, serum-free or low-serum culture medium.
-
Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will depend on the specific primary cell type and the downstream application. A time-course experiment is recommended to determine the optimal treatment duration.
-
Induction of Signaling (if applicable): If studying the effect of this compound on a specific signaling pathway, the cells can be stimulated with the appropriate ligand (e.g., insulin, IL-13) for a short period before harvesting.
-
Cell Harvesting and Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Protocol 3: Western Blot Analysis of Protein Phosphorylation
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
Example Quantitative Data (for a different PTP1B inhibitor)
The following table provides an example of the type of quantitative data that can be obtained from experiments using a PTP1B inhibitor. Please note that this data is for the PTP1B inhibitor Claramine and is provided for illustrative purposes only. Similar dose-response and time-course experiments should be performed for this compound to determine its efficacy in your primary cell culture model.
| Cell Line | Treatment | Concentration | Effect | Reference |
| Various Cancer Cell Lines | Claramine | 5 µM | ~50% decrease in cell survival | [4] |
| Colorectal Cancer Cells | Claramine | Not specified | Inhibition of IL-13-mediated adhesion, migration, and invasion | [4] |
| Glioblastoma Cells | Claramine | Not specified | Inhibition of IL-13-mediated adhesion, migration, and invasion | [4] |
Concluding Remarks
This compound represents a valuable research tool for investigating the multifaceted roles of PTP1B in primary cell culture systems. The provided protocols and background information offer a solid foundation for designing and executing experiments to elucidate the effects of PTP1B inhibition on various cellular processes. Given the lack of specific published data on the cellular effects of this compound, careful optimization of treatment conditions, including dose-response and time-course studies, is crucial for obtaining reliable and reproducible results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In Vivo Administration of PTP1B Inhibitors in Mouse Models: Application Notes and Protocols
Disclaimer: As of the current date, publicly available scientific literature does not contain specific details regarding the in vivo administration of the PTP1B inhibitor designated as PTP1B-IN-13 . The primary reference for this compound, "Integrated Approach to Identify Selective PTP1B Inhibitors Targeting the Allosteric Site" by Yang Y, et al. (2021), focuses on its virtual screening, identification, and in vitro characterization as a selective allosteric inhibitor with an IC50 of 1.59 μM.[1]
Therefore, the following application notes and protocols have been compiled from established in vivo studies of other well-characterized PTP1B inhibitors to provide a comprehensive guide for researchers. These protocols should be adapted and optimized for the specific inhibitor and mouse model being used.
Introduction to PTP1B Inhibition in Vivo
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[2][3][4] Its inhibition is a promising therapeutic strategy for type 2 diabetes, obesity, and certain cancers.[5][6][7] In vivo studies in mouse models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of PTP1B inhibitors.
Data Presentation: In Vivo Studies of Representative PTP1B Inhibitors
The following tables summarize quantitative data from in vivo studies of various PTP1B inhibitors in different mouse models.
Table 1: PTP1B Inhibitors in Cancer Mouse Models
| Inhibitor | Mouse Model | Dosage and Administration | Key Findings |
| Claramine | Colorectal Cancer (CRC) Metastasis Model (Nude mice with intrasplenic injection of KM12SM cells) | Total dose of 49 µ g/mouse , administered intraperitoneally (i.p.) on alternate days for two weeks. | Complete protection against liver metastasis.[5] |
| Claramine | Glioblastoma (GBM) Xenograft Model (NSG mice with subcutaneous injection of U251 cells) | 2 mg/kg body weight, i.p., every three days for 7 doses, starting 15 days after implantation. | Significant increase in survival.[5] |
Table 2: PTP1B Inhibitors in Metabolic Disease Mouse Models
| Inhibitor | Mouse Model | Dosage and Administration | Key Findings |
| Trodusquemine (MSI-1436) | Diet-Induced Obese (DIO) Mice | 10 mg/kg (single dose, i.p.) or 10 mg/kg followed by 5 mg/kg weekly for 4 weeks (chronic, i.p.). | Decreased weight gain and adiposity, improved glucose homeostasis, and attenuated atherosclerotic plaque formation. |
| CCF06240 | Insulin Resistant Mouse Model (induced by High-Fat Diet) | Oral administration (dosage not specified in abstract). | Improved insulin resistance, reduced body weight, and decreased total cholesterol and triglyceride levels.[8] |
| PTP1B Antisense Oligonucleotide | Diabetic ob/ob Mice | 25 mg/kg, i.p., twice per week for 6 weeks. | Normalized blood glucose levels and improved insulin sensitivity. |
Detailed Experimental Protocols
Protocol for In Vivo Administration of Claramine in a Colorectal Cancer Metastasis Mouse Model
This protocol is adapted from the study by Bórquez et al., Cancers, 2020.[5]
Objective: To evaluate the effect of a PTP1B inhibitor on the formation of liver metastases from colorectal cancer cells in a mouse model.
Materials:
-
Nude mice (e.g., BALB/c nude)
-
Colorectal cancer cell line capable of metastasis (e.g., KM12SM)
-
Claramine (or other PTP1B inhibitor)
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for intrasplenic injection
-
Syringes and needles for injection
Procedure:
-
Cell Culture and Preparation:
-
Culture KM12SM cells under standard conditions.
-
On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Animal Preparation and Intrasplenic Injection:
-
Anesthetize the nude mice using an approved protocol.
-
Make a small incision in the left flank to expose the spleen.
-
Using a 27-gauge needle, slowly inject 50 µL of the cell suspension (5 x 10^5 cells) into the spleen.
-
Carefully return the spleen to the abdominal cavity and close the incision with sutures or surgical clips.
-
-
Inhibitor Preparation and Administration:
-
Prepare a stock solution of Claramine in a suitable solvent and dilute to the final concentration in PBS. The final dose should be calculated based on the total dose of 49 µ g/mouse administered over two weeks on alternate days.
-
48 hours after the intrasplenic injection of cancer cells, begin the treatment regimen.
-
Administer the prepared Claramine solution or vehicle control (PBS) via intraperitoneal injection on alternate days for a total of two weeks.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice regularly for signs of distress, tumor burden, and body weight changes.
-
At the end of the study period (e.g., 100 days post-inoculation or when ethical endpoints are reached), euthanize the mice.
-
Perform a necropsy to examine the liver and other organs for the presence of metastatic nodules.
-
Tissues can be collected for further analysis, such as histology (H&E staining) or RT-PCR to detect human cancer cells in the mouse liver.
-
For survival studies, monitor mice until they meet pre-defined humane endpoints, and record the date of death. Analyze survival data using Kaplan-Meier curves.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of PTP1B in IL-13-Mediated Cancer Cell Invasion
The following diagram illustrates the signaling pathway where PTP1B inhibition blocks IL-13-induced cancer cell invasion and metastasis. PTP1B dephosphorylates and activates Src, a key step in the downstream activation of AKT and ERK1/2 pathways that promote cell migration and invasion.[5]
Caption: PTP1B-mediated IL-13 signaling pathway in cancer.
General Experimental Workflow for In Vivo Testing of a PTP1B Inhibitor
This diagram outlines a typical workflow for evaluating a PTP1B inhibitor in a mouse model of disease.
Caption: General workflow for in vivo PTP1B inhibitor studies.
References
- 1. Integrated Approach to Identify Selective PTP1B Inhibitors Targeting the Allosteric Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 4. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein tyrosine phosphatase 1B inhibitors for the treatment of type 2 diabetes and obesity: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein tyrosine phosphatase 1B as a target for the treatment of impaired glucose tolerance and type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTP1B-IN-13 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Currently, there is a lack of publicly available data from in vivo animal studies specifically for PTP1B-IN-13. Therefore, the following application notes and protocols have been compiled based on the known biochemical properties of this compound as a selective, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and supplemented with data from other well-characterized PTP1B inhibitors, particularly allosteric inhibitors, that have been used in animal models. The provided dosage ranges and protocols should be considered as a starting point and will require optimization for your specific animal model and experimental design.
Introduction to this compound
This compound is a selective, allosteric inhibitor of PTP1B. By binding to a site distinct from the active site, it modulates the enzyme's activity non-competitively. PTP1B is a key negative regulator of insulin and leptin signaling pathways.[1][2] Its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity, as well as certain types of cancer.[1][3]
Quantitative Data from Animal Studies with Proxy PTP1B Inhibitors
The following table summarizes in vivo data from studies using other PTP1B inhibitors. This information can serve as a valuable reference for designing pilot studies with this compound.
| Inhibitor Name | Animal Model | Dosage | Administration Route | Key Observed Effects | Citations |
| Trodusquemine (MSI-1436) | Diet-induced obese (DIO) mice | 10 mg/kg (initial), 5 mg/kg (subsequent) | Intraperitoneal (i.p.) | Suppressed food intake, weight loss, reduced plasma insulin levels. | [4] |
| Trodusquemine (MSI-1436) | LDLR-/- mice on a high-fat diet | 10 mg/kg (single dose or initial chronic) | Intraperitoneal (i.p.) | 20% reduction in body weight, over 50% reduction in fat mass, decreased serum cholesterol and triglycerides. | [5] |
| Trodusquemine (MSI-1436) | UM-HET3 mice (2 weeks old) | 2 mg/kg | Not specified | Altered expression of miRNAs and mRNAs related to lipid metabolism in the liver. | [6] |
| DPM-1001 | Diet-induced obese (DIO) mice | 5 mg/kg (once daily for 50 days) | Oral or Intraperitoneal (i.p.) | ~5% decrease in body weight, improved glucose tolerance and insulin sensitivity. | [7] |
| LXQ-87 | Diabetic BKS db/db mice | 40 and 80 mg/kg | Oral | Significantly decreased blood glucose levels. | [8] |
Signaling Pathways and Experimental Workflow
PTP1B Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) acts as a critical negative regulator in key metabolic signaling pathways. In the insulin signaling cascade, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signals that lead to glucose uptake.[2] Similarly, in the leptin signaling pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a kinase associated with the leptin receptor, thus dampening the signals that regulate appetite and energy expenditure.[2] Inhibition of PTP1B is expected to enhance both insulin and leptin sensitivity.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating a PTP1B inhibitor like this compound in an animal model of metabolic disease involves several key stages, from animal model selection and acclimatization to data analysis and interpretation.
Caption: Generalized workflow for in vivo PTP1B inhibitor studies.
Experimental Protocols
Animal Model Selection and Preparation
-
Choice of Model: For studying effects on diabetes and obesity, diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for 8-12 weeks) or genetic models like db/db mice are commonly used.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the start of the experiment. Provide ad libitum access to food and water.
-
Baseline Measurements: Prior to treatment, record baseline body weight and fasting blood glucose levels for all animals to ensure homogeneity between groups.
Formulation of this compound (Example)
Since no specific formulation for this compound is published, the following are example protocols for preparing a vehicle for in vivo administration of a small molecule inhibitor. The solubility and stability of this compound in these vehicles must be empirically determined.
-
For Oral Administration (Suspension):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline (0.9% NaCl) to reach a final volume of 1 mL.
-
This formulation should be prepared fresh daily.
-
-
For Intraperitoneal Injection (Solution/Suspension):
-
Prepare a stock solution of this compound in DMSO.
-
For a final desired concentration, dilute the DMSO stock in a vehicle such as a mixture of PEG300, Tween-80, and saline, or in corn oil. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.
-
Administration and Dosing
-
Dosage Selection: Based on data from proxy inhibitors, a starting dose range of 2-10 mg/kg for intraperitoneal administration and 10-50 mg/kg for oral administration could be considered for initial dose-ranging studies.
-
Administration:
-
Oral Gavage: Administer the formulated inhibitor directly into the stomach using a gavage needle.
-
Intraperitoneal Injection: Inject the formulated inhibitor into the peritoneal cavity.
-
-
Frequency: Dosing is typically performed once daily.
-
Vehicle Control: A control group receiving the vehicle only must be included in the study design.
In-Life Monitoring and Endpoint Analysis
-
Monitoring: Record body weight and food intake daily or several times a week. Monitor the animals for any signs of toxicity or adverse effects.
-
Metabolic Tests:
-
Glucose Tolerance Test (GTT): After a period of treatment, fast the animals overnight (e.g., 16 hours). Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage or i.p. injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Insulin Tolerance Test (ITT): Fast the animals for a shorter period (e.g., 4-6 hours). Administer insulin (e.g., 0.75 U/kg) via i.p. injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Procedures:
-
At the end of the study, collect blood via cardiac puncture under anesthesia.
-
Euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, skeletal muscle).
-
Snap-freeze tissues in liquid nitrogen for molecular analysis or fix in formalin for histology.
-
Biochemical and Molecular Analysis
-
Serum Analysis: Use collected blood to measure serum levels of insulin, triglycerides, cholesterol, and other relevant metabolites using commercially available ELISA or colorimetric kits.
-
Western Blotting: Prepare protein lysates from harvested tissues to analyze the phosphorylation status of key signaling proteins such as the insulin receptor (p-IR), Akt (p-Akt), and JAK2 (p-JAK2) to confirm the target engagement of the PTP1B inhibitor.
Conclusion
While specific in vivo data for this compound is not yet available, the information provided here, based on its mechanism of action and data from analogous compounds, offers a solid foundation for initiating animal studies. It is crucial to perform preliminary dose-finding and tolerability studies to establish a safe and effective dose of this compound for your chosen animal model and experimental paradigm.
References
- 1. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early life interventions metformin and trodusquemine metabolically reprogram the developing mouse liver through transcriptomic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PTP1B allosteric inhibitor enhances glucose uptake in insulin resistance models | BioWorld [bioworld.com]
Application Notes and Protocols for Western Blot Analysis Following PTP1B-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of PTP1B-IN-13, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. By inhibiting PTP1B, this compound is expected to enhance the phosphorylation of key signaling proteins, thereby promoting downstream cellular responses.
Introduction to PTP1B and this compound
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in attenuating signaling cascades initiated by various receptor tyrosine kinases. In the context of metabolic diseases, PTP1B is primarily known for its dephosphorylation of the activated insulin receptor (IR) and its substrate (IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor. This dephosphorylation terminates the signaling cascade, leading to reduced glucose uptake and increased appetite.
This compound is a small molecule inhibitor designed to selectively target the active site of PTP1B. By blocking the enzymatic activity of PTP1B, this compound is hypothesized to prolong the phosphorylated, active state of key signaling molecules, thereby amplifying the insulin and leptin signaling pathways. Western blot analysis is an indispensable technique to quantify these changes in protein phosphorylation and elucidate the molecular mechanism of this compound.
Key Signaling Pathways Affected by this compound
Treatment with this compound is expected to modulate the following signaling pathways:
-
Insulin Signaling: PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1)[1]. Inhibition of PTP1B leads to sustained phosphorylation of these proteins, promoting the activation of the downstream PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.
-
Leptin Signaling: PTP1B also attenuates leptin signaling by dephosphorylating Janus kinase 2 (JAK2), a key component of the leptin receptor signaling complex[2]. Inhibition of PTP1B enhances JAK2 phosphorylation, leading to the activation of the STAT3 transcription factor, which plays a role in regulating appetite and energy expenditure.
Data Presentation: Quantitative Analysis of Protein Phosphorylation
The following table summarizes representative quantitative data from a hypothetical Western blot experiment analyzing the effect of this compound on the phosphorylation of key signaling proteins in a relevant cell line (e.g., HepG2 cells for insulin signaling, or hypothalamic neurons for leptin signaling). The data is presented as the fold change in the ratio of the phosphorylated protein to the total protein, normalized to the vehicle-treated control. This type of quantitative analysis is crucial for determining the potency and efficacy of the inhibitor. A study by Lantz et al. (2010) demonstrated that the PTP1B inhibitor Trodusquemine (MSI-1436) significantly enhanced insulin-stimulated tyrosine phosphorylation of the insulin receptor (IR) beta and STAT3[3].
| Target Protein | Treatment Condition | Fold Change (p-Protein / Total Protein) |
| p-IR (Tyr1150/1151) | Vehicle Control | 1.0 |
| This compound (1 µM) | 2.5 | |
| p-Akt (Ser473) | Vehicle Control | 1.0 |
| This compound (1 µM) | 3.2 | |
| p-JAK2 (Tyr1007/1008) | Vehicle Control | 1.0 |
| This compound (1 µM) | 2.8 | |
| p-STAT3 (Tyr705) | Vehicle Control | 1.0 |
| This compound (1 µM) | 3.5 |
Signaling Pathway Diagrams
Caption: this compound enhances insulin and leptin signaling by inhibiting PTP1B.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of this compound effects.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for insulin signaling studies) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional but Recommended): Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 4-6 hours. This step reduces basal phosphorylation levels.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.
-
Incubation: Add the this compound containing medium to the cells and incubate for the desired time (e.g., 1-2 hours).
-
Stimulation (if applicable): For insulin or leptin signaling studies, stimulate the cells with the respective ligand (e.g., 100 nM insulin for 15 minutes) prior to cell lysis.
Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
Western Blot Protocol
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-20% Tris-glycine polyacrylamide gel and run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels on the same membrane, strip the membrane using a mild stripping buffer and re-probe with the antibody for the total protein.
Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band.
-
Fold Change Calculation: Calculate the fold change in phosphorylation by dividing the normalized value of the this compound-treated sample by the normalized value of the vehicle control sample.
References
- 1. Protein Tyrosine Phosphatase 1B Inhibitors: A Novel Therapeutic Strategy for the Management of type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTP1B-IN-13 in Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, leading to decreased glucose uptake in cells.[1][2][4] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity.[2][5] PTP1B-IN-13 is a potent and selective inhibitor of PTP1B, designed to enhance insulin sensitivity and promote glucose uptake in insulin-responsive cells. These application notes provide a detailed protocol for utilizing this compound in a cell-based glucose uptake assay, a critical experiment for evaluating its therapeutic potential.
Mechanism of Action: PTP1B Inhibition and Insulin Signaling
Insulin initiates its physiological effects by binding to the insulin receptor, a receptor tyrosine kinase. This binding triggers the autophosphorylation of the receptor, creating docking sites for insulin receptor substrates (IRS). Phosphorylated IRS proteins then activate downstream signaling cascades, most notably the PI3K/Akt pathway.[1][6] This pathway is crucial for the translocation of GLUT4 glucose transporters to the plasma membrane, facilitating the uptake of glucose from the bloodstream into the cell.[7]
PTP1B acts as a brake on this system by dephosphorylating both the activated insulin receptor and IRS proteins, thus terminating the signaling cascade.[1][4] By inhibiting PTP1B, this compound prevents this dephosphorylation, leading to prolonged activation of the insulin signaling pathway, increased GLUT4 translocation, and enhanced glucose uptake.[2]
Quantitative Data Summary
The following table summarizes representative data for a potent PTP1B inhibitor, demonstrating its efficacy in a glucose uptake assay. Note: As specific data for this compound is not publicly available, this data is illustrative of the expected performance of a PTP1B inhibitor.
| Parameter | Cell Line | Value | Conditions |
| PTP1B Inhibition (IC₅₀) | Recombinant human PTP1B | 50 nM | In vitro enzyme assay |
| Glucose Uptake (EC₅₀) | L6 Myotubes | 200 nM | 2-NBDG uptake, 30 min treatment |
| Maximal Glucose Uptake | L6 Myotubes | 1.8-fold increase | 1 µM inhibitor, compared to basal |
| Effect on Insulin-Stimulated Glucose Uptake | L6 Myotubes | Potentiates insulin effect by 40% | 100 nM inhibitor + 10 nM insulin |
Experimental Protocol: 2-NBDG Glucose Uptake Assay
This protocol describes a fluorescent glucose uptake assay using 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog. The assay is suitable for a 96-well plate format and can be analyzed using a fluorescence plate reader or flow cytometer.
Materials
-
L6 rat skeletal muscle myoblasts (or other suitable cell line, e.g., C2C12, 3T3-L1)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Horse Serum (for L6 differentiation)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4)
-
This compound
-
Insulin (positive control)
-
2-NBDG
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
Experimental Workflow
Step-by-Step Method
1. Cell Culture and Differentiation
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed L6 myoblasts into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well.
-
Allow cells to reach confluence (typically 2-3 days).
-
To induce differentiation into myotubes, switch the growth medium to DMEM containing 2% horse serum and 1% penicillin-streptomycin.
-
Maintain the differentiation medium for 4-6 days, replacing it every 2 days, until myotubes have formed.
2. Serum Starvation
-
Before the assay, remove the differentiation medium and wash the myotubes twice with PBS.
-
Add 100 µL of serum-free DMEM to each well and incubate for 2-4 hours at 37°C.
3. Compound Treatment
-
Prepare a stock solution of this compound in DMSO. Further dilute the compound to the desired final concentrations in KRH buffer. Ensure the final DMSO concentration is ≤ 0.1%.
-
Prepare a stock solution of insulin in a suitable buffer (e.g., sterile water with 0.1% BSA). Dilute to the desired final concentration in KRH buffer.
-
Remove the serum-free medium and wash the cells once with KRH buffer.
-
Add 90 µL of KRH buffer containing the desired concentrations of this compound, insulin (positive control), or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes.
4. Glucose Uptake
-
Prepare a 1 mM solution of 2-NBDG in KRH buffer.
-
Add 10 µL of the 1 mM 2-NBDG solution to each well (final concentration: 100 µM).
-
Incubate the plate at 37°C for 30 minutes.
5. Termination of Uptake and Fluorescence Measurement
-
To stop the glucose uptake, remove the 2-NBDG containing medium and immediately wash the cells three times with 200 µL of ice-cold PBS.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence of the intracellular 2-NBDG using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
6. Data Analysis
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold-change in glucose uptake.
-
Plot the dose-response curve for this compound and calculate the EC₅₀ value.
Conclusion
This document provides a comprehensive guide for utilizing this compound in a glucose uptake assay. The provided protocol is a robust method for assessing the efficacy of PTP1B inhibitors in a cellular context. By following these guidelines, researchers can effectively evaluate the potential of this compound as a therapeutic agent for metabolic diseases characterized by insulin resistance.
References
- 1. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 2. japer.in [japer.in]
- 3. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement of cellular glucose uptake by reactive species: a promising approach for diabetes therapy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13389H [pubs.rsc.org]
- 6. abcam.co.jp [abcam.co.jp]
- 7. diabetesjournals.org [diabetesjournals.org]
Measuring Protein Tyrosine Phosphatase 1B (PTP1B) Activity with a Selective Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways, including the insulin and leptin pathways.[1] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[1] Similarly, it negatively regulates leptin signaling by acting on Janus kinase 2 (JAK2).[1] Overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target. The development of potent and selective PTP1B inhibitors is a key strategy in the discovery of novel treatments for these metabolic disorders. A major challenge in this endeavor is achieving selectivity against other highly homologous phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP), which shares a high degree of sequence and structural similarity in its catalytic domain.[1][2]
These application notes provide detailed protocols for measuring PTP1B activity, screening for selective inhibitors, and confirming their engagement with the target in a cellular context.
Signaling Pathways Involving PTP1B
PTP1B is a critical node in metabolic regulation. Below are diagrams illustrating its role in the insulin and leptin signaling pathways.
Data Presentation: Selective PTP1B Inhibitors
The following table summarizes the inhibitory activity and selectivity of various PTP1B inhibitors. Selectivity is a critical parameter, often expressed as the ratio of the IC50 value for a related phosphatase (e.g., TCPTP) to that of PTP1B.
| Inhibitor | PTP1B IC50 (µM) | TCPTP IC50 (µM) | Selectivity (TCPTP/PTP1B) |
| Trodusquemine (MSI-1436) | 1 | 224 | 224 |
| Compound 4b | 3.33 | >100 | >30 |
| Cinnoline Derivative 3 | Not specified | Not specified | ~1 |
| Cinnoline Derivative 4 | Not specified | Not specified | ~1 |
| Phosphoeleganin | 0.7 | Not specified | Not specified |
| Compound 3 | 6.7 | Not specified | Not specified |
| Compound 8a | low-micromolar | Not specified | Not specified |
Note: Data is compiled from multiple sources and assay conditions may vary.[1][3][4]
Experimental Protocols
In Vitro PTP1B Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a widely used method for measuring PTP1B activity. It relies on the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) by PTP1B to produce p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Recombinant human PTP1B enzyme
-
pNPP substrate
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (or citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0 (or pH 6.0 for citrate buffer)[5]
-
Stop Solution: 5 M NaOH[5]
-
96-well microplate
-
Microplate reader
Protocol:
-
Enzyme Preparation: Dilute the PTP1B enzyme to the desired concentration (e.g., 20-75 nM) in the assay buffer.[5]
-
Inhibitor Preparation: Prepare serial dilutions of the selective PTP1B inhibitor in the assay buffer.
-
Reaction Setup:
-
To each well of a 96-well plate, add the appropriate volume of assay buffer.
-
Add the diluted inhibitor solution to the test wells and an equivalent volume of buffer to the control wells.
-
Add the diluted PTP1B enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction: Add the pNPP substrate to all wells to a final concentration of 0.625-10 mM to start the reaction. The total reaction volume is typically 200 µL.[5]
-
Incubation: Incubate the plate at 37°C for 10-30 minutes.
-
Stop Reaction: Stop the reaction by adding 40 µL of 5 M NaOH to each well.[5]
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value.
In Vitro PTP1B Activity Assay using Phosphopeptide Substrate and Malachite Green Detection
This assay measures the release of inorganic phosphate from a phosphopeptide substrate upon dephosphorylation by PTP1B. The free phosphate is then detected colorimetrically using a malachite green reagent.
Materials:
-
Recombinant human PTP1B enzyme
-
Phosphopeptide substrate (e.g., DADEpYLIPQQG)[5]
-
Assay Buffer: 50 mM 3,3-dimethylglutarate, 125 mM NaCl, 1 mM EDTA, pH 7.0[5]
-
Malachite Green Reagent A and B
-
Phosphate Standard
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Dilute the PTP1B enzyme to the desired concentration (e.g., 25-125 nM) in the assay buffer.[5]
-
Prepare serial dilutions of the selective PTP1B inhibitor.
-
Dilute the phosphopeptide substrate to the desired concentration (e.g., 100 µM) in the assay buffer.[5]
-
Prepare a phosphate standard curve according to the manufacturer's instructions.
-
-
Reaction Setup:
-
Add the diluted inhibitor solution or buffer to the appropriate wells of a 96-well plate.
-
Add the diluted PTP1B enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiate Reaction: Add the diluted phosphopeptide substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Detection:
-
Add Malachite Green Reagent A to each well, followed by Malachite Green Reagent B.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at a wavelength between 620 and 660 nm.
-
Data Analysis: Determine the amount of phosphate released using the phosphate standard curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for PTP1B Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.
Materials:
-
Cells expressing PTP1B
-
Selective PTP1B inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against PTP1B)
-
Thermocycler
Protocol:
-
Cell Treatment: Treat cultured cells with the selective PTP1B inhibitor at various concentrations or with a vehicle control. Incubate under normal cell culture conditions for a specified time (e.g., 1-2 hours).
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermocycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble PTP1B in each sample by Western blotting using a specific anti-PTP1B antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensities against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Alternatively, for an isothermal dose-response format, heat all samples at a single, optimized temperature and plot the amount of soluble PTP1B against the inhibitor concentration to determine the EC50 for target engagement.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the biochemical and cellular characterization of selective PTP1B inhibitors. The in vitro assays are essential for determining the potency and selectivity of compounds, while the cellular thermal shift assay offers invaluable confirmation of target engagement in a physiological context. Rigorous and systematic application of these methods will significantly aid in the identification and development of novel therapeutics targeting PTP1B for the treatment of metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of potent and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
PTP1B-IN-13: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in key signaling pathways, including the insulin and leptin pathways.[1] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, making it a validated therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2] PTP1B-IN-13 is a selective, allosteric inhibitor of PTP1B, identified through a hierarchical virtual screening approach.[1] It offers a valuable tool for researchers studying PTP1B function and for high-throughput screening (HTS) campaigns aimed at discovering novel PTP1B inhibitors. These application notes provide detailed protocols for the use of this compound in in vitro assays and as a reference compound in HTS workflows.
Data Presentation
This compound Profile
| Parameter | Value | Reference |
| IUPAC Name | Not Publicly Available | |
| Molecular Formula | C24H25N3O3S2 | |
| Molecular Weight | 467.6 g/mol | |
| Mechanism of Action | Allosteric Inhibitor | [1] |
| IC50 (PTP1B) | 1.59 µM | [1] |
| Selectivity | Evident selectivity over TCPTP and SHP2 | [1] |
Comparison of PTP1B Inhibitors
| Compound | IC50 (µM) | Mechanism of Action | Reference |
| This compound (H3) | 1.59 | Allosteric | [1] |
| Suramin | 5.5 | Competitive | |
| RK-682 | 10.4 | Not Specified | |
| Trodusquemine (MSI-1436) | 1 | Non-competitive | [3] |
| Osunprotafib (ABBV-CLS-484) | Not Specified | Not Specified | |
| Ertiprotafib | Not Specified | Not Specified | |
| JTT-551 | Not Specified | Not Specified | |
| Caffeoylquinic acid derivate | 11.1 | Non-competitive | |
| Ursolic acid | 3.1 | Not Specified |
Signaling Pathway
The following diagram illustrates the central role of PTP1B in the negative regulation of the insulin signaling pathway. PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS), thereby downregulating the downstream PI3K/Akt signaling cascade. Inhibition of PTP1B, for instance by this compound, is expected to enhance insulin sensitivity.
Caption: PTP1B's role in insulin signaling.
Experimental Protocols
In Vitro PTP1B Enzymatic Assay (Colorimetric)
This protocol is adapted for a 96-well plate format and utilizes the common substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce a yellow product that can be measured spectrophotometrically.
Materials:
-
Recombinant Human PTP1B (catalytic domain)
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 5 mM DTT, 0.05% NP-40
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant PTP1B enzyme in cold Assay Buffer to the desired working concentration (e.g., 0.5 ng/µL).
-
Assay Plate Setup:
-
Blank wells: Add 45 µL of Assay Buffer.
-
Control wells (No inhibitor): Add 35 µL of Assay Buffer and 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Test wells: Add 35 µL of Assay Buffer and 10 µL of the diluted this compound or test compound.
-
-
Enzyme Addition: Add 5 µL of the diluted PTP1B enzyme to the control and test wells. Mix gently by pipetting.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Prepare a 2X pNPP substrate solution in Assay Buffer. Add 50 µL of the 2X pNPP solution to all wells to initiate the reaction. The final concentration of pNPP should be at or near its Km for PTP1B.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 25 µL of 1 M NaOH to all wells.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve.
High-Throughput Screening (HTS) Workflow for PTP1B Inhibitors
The following workflow outlines a typical HTS campaign for the discovery of novel PTP1B inhibitors, incorporating both in silico and in vitro methods.
References
Troubleshooting & Optimization
Technical Support Center: PTP1B-IN-13
Welcome to the technical support center for PTP1B-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3] Unlike competitive inhibitors that bind to the active site, this compound binds to a secondary site on the enzyme, inducing a conformational change that leads to inhibition of its catalytic activity.[4][5] This allosteric mechanism can offer greater selectivity over other protein tyrosine phosphatases.[6]
Q2: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 1.59 µM.[1][2][3]
Q3: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to two years or -20°C for one year.[7] Always refer to the Certificate of Analysis for specific storage recommendations.[1][2][3]
Q4: In what solvents is this compound soluble?
Troubleshooting Guide
This guide addresses potential issues you may encounter when this compound does not appear to be working in your assay.
Problem 1: No or low inhibition of PTP1B activity.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Precipitation | - Visually inspect the inhibitor stock solution and the final assay mixture for any precipitate. - Determine the solubility of this compound in your specific assay buffer. You can do this by preparing serial dilutions of your DMSO stock in the assay buffer and observing for precipitation. - If precipitation is observed, consider adjusting the final DMSO concentration in your assay. PTP1B has been shown to tolerate up to 15% DMSO in some cases.[8] |
| Incorrect Inhibitor Concentration | - Verify the calculations for your stock solution and final assay concentrations. The molecular weight of this compound is 467.6 g/mol .[2] - Prepare fresh dilutions from your stock solution. |
| Inhibitor Instability | - Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of the stock solution.[9] - Consider aliquoting the stock solution into single-use vials. |
| Inactive PTP1B Enzyme | - Ensure the PTP1B enzyme has been stored and handled correctly. It should be stored at -80°C and thawed quickly before use, then kept on ice.[9] - Run a positive control with a known PTP1B inhibitor, such as sodium orthovanadate or suramin, to confirm enzyme activity.[1] |
| Sub-optimal Assay Conditions | - Ensure your assay buffer contains a reducing agent like dithiothreitol (DTT) to maintain the catalytic cysteine of PTP1B in its active, reduced state.[10] - Optimize the substrate concentration. The concentration of the substrate should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to inhibition. |
Problem 2: High background signal in the assay.
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | - Use fresh, high-purity reagents, including water and buffer components. - If using a phosphate detection assay (e.g., Malachite Green), ensure all labware is phosphate-free.[9] |
| Substrate Instability | - Some substrates can undergo spontaneous hydrolysis. Include a "no enzyme" control to measure the rate of non-enzymatic substrate degradation and subtract this from all other readings. |
| Assay Interference by the Inhibitor | - To check if this compound interferes with your detection method, run a control with the inhibitor in the absence of the enzyme. |
PTP1B Signaling Pathway
The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the mechanism of its inhibition. PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1). Inhibition of PTP1B by molecules like this compound enhances insulin signaling.
Caption: PTP1B negatively regulates insulin signaling.
Experimental Protocol: PTP1B Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT (prepare fresh)
-
Stop Solution: 1 M NaOH
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations. Then, dilute these further in the Assay Buffer to the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed 5-10%.
-
Assay Setup: In a 96-well plate, add the following components in the specified order:
-
Blank (No Enzyme): 80 µL Assay Buffer + 10 µL DMSO vehicle + 10 µL pNPP solution.
-
Positive Control (No Inhibitor): 70 µL Assay Buffer + 10 µL PTP1B enzyme solution + 10 µL DMSO vehicle.
-
Inhibitor Wells: 70 µL Assay Buffer + 10 µL PTP1B enzyme solution + 10 µL of diluted this compound solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of pNPP solution to the positive control and inhibitor wells to start the enzymatic reaction. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Positive Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Troubleshooting Workflow
The following flowchart provides a logical sequence of steps to troubleshoot issues with your this compound assay.
Caption: A step-by-step guide to troubleshooting your this compound assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. content.abcam.com [content.abcam.com]
- 10. PTP1B Antibody | Cell Signaling Technology [cellsignal.com]
PTP1B-IN-13 solubility issues and solutions
Welcome to the technical support center for PTP1B-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] It functions by targeting an allosteric site on the enzyme, rather than the active site.[1][2] This allosteric inhibition prevents the conformational changes necessary for PTP1B's enzymatic activity. PTP1B is a key negative regulator in insulin and leptin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes, obesity, and some cancers.[3][4]
Q2: What is the IC₅₀ of this compound?
The reported half-maximal inhibitory concentration (IC₅₀) of this compound is 1.59 μM.[1][2]
Q3: In what solvents is this compound soluble?
Q4: How should I prepare a stock solution of this compound?
For creating a stock solution, we recommend starting with high-purity, anhydrous DMSO. To prepare a 10 mM stock solution of this compound (Molecular Weight: 467.6 g/mol ), you would dissolve 4.676 mg of the compound in 1 mL of DMSO. To aid dissolution, gentle warming (to no more than 37°C) and vortexing or sonication may be employed. Always use a freshly opened or properly stored anhydrous solvent to avoid introducing water, which can affect the solubility and stability of the compound.[5]
Q5: How should I store the this compound solid compound and its stock solution?
The solid compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[5][7] For short-term storage, -20°C is also acceptable.
Troubleshooting Guide: Solubility Issues
Encountering solubility issues with small molecule inhibitors is a common challenge in experimental biology. Below are some troubleshooting steps and potential solutions if you are experiencing difficulties dissolving this compound.
Issue 1: Precipitate forms when diluting DMSO stock solution in aqueous buffer.
This is a frequent issue when a compound has low aqueous solubility. The high concentration of the compound in the DMSO stock crashes out when introduced to an aqueous environment.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the percentage of DMSO in the final solution: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced cellular toxicity (typically <0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to the final aqueous solution can help to maintain the compound in solution. A typical starting concentration is 0.01-0.1%.
-
Prepare an intermediate dilution: Instead of diluting the highly concentrated DMSO stock directly into the final aqueous buffer, create an intermediate dilution in a co-solvent system (e.g., a mixture of ethanol and your aqueous buffer) before the final dilution.
Issue 2: The compound does not fully dissolve in DMSO.
If this compound does not readily dissolve in DMSO even at moderate concentrations, consider the following.
Solutions:
-
Gentle Heating: Warm the solution to 37°C in a water bath. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to aid in the dissolution process. Brief pulses of sonication can be effective.
-
Fresh Solvent: Ensure that the DMSO being used is of high purity and anhydrous. Older DMSO can absorb moisture from the air, which can negatively impact the solubility of hydrophobic compounds.[5]
Quantitative Solubility Data for Analogous PTP1B Inhibitors
The following table summarizes the solubility of other PTP1B inhibitors, which can serve as a reference for selecting appropriate solvents for this compound.
| Inhibitor | Solvent | Solubility |
| PTP1B Inhibitor (CAS 765317-72-4) | DMSO | 100 mg/mL |
| Ethanol | 5 mg/mL | |
| PTP1B-IN-1 | DMSO | 38 mg/mL (179.05 mM) |
| PTP1B-IN-2 | DMSO | ≥ 100 mg/mL (146.89 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh out 1 mg of this compound (MW = 467.6 g/mol ).
-
Add 213.86 µL of high-purity, anhydrous DMSO.
-
Vortex or sonicate until the compound is fully dissolved. Gentle warming to 37°C may be applied if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution.
-
For a final concentration of 10 µM in your cell culture medium, dilute the stock solution 1:1000. For example, add 1 µL of the 10 mM stock to 1 mL of cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
Important: To avoid precipitation, add the DMSO stock to a small volume of the medium first and mix well before adding it to the final volume.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the inhibitor.
-
Signaling Pathways and Experimental Workflows
PTP1B Signaling Pathway
PTP1B is a negative regulator of the insulin and leptin signaling pathways. The following diagram illustrates the role of PTP1B in insulin signaling. Inhibition of PTP1B by this compound is expected to enhance this pathway.
Caption: PTP1B negatively regulates insulin signaling.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the effect of this compound on insulin signaling in a cell-based assay.
Caption: Workflow for cell-based insulin signaling assay.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical approach to troubleshooting solubility problems with this compound.
Caption: Logic for troubleshooting solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PTP1B Inhibitor [sigmaaldrich.com]
- 7. PTP1B-IN-1 | Phosphatase | TargetMol [targetmol.com]
Optimizing PTP1B-IN-13 concentration for cell culture
Welcome to the technical support center for PTP1B-IN-13. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in cell culture experiments. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is Protein Tyrosine Phosphatase 1B (PTP1B) and what is the mechanism of action of this compound?
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several signaling pathways.[1][2] It is primarily known for its role in attenuating the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR), its substrates (like IRS-1), and the Janus kinase 2 (JAK2).[3][4][5][6] Overexpression or hyperactivity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[7][8] It has also been implicated as an oncogene in certain cancers, such as breast cancer.[3][9]
This compound is a selective, allosteric inhibitor of PTP1B.[10] Unlike competitive inhibitors that bind to the enzyme's active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that prevents its catalytic activity.[6] This allosteric inhibition can offer greater specificity over other closely related phosphatases, such as TCPTP, which shares high sequence identity in the catalytic domain.[6]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A good starting point for a cell-based assay is to test a range of concentrations centered around the inhibitor's IC50 value. This compound has a reported IC50 of 1.59 µM in a biochemical assay.[10] For cell-based assays, effective concentrations are typically in the range of 1-10 µM.[11] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration that maximizes target inhibition while minimizing cytotoxicity.[12]
Q3: How should I dissolve and store this compound?
Like many small molecule inhibitors, this compound is typically dissolved in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[13][14] Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[12] When preparing your working solution, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5%, and always include a vehicle control (medium with the same DMSO concentration) in your experiments.[12]
Q4: I am observing significant cell death after treating my cells with this compound. What are the possible causes and solutions?
Cell death can be caused by several factors:
-
High Inhibitor Concentration: The concentration used may be toxic to your specific cell line. Perform a dose-response curve and a cell viability assay (e.g., MTT, Trypan Blue) to identify a non-toxic concentration range.[12]
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) might be too high. Ensure it is kept at a minimal level (typically <0.1-0.5%) and that a vehicle control is included to assess the solvent's effect on its own.[12]
-
Prolonged Exposure: Continuous exposure to the inhibitor may be detrimental. Consider reducing the incubation time to determine the minimum duration required to observe the desired biological effect.[12]
-
Off-Target Effects: At high concentrations, the inhibitor may affect other cellular targets, leading to toxicity.[11][12] Using the lowest effective concentration can help minimize these effects.
Q5: I am not observing the expected inhibitory effect on my target pathway. What should I do?
If you are not seeing an effect, consider the following:
-
Suboptimal Concentration: The concentration may be too low. You may need to perform a dose-response experiment to find a more effective concentration.
-
Compound Instability: The inhibitor may be unstable in your cell culture medium at 37°C.[13] Prepare fresh dilutions from your stock solution for each experiment.
-
Cell Line Specificity: The importance of the PTP1B pathway may vary between cell lines. Confirm that PTP1B is expressed and active in your cell model.
-
Assay Sensitivity: Your downstream assay may not be sensitive enough to detect the changes. Ensure your readout (e.g., Western blot for phosphorylated proteins) is optimized and validated.
Data Presentation
Table 1: this compound Inhibitor Profile
| Property | Value | Source |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [10] |
| Inhibition Type | Allosteric | [10] |
| IC50 | 1.59 µM (Biochemical Assay) | [10] |
| Recommended Solvent | DMSO | [14] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Recommended Concentration Range | Key Considerations |
| Dose-Response (Viability) | 0.1 µM - 50 µM | To determine the cytotoxic threshold (IC50) for your cell line. |
| Target Engagement (e.g., Western Blot) | 0.5 µM - 25 µM | To identify the lowest concentration that effectively inhibits PTP1B activity (e.g., increases phosphorylation of a known substrate like IRS-1). |
| Functional Assays | Based on Viability & Target Data | Use the lowest concentration that provides significant target inhibition with minimal cytotoxicity. |
PTP1B Signaling Pathway
The diagram below illustrates the central role of PTP1B as a negative regulator in the insulin and leptin signaling pathways. PTP1B dephosphorylates key activated proteins such as the Insulin Receptor (IR) and JAK2, thereby dampening the downstream signal. This compound allosterically inhibits PTP1B, preventing this dephosphorylation and enhancing signaling.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death / Cytotoxicity | 1. Inhibitor concentration is too high. 2. Solvent (DMSO) concentration is toxic. 3. Prolonged incubation time. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the IC50 and select a concentration with >80% viability.[12] 2. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%) and include a vehicle-only control.[12] 3. Conduct a time-course experiment to find the minimum exposure time needed for the desired effect. |
| No or Weak Inhibition of Target Pathway | 1. Inhibitor concentration is too low. 2. PTP1B is not expressed or active in the cell line. 3. Compound degraded in media. 4. Insufficient incubation time. | 1. Increase the concentration. Perform a dose-response experiment and analyze target phosphorylation via Western blot. 2. Verify PTP1B expression in your cells (e.g., via Western blot or qPCR). 3. Prepare fresh working solutions from a frozen stock for each experiment.[12] 4. Increase the incubation time; check literature for typical treatment durations for similar inhibitors. |
| Precipitation of Compound in Culture Medium | 1. Poor solubility of the inhibitor at the working concentration. 2. The stock solution was not fully dissolved. | 1. Lower the final concentration of the inhibitor. Ensure the stock solution is adequately vortexed or sonicated before dilution.[14] 2. Visually inspect the stock solution for any precipitate before diluting it into the media. |
| Inconsistent Results Between Experiments | 1. Inconsistent cell seeding density. 2. Variability in inhibitor dilution. 3. Repeated freeze-thaw cycles of the stock solution. 4. Cell passage number is too high. | 1. Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase. 2. Prepare a master mix of the inhibitor-containing medium for all relevant wells to ensure consistency. 3. Use fresh aliquots of the stock solution for each experiment.[12] 4. Use cells from a consistent and low passage number range. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if necessary to aid dissolution.[14]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Optimal Concentration via Dose-Response Assay
Objective: To determine the optimal, non-toxic concentration of this compound that effectively inhibits its target in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well and 6-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reagents for cell viability assay (e.g., MTT, WST-1)
-
Reagents for Western blotting (lysis buffer, antibodies for p-IRS-1, total IRS-1, and a loading control like β-actin).
Part A: Cell Viability (Cytotoxicity) Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common range to test is from 0.01 µM to 100 µM.[12] Include a "vehicle control" (medium with the highest DMSO concentration used) and a "no-treatment control" (medium only).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then read the absorbance).
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to determine the cytotoxic concentration 50 (CC50).
Part B: Target Engagement (Western Blot) Assay
-
Cell Seeding: Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treatment: Treat the cells with a range of non-toxic concentrations of this compound (determined from Part A) for a specific duration (e.g., 1-24 hours). Include a vehicle control.
-
Stimulation (if applicable): To assess inhibition of the insulin pathway, you may need to stimulate the cells with insulin for a short period (e.g., 10-15 minutes) before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of a known PTP1B substrate (e.g., p-IRS-1) relative to the total protein and a loading control.
-
Data Analysis: Quantify the band intensities to determine the concentration at which this compound causes a significant increase in substrate phosphorylation.
Workflow and Logic Diagrams
Caption: Workflow for determining the optimal inhibitor concentration.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN1 - Wikipedia [en.wikipedia.org]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 8. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PTP1B-IN-1 | Phosphatase | TargetMol [targetmol.com]
PTP1B-IN-13 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PTP1B-IN-13, a selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This guide will help you address potential off-target effects and other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, allosteric inhibitor of PTP1B with an IC50 value of 1.59 μM.[1][2] It functions by binding to a site on the enzyme that is distinct from the active site, thereby inducing a conformational change that inhibits its catalytic activity.[1][2]
Q2: What are the known off-targets of this compound?
While this compound is designed to be a selective inhibitor, researchers should be aware of potential off-target effects. The primary concern for PTP1B inhibitors is cross-reactivity with other protein tyrosine phosphatases (PTPs), especially the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[1] The selectivity of this compound against other PTPs should be empirically determined in your experimental system.
Q3: What are some unexpected phenotypic outcomes that might indicate off-target effects?
Unexplained cytotoxicity, unexpected changes in phosphorylation of proteins not known to be downstream of PTP1B, or alterations in cellular processes unrelated to insulin or leptin signaling could suggest off-target activities. Careful experimental design with appropriate controls is crucial.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent PTP1B Inhibition | - Compound degradation- Incorrect concentration- Assay interference | - Aliquot and store this compound at -20°C.- Perform a dose-response curve to confirm the IC50 in your assay.- Run control experiments to check for assay artifacts (e.g., vehicle-only controls). |
| Unexpected Cellular Phenotype | - Off-target effects- Cellular stress response | - Perform a selectivity profiling experiment against a panel of PTPs, including TCPTP.- Use a structurally unrelated PTP1B inhibitor as a control.- Titrate the concentration of this compound to the lowest effective dose.- Perform cell viability assays (e.g., MTT or trypan blue exclusion) in parallel. |
| Lack of In Vivo Efficacy | - Poor bioavailability- Rapid metabolism | - Assess the pharmacokinetic properties of this compound in the chosen animal model.- Consider alternative delivery routes or formulations. |
Experimental Protocols
PTP1B Inhibition Assay (In Vitro)
This protocol is a general guideline for assessing the inhibitory activity of this compound.
-
Reagents and Materials:
-
Recombinant human PTP1B enzyme
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include a vehicle-only control (e.g., DMSO).
-
Add 80 µL of pre-warmed assay buffer containing the PTP1B enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the phosphatase substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
Cellular PTP1B Activity Assay
This protocol provides a general method for evaluating the effect of this compound on PTP1B activity within a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, HEK293) and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Optional: Stimulate a relevant signaling pathway (e.g., with insulin) before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated form of a known PTP1B substrate (e.g., phospho-Insulin Receptor β).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.
-
Visualizing PTP1B's Role and Inhibition
The following diagrams illustrate the signaling pathway influenced by PTP1B and the experimental workflow for assessing inhibitor specificity.
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound.
References
Technical Support Center: PTP1B Inhibitor Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during PTP1B inhibitor experiments, from enzymatic assays to cell-based and in vivo studies.
Enzymatic Assays
Question: My PTP1B enzymatic assay shows high background or no signal. What are the possible causes and solutions?
Answer: High background or a lack of signal in a PTP1B enzymatic assay can stem from several factors related to reagents, assay conditions, or the inhibitor itself.
Troubleshooting High Background:
| Possible Cause | Solution |
| Substrate Instability: | Prepare fresh substrate solution for each experiment. The commonly used substrate, p-nitrophenyl phosphate (pNPP), can hydrolyze spontaneously. |
| Contaminated Reagents: | Use high-purity water and ensure all buffers and reagents are free of contaminating phosphatases or phosphate. |
| Incorrect Buffer pH: | Verify the pH of your assay buffer. PTP1B activity is pH-dependent, with optimal activity typically between pH 6.0 and 7.5.[1][2] |
| Non-specific Binding: | If using a plate-based assay, ensure proper blocking steps are included if necessary. |
Troubleshooting No or Weak Signal:
| Possible Cause | Solution |
| Inactive Enzyme: | Ensure the PTP1B enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a positive control.[3] |
| Inhibitor Precipitation: | Visually inspect the assay wells for any precipitation of the test compound. If solubility is an issue, consider using a different solvent or lowering the inhibitor concentration. |
| Incorrect Wavelength: | Ensure you are reading the absorbance at the correct wavelength for your chosen substrate (e.g., 405 nm for pNPP).[1][4] |
| Sub-optimal Assay Conditions: | Optimize enzyme and substrate concentrations. Titrate the PTP1B enzyme to determine the optimal amount for a linear reaction rate.[5] Also, determine the Michaelis-Menten constant (Km) for the substrate to ensure you are using a suitable concentration.[5] |
Western Blotting for PTP1B Signaling
Question: I'm not seeing the expected change in phosphorylation of PTP1B targets (e.g., IR, JAK2, STAT3) after treating with my inhibitor. What should I check?
Answer: This is a common issue that can be traced back to several steps in the Western blotting workflow, as well as the experimental design itself.
Troubleshooting Western Blot Results:
| Possible Cause | Solution |
| Ineffective Inhibitor Treatment: | Verify the inhibitor's activity and optimize the treatment time and concentration. The inhibitor may require a longer incubation period or a higher concentration to effectively engage PTP1B in a cellular context. |
| Poor Antibody Quality: | Use phospho-specific antibodies that have been validated for your application. Run positive and negative controls to ensure antibody specificity. |
| Low Protein Abundance: | The target protein or its phosphorylated form may be low in abundance. Increase the amount of protein loaded onto the gel.[6][7] Consider immunoprecipitation to enrich for your target protein.[7] |
| Sample Degradation: | Always use fresh samples and include protease and phosphatase inhibitors in your lysis buffer to prevent degradation of your target proteins and their phosphorylation states.[8] |
| Inefficient Protein Transfer: | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining. For smaller proteins, use a membrane with a smaller pore size (e.g., 0.2 µm).[9] |
| Sub-optimal Blocking or Washing: | Insufficient blocking can lead to high background, while excessive washing can reduce the signal. Optimize blocking conditions (e.g., agent, concentration, time) and ensure wash steps are sufficient to remove unbound antibodies without stripping the specific signal.[7][9][10] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right substrate for my PTP1B enzymatic assay?
A1: The choice of substrate depends on the goal of your assay.
-
p-Nitrophenyl phosphate (pNPP): This is a convenient, chromogenic substrate for routine activity measurements and high-throughput screening. The reaction can be monitored by measuring the increase in absorbance at 405 nm.[1][4]
-
Phosphopeptide substrates: These are more physiologically relevant as they mimic the natural substrates of PTP1B, such as sequences from the insulin receptor (IR) or JAK2.[3][11] Assays with these substrates typically measure the release of free phosphate using a colorimetric method like the malachite green assay.[4]
Q2: My PTP1B inhibitor is not selective and inhibits other phosphatases. How can I improve selectivity?
A2: Achieving selectivity is a major challenge in PTP1B inhibitor development due to the highly conserved active site among protein tyrosine phosphatases.[12] Consider the following strategies:
-
Targeting Allosteric Sites: Develop or screen for inhibitors that bind to allosteric sites, which are less conserved than the active site. This can lead to greater selectivity.[13][14]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor to identify moieties that enhance potency against PTP1B while reducing activity against other phosphatases like TCPTP.[15]
Q3: What are the key signaling pathways I should investigate to confirm the cellular activity of my PTP1B inhibitor?
A3: PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[16] To confirm your inhibitor's efficacy in a cellular context, you should assess the phosphorylation status of key proteins in these pathways:
-
Insulin Signaling: Upon inhibitor treatment, you would expect to see increased phosphorylation of the Insulin Receptor (IR) and its downstream substrate, IRS-1.[17][18][19]
-
Leptin Signaling: PTP1B dephosphorylates JAK2, a kinase associated with the leptin receptor.[11][20] Therefore, a potent PTP1B inhibitor should lead to increased phosphorylation of JAK2 and its downstream target, STAT3.[20][21]
Q4: What are appropriate positive and negative controls for my PTP1B inhibitor experiments?
A4:
-
Positive Controls:
-
Enzymatic Assay: Use a known PTP1B inhibitor, such as Suramin, as a positive control for inhibition.[3]
-
Cell-based Assays: Treat cells with insulin or leptin to stimulate the respective pathways and establish a baseline for phosphorylation.
-
-
Negative Controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve your inhibitor (e.g., DMSO) to control for any effects of the solvent itself.
-
Inactive Analog: If available, use a structurally similar but inactive analog of your inhibitor to demonstrate that the observed effects are due to specific PTP1B inhibition.
-
Experimental Protocols
Protocol 1: PTP1B Enzymatic Assay using pNPP
This protocol is adapted from standard procedures for measuring PTP1B activity.[1][2]
-
Prepare Assay Buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT.
-
Prepare Reagents:
-
PTP1B Enzyme: Dilute recombinant human PTP1B to the desired concentration in the assay buffer.
-
pNPP Substrate: Prepare a 2 mM solution of pNPP in the assay buffer.
-
Inhibitor: Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the inhibitor dilution or vehicle to each well.
-
Add 20 µL of the diluted PTP1B enzyme to each well and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 170 µL of the pNPP substrate solution.
-
Incubate at 37°C for 30 minutes.
-
-
Data Acquisition:
-
Stop the reaction by adding 20 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Insulin Receptor Phosphorylation
This protocol outlines the general steps for assessing the effect of a PTP1B inhibitor on insulin signaling.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2, C2C12) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with the PTP1B inhibitor or vehicle for the desired time (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.[8]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IR (e.g., pY1150/1151) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total IR and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Visualizations
Caption: PTP1B negatively regulates insulin signaling.
Caption: PTP1B negatively regulates leptin signaling.
Caption: Troubleshooting decision tree for PTP1B experiments.
References
- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. PTP1B regulates leptin signal transduction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
How to improve PTP1B-IN-13 efficacy in vivo
Welcome to the technical support center for PTP1B-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in preclinical research, with a focus on strategies to enhance its in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] It functions as an allosteric inhibitor, meaning it binds to a site on the PTP1B enzyme that is distinct from the active site.[1] This binding induces a conformational change in the enzyme, leading to its inhibition. Allosteric inhibitors like this compound are of high interest as they can offer greater selectivity over other highly similar phosphatases, a common challenge with active-site directed inhibitors.[2][3]
Q2: What are the potential therapeutic applications of this compound?
A2: PTP1B is a negative regulator of both insulin and leptin signaling pathways.[4][5] By inhibiting PTP1B, this compound can enhance these signaling pathways, making it a promising candidate for the treatment of type 2 diabetes and obesity.[4][6] Research on other PTP1B inhibitors has also suggested potential applications in certain types of cancer.[7]
Q3: Is there any available in vivo data for this compound?
A3: As of the latest literature review, specific in vivo efficacy, pharmacokinetic, and formulation data for this compound has not been published. The primary study on this compound focused on its computational design and in vitro characterization.[1] However, data from other allosteric PTP1B inhibitors can provide valuable insights into potential experimental design and troubleshooting.
Q4: What are the main challenges in achieving in vivo efficacy with small molecule PTP1B inhibitors?
A4: The primary challenges include poor aqueous solubility, which can lead to low bioavailability after oral administration.[6] Achieving sufficient exposure at the target tissue and maintaining selectivity over other phosphatases are also critical hurdles.[2]
Troubleshooting Guide: Improving In Vivo Efficacy of this compound
This guide addresses potential issues researchers may encounter during in vivo experiments with this compound and provides structured troubleshooting strategies.
Issue 1: Poor Compound Solubility and Formulation
Symptoms:
-
Difficulty dissolving this compound in aqueous vehicles for administration.
-
Precipitation of the compound upon dilution into aqueous solutions.
-
Inconsistent results between animals, potentially due to variable absorption.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The PTP1B inhibitor MSI-1436 ameliorates liver insulin sensitivity by modulating autophagy, ER stress and systemic inflammation in Equine metabolic syndrome affected horses [frontiersin.org]
- 6. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PTP1B-IN-13 Cytotoxicity Assessment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in assessing the cytotoxicity of the selective allosteric PTP1B inhibitor, PTP1B-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 value of 1.59 μM.[1] Unlike competitive inhibitors that bind to the active site, this compound binds to a remote, allosteric site on the enzyme.[1] This binding induces a conformational change that inhibits the enzyme's catalytic activity.[2][3] Allosteric inhibitors are of high interest as they can offer greater selectivity over other highly homologous phosphatases, such as T-cell PTP (TCPTP), which can reduce the risk of off-target effects and potential toxicity.[2]
Q2: What is the role of PTP1B in cell survival and apoptosis?
A2: PTP1B is a key negative regulator of insulin and leptin signaling pathways.[4] Its role in cancer is complex and context-dependent, acting as either a tumor promoter or suppressor. PTP1B can influence several signaling pathways critical for cell survival and proliferation, including the Ras/ERK and PI3K/AKT pathways.[5] By inhibiting PTP1B, signaling cascades that promote apoptosis can be activated in certain cancer cells. For instance, PTP1B inhibition has been shown to decrease cell adhesion and induce anoikis (a form of programmed cell death) in breast cancer cell lines.[6]
Q3: What are the expected cytotoxic effects of this compound?
A3: Currently, there is no publicly available data on the specific cytotoxic effects of this compound. The primary characterization of this inhibitor has focused on its enzymatic inhibition and selectivity.[4] The cytotoxic potential of a PTP1B inhibitor can vary significantly depending on the cell type, its genetic background, and the inhibitor's specific off-target effects. Some PTP1B inhibitors have been shown to reduce cell viability and proliferation in cancer cell lines, while others are primarily cytostatic.[6][7] Therefore, it is crucial to experimentally determine the cytotoxicity of this compound in your specific cell model.
Q4: Which cell lines are appropriate for testing the cytotoxicity of this compound?
A4: The choice of cell line will depend on your research focus. For metabolic studies, cell lines such as HepG2 (liver), 3T3-L1 (adipocytes), or C2C12 (myoblasts) are commonly used. For oncology research, you should select cell lines where PTP1B is known to play a significant role. This includes certain breast cancer (e.g., MDA-MB-231, MCF-7), colon cancer, or glioblastoma cell lines.[5][7][8] It is also advisable to include a non-cancerous control cell line (e.g., HaCaT keratinocytes) to assess for general cytotoxicity.[7]
Q5: What concentration range of this compound should I use for my initial cytotoxicity screening?
A5: A good starting point is to test a wide range of concentrations centered around the IC50 value of this compound, which is 1.59 μM.[1] We recommend a logarithmic dilution series, for example, from 0.1 μM to 100 μM. This will help you to determine the dose-response relationship and calculate the EC50 (half-maximal effective concentration) for cytotoxicity.
Troubleshooting Guide for Cytotoxicity Assays
| Problem | Possible Cause(s) | Troubleshooting Tip(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors.3. "Edge effect" in multi-well plates. | 1. Ensure a homogenous single-cell suspension before seeding. Visually inspect the plate after seeding.2. Use calibrated pipettes and be consistent with your technique.3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health.2. Inconsistent incubation times.3. This compound instability. | 1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase.2. Use a timer to ensure consistent exposure and incubation times.3. Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Low or no cytotoxic effect observed | 1. This compound is not cytotoxic to the chosen cell line at the tested concentrations.2. Insufficient incubation time.3. This compound precipitated out of solution. | 1. Consider using a positive control for cytotoxicity to ensure the assay is working. The effect of this compound may be cytostatic rather than cytotoxic; consider a proliferation assay.2. Extend the incubation time (e.g., 48 or 72 hours).3. Visually inspect the wells for precipitate. If observed, try using a lower concentration or a different solvent system (ensure the solvent concentration is non-toxic). |
| High background signal in control wells | 1. Contamination of cell culture or reagents.2. Solvent (e.g., DMSO) toxicity.3. Interference of this compound with the assay reagents. | 1. Use aseptic techniques and sterile reagents.2. Run a vehicle control with the solvent at the same concentration used for this compound. Typically, DMSO concentrations should be kept below 0.5%.3. Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions. |
Quantitative Data Summary
As no public data on the cytotoxicity of this compound is available, we provide the following template for you to summarize your experimental findings.
| Cell Line | Assay Type | Exposure Time (hours) | EC50 (µM) | Maximum Inhibition (%) |
| e.g., MDA-MB-231 | MTT | 48 | ||
| e.g., HepG2 | LDH Release | 24 | ||
Experimental Protocols
Here are detailed methodologies for key cytotoxicity experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Read the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: PTP1B's role in survival and apoptosis signaling pathways.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
- 3. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with PTP1B-IN-13
Welcome to the technical support center for PTP1B-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).
Troubleshooting Guide
This guide addresses specific unexpected results you might encounter during your experiments with this compound.
Question 1: I am not observing the expected increase in phosphorylation of the insulin receptor (IR) or its substrates (e.g., IRS-1) after treating my cells with this compound.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a broad range (e.g., 1 µM to 50 µM) and narrow it down based on the observed effects. |
| Incorrect Treatment Time | The timing of inhibitor treatment relative to stimulation (e.g., with insulin) is crucial. Pre-incubate the cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding the stimulus to allow for cellular uptake and target engagement. |
| Low PTP1B Expression in Cell Line | The effect of this compound will be less pronounced in cells with low endogenous PTP1B expression. Verify the PTP1B protein levels in your cell line of choice via Western blot or qPCR. Consider using a cell line known to have robust PTP1B expression. |
| Cellular Context and Pathway Crosstalk | PTP1B is a negative regulator of insulin signaling.[1][2] However, other phosphatases or signaling pathways might compensate for PTP1B inhibition. Investigate other potential regulatory mechanisms in your experimental system. |
| Inhibitor Instability | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh working solutions from a frozen stock for each experiment. |
Question 2: I am observing unexpected off-target effects or cellular toxicity at concentrations where I expect specific PTP1B inhibition.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Non-specific Binding at High Concentrations | While this compound is designed as an allosteric inhibitor for improved specificity, high concentrations can still lead to off-target effects.[3] Determine the IC50 value in your system and use the lowest effective concentration. |
| Modulation of Other Signaling Pathways | PTP1B is involved in multiple signaling cascades beyond insulin signaling, including those related to leptin, EGF, and JAK/STAT.[1][4] The observed effects might be due to the inhibition of PTP1B's role in these other pathways. For example, PTP1B can regulate Src activation.[5] |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical compounds. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cells. |
| Inhibitor-Induced Protein Aggregation | Some PTP1B inhibitors have been shown to induce protein aggregation at higher concentrations.[6] This can lead to non-specific cellular stress and toxicity. Consider biophysical methods to assess for aggregation if this is suspected. |
Troubleshooting Workflow Diagram:
A logical workflow for troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Question 3: What is the mechanism of action for this compound?
This compound is an allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind to the highly conserved active site of protein tyrosine phosphatases, allosteric inhibitors bind to a less conserved site on the enzyme.[7][8] This binding induces a conformational change in PTP1B that prevents it from effectively dephosphorylating its substrates.[7][8] Allosteric inhibition is a strategy to achieve higher selectivity for PTP1B over other phosphatases, thereby reducing the likelihood of off-target effects.[3]
Question 4: Which signaling pathways are regulated by PTP1B?
PTP1B is a key negative regulator in several critical signaling pathways:
-
Insulin Signaling: PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, which dampens the downstream signaling cascade responsible for glucose uptake.[1][2][6]
-
Leptin Signaling: PTP1B also dephosphorylates JAK2, a downstream effector of the leptin receptor, thereby playing a role in the regulation of appetite and energy expenditure.[4][9]
-
Growth Factor Signaling: PTP1B can dephosphorylate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), influencing pathways that control cell growth and proliferation.[1]
-
Oncogenic Pathways: PTP1B has been implicated in cancer through its modulation of pathways such as Src/Ras/ERK and PI3K/AKT.[5]
PTP1B's Role in Insulin Signaling Pathway Diagram:
PTP1B negatively regulates insulin signaling, an effect blocked by this compound.
Question 5: How can I confirm that this compound is specifically inhibiting PTP1B in my cellular experiments?
To confirm the specific inhibition of PTP1B, you can perform the following experiments:
-
PTP1B Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate PTP1B expression. The effect of this compound should be significantly diminished in these cells compared to control cells.
-
Rescue Experiment: In PTP1B knockdown cells, reintroduce a version of PTP1B that is resistant to this compound (if the binding site is known and can be mutated). This should restore the cellular phenotype that was lost with the initial knockdown.
-
Activity-Based Probes: Use activity-based probes that specifically label the active site of PTPs to show that this compound is preventing the probe from binding to PTP1B.
-
Selectivity Profiling: Test this compound against a panel of other protein tyrosine phosphatases (e.g., TCPTP) to demonstrate its selectivity for PTP1B.
Experimental Protocols
Protocol 1: In Vitro PTP1B Enzymatic Assay
This protocol is for determining the IC50 value of this compound using a commercially available PTP1B enzyme and a synthetic substrate.
Materials:
-
Recombinant human PTP1B (full-length or truncated)
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
p-Nitrophenyl Phosphate (pNPP) as substrate
-
This compound
-
DMSO (for inhibitor dilution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute these solutions into the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add 25 µL of the diluted this compound solutions or DMSO control.
-
Add 50 µL of recombinant PTP1B (e.g., 50 ng/reaction) to each well.[10]
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the phosphatase reaction by adding 25 µL of pNPP substrate to each well (final concentration will depend on the Km of the enzyme, typically around 1 mM).[10]
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Read the absorbance at 405 nm on a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and plot the results to determine the IC50 value using non-linear regression.[11]
Protocol 2: Western Blot for Phosphorylated Insulin Receptor Substrate 1 (p-IRS-1)
This protocol is to assess the effect of this compound on the insulin signaling pathway in a cellular context.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Cell culture medium
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-IRS-1, anti-total IRS-1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-IRS-1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IRS-1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in IRS-1 phosphorylation.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives [mdpi.com]
- 5. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
Technical Support Center: PTP1B-IN-13 Vehicle Control for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use and troubleshooting of the vehicle control for in vivo studies involving the hypothetical Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound in vivo studies?
A1: The recommended vehicle for this compound is a formulation designed for poorly soluble small molecules. A common starting point is a mixture of 10% DMSO, 40% PEG400, and 50% sterile saline . However, the optimal vehicle may vary depending on the specific experimental conditions and the final concentration of this compound required. It is crucial to perform solubility and stability tests before commencing in vivo experiments.
Q2: How should I prepare the vehicle and the this compound solution?
A2: To prepare the this compound solution, first dissolve the compound in DMSO. Once fully dissolved, add PEG400 and mix thoroughly. Finally, add the sterile saline in a drop-wise manner while vortexing to prevent precipitation. The vehicle control should be prepared using the same procedure, omitting the this compound. Always prepare fresh solutions on the day of the experiment.
Q3: What are the potential signs of vehicle-induced toxicity in my animal model?
A3: Monitor animals for signs of distress, including but not limited to weight loss, lethargy, ruffled fur, and injection site reactions (e.g., inflammation, necrosis). If any of these signs are observed in the vehicle control group, it is essential to assess the tolerability of the vehicle at the administered volume and consider alternative formulations.
Q4: Can the vehicle affect the experimental readout?
A4: Yes, some vehicle components can have biological effects. For instance, DMSO can have anti-inflammatory and analgesic properties. Therefore, it is imperative to include a vehicle-only control group in all experiments to differentiate the effects of this compound from those of the vehicle.
Q5: How can I confirm that the vehicle is not affecting PTP1B activity or the signaling pathways under investigation?
A5: In addition to the in vivo vehicle control group, it is advisable to perform in vitro assays. Treat cells or tissues with the vehicle at the same final concentration used in vivo and assess the baseline activity of PTP1B and the phosphorylation status of its key substrates (e.g., insulin receptor, JAK2). This will help confirm that the vehicle itself does not modulate the target pathway.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon addition of aqueous solution. | The compound has low aqueous solubility. | - Increase the proportion of co-solvents (e.g., PEG400).- Prepare a more concentrated stock in DMSO and use a smaller volume for dilution.- Consider alternative solubilizing agents such as cyclodextrins (e.g., HP-β-CD). |
| Inconsistent results between experiments. | - Instability of the formulated compound.- Incomplete dissolution of the compound.- Variability in dosing technique. | - Prepare fresh formulations for each experiment.- Ensure the compound is fully dissolved before administration by visual inspection and, if possible, by a brief centrifugation to pellet any undissolved material.- Standardize the administration procedure (e.g., injection speed, needle gauge). |
| Adverse effects observed in the vehicle control group (e.g., weight loss, lethargy). | The vehicle formulation is not well-tolerated at the administered dose and volume. | - Reduce the volume of administration.- Decrease the percentage of DMSO in the vehicle.- Test alternative, less toxic vehicle formulations (e.g., formulations with Tween 80 or Cremophor EL, though these can also have biological effects and require careful control). |
| No observable effect of this compound at the expected dose. | - Poor bioavailability due to formulation issues.- Rapid metabolism or clearance of the compound. | - Confirm the solubility and stability of the compound in the chosen vehicle.- Consider pharmacokinetic studies to determine the exposure of this compound in vivo.- Evaluate alternative routes of administration. |
Signaling Pathways and Experimental Workflows
PTP1B Signaling Pathways
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several signaling pathways.[1][2][3][4][5] Its inhibition is expected to enhance these signals.
Caption: PTP1B negatively regulates insulin and leptin signaling.
In Vivo Experimental Workflow
A typical workflow for an in vivo study with this compound and its vehicle control.
Caption: General workflow for an in vivo study with this compound.
Experimental Protocols
Vehicle and this compound Formulation Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL). Vortex until the powder is completely dissolved.
-
Add the calculated volume of PEG400 to the DMSO solution. Vortex thoroughly to ensure a homogenous mixture.
-
While vortexing, slowly add the required volume of sterile saline to the mixture to reach the final desired concentration and vehicle composition (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
For the vehicle control, follow the same procedure, substituting the volume of the this compound stock solution with an equal volume of DMSO.
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared solution for in vivo administration.
Western Blot Analysis of PTP1B Target Phosphorylation
Objective: To assess the in vivo efficacy of this compound by measuring the phosphorylation status of a key PTP1B substrate (e.g., Insulin Receptor) in a relevant tissue (e.g., liver).
Procedure:
-
Euthanize animals at the designated time point after the final dose of this compound or vehicle.
-
Rapidly dissect the tissue of interest (e.g., liver) and snap-freeze in liquid nitrogen. Store at -80°C until further processing.
-
Homogenize the frozen tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Insulin Receptor) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the target protein to normalize for protein loading.
-
Quantify the band intensities using densitometry software. An increase in the ratio of phosphorylated protein to total protein in the this compound treated group compared to the vehicle control group would indicate target engagement.
References
Technical Support Center: Minimizing Variability in PTP1B Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Protein Tyrosine Phosphatase 1B (PTP1B) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in PTP1B inhibition assays?
A1: Variability in PTP1B inhibition assays can arise from several factors, including:
-
Enzyme Purity and Handling: The purity of the recombinant PTP1B enzyme is critical. Inconsistent activity can result from batch-to-batch variation or improper handling, such as repeated freeze-thaw cycles which can denature the enzyme.[1][2]
-
Substrate Quality and Concentration: The choice and quality of the substrate (e.g., p-nitrophenyl phosphate (pNPP), fluorogenic substrates like DiFMUP, or phosphopeptide substrates) can impact assay performance.[3][4] Using a substrate concentration far from the Michaelis-Menten constant (Km) can lead to inconsistent results.[3][5]
-
Buffer Conditions: The pH, ionic strength, and presence of additives in the assay buffer can significantly influence enzyme activity.[6][7] Most PTPs are most active at a pH between 5.5 and 6.0.[3]
-
DMSO Concentration: When screening compound libraries, dimethyl sulfoxide (DMSO) is a common solvent. However, high concentrations of DMSO can inhibit or, in some cases, enhance PTP1B activity, leading to variability.[5]
-
Plate Effects: In high-throughput screening (HTS) using multi-well plates (e.g., 96-well or 384-well), "edge effects" or inconsistencies in temperature and evaporation across the plate can introduce variability.[5][8]
-
Compound Interference: Test compounds can interfere with the assay signal. For example, autofluorescent compounds can be problematic in fluorescence-based assays.[3]
-
Incubation Times and Temperatures: Inconsistent incubation times and temperature fluctuations can alter the rate of the enzymatic reaction.
Q2: How do I choose the right substrate for my PTP1B assay?
A2: The choice of substrate depends on the assay format and required sensitivity.
-
p-Nitrophenyl phosphate (pNPP): This is a widely used colorimetric substrate. The assay is straightforward, measuring the absorbance of the product, p-nitrophenol, at 405 nm.[4] However, it generally has lower sensitivity compared to fluorogenic substrates.[3]
-
Fluorogenic Substrates (e.g., DiFMUP, OMFP): Substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) and 3-O-methylfluorescein phosphate (OMFP) offer significantly higher sensitivity, requiring less enzyme.[3] This makes them suitable for high-throughput screening. However, they are more susceptible to interference from fluorescent compounds.[3]
-
Phosphopeptide Substrates: These substrates mimic the natural substrates of PTP1B, such as sequences from the insulin receptor.[9][10] They can offer greater biological relevance. The release of phosphate is often detected using a colorimetric method like the malachite green assay.
Q3: What are the key parameters to optimize for a robust PTP1B inhibition assay?
A3: To ensure a robust and reproducible assay, you should optimize the following:
-
Enzyme Concentration: Titrate the PTP1B enzyme to determine a concentration that yields a linear reaction rate over the desired assay time and a significant signal-to-background ratio.[3][5]
-
Substrate Concentration: Determine the Michaelis-Menten constant (Km) for your substrate under your specific assay conditions. For inhibitor screening, it is common to use a substrate concentration equal to or close to the Km value.[3][5]
-
DMSO Tolerance: Determine the maximum concentration of DMSO that does not significantly affect PTP1B activity.[5] This is crucial for creating accurate dose-response curves for inhibitors.
-
Incubation Time: Ensure the reaction remains in the linear range throughout the chosen incubation period. Substrate depletion can lead to non-linear kinetics and inaccurate inhibitor potency measurements.[3]
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate and verify the accuracy and precision of all pipettes and liquid handling instrumentation. Ensure proper mixing of all solutions before dispensing. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform environment. Ensure even temperature distribution during incubation. |
| Incomplete Mixing | Gently mix the contents of the wells after adding each reagent, either by gentle shaking or by pipetting up and down. |
| Inconsistent Incubation | Use a high-quality incubator with stable temperature control. Ensure all plates are incubated for the same duration. |
| Switching Plate Formats | High variation can occur in 384-well plates; consider switching to 96-well plates for improved consistency.[5] |
Issue 2: IC50 values for control inhibitors are inconsistent or different from literature values.
| Potential Cause | Troubleshooting Step |
| Enzyme Activity Variation | Use a fresh batch of enzyme or re-qualify the existing batch by determining its specific activity. Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles.[1][2] |
| Incorrect Substrate Concentration | Re-determine the Km of the substrate under your current assay conditions. IC50 values are dependent on the substrate concentration, especially for competitive inhibitors.[3] |
| Suboptimal Buffer Conditions | Verify the pH and composition of your assay buffer. Consider re-optimizing buffer components.[6] |
| Inhibitor Degradation | Prepare fresh stock solutions of the control inhibitor and store them appropriately. |
| Incorrect Data Analysis | Review the data analysis workflow, including background subtraction and the curve-fitting model used to determine the IC50. |
Issue 3: High background signal or false positives/negatives.
| Potential Cause | Troubleshooting Step |
| Substrate Instability | Some substrates may hydrolyze spontaneously. Run a "no enzyme" control to measure the background signal and subtract it from all measurements. |
| Compound Interference | Test compounds for autofluorescence (in fluorescent assays) or absorbance at the detection wavelength (in colorimetric assays).[3] Also, check for non-specific inhibition due to compound aggregation by including a detergent like Tween-20 in the assay buffer.[3] |
| Contamination | Ensure all reagents and labware are free from contaminating phosphatases or phosphates. |
Data Presentation
Table 1: Example of PTP1B Assay Parameters with Different Substrates
| Parameter | pNPP (Colorimetric) | DiFMUP (Fluorogenic) | OMFP (Fluorogenic) | Phosphopeptide (Malachite Green) |
| Typical Enzyme Conc. | 25-125 nM[7] | 0.15-5 nM[11] | 2.5-5 nM[3] | 2-3 ng/well[2] |
| Typical Substrate Conc. | 0.625-10 mM[7] | 5-50 µM[11] | ~Km | ~Km (e.g., 75 µM)[9][10] |
| Detection Wavelength | 405 nm[4][12] | Ex: 360 nm, Em: 460 nm[3] | Ex: 485 nm, Em: 520 nm | 620-650 nm[4][9] |
| Control Inhibitor | Sodium Orthovanadate[5] | Suramin[9] | Suramin | Suramin, RK-682[2][9] |
Table 2: Troubleshooting Summary for PTP1B Assays
| Symptom | Possible Cause(s) | Recommended Action(s) |
| High CV% in replicates | Pipetting error, edge effects, poor mixing | Calibrate pipettes, avoid outer wells, ensure proper mixing |
| Inconsistent IC50 values | Enzyme instability, incorrect substrate concentration | Aliquot enzyme, re-determine Km, use fresh inhibitor stocks |
| High background | Substrate instability, compound interference | Run "no enzyme" control, screen compounds for interference |
| Low signal-to-background | Insufficient enzyme, short incubation time | Increase enzyme concentration, optimize incubation time |
Experimental Protocols
Protocol 1: Determining the Michaelis-Menten Constant (Km) for pNPP
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
PTP1B Enzyme Stock: Prepare a concentrated stock of PTP1B in assay buffer.
-
pNPP Substrate Stock: Prepare a 100 mM stock solution of pNPP in assay buffer.
-
-
Set up the Assay Plate (96-well):
-
Add assay buffer to wells.
-
Create a serial dilution of pNPP, typically ranging from 0 to 20 mM final concentration.
-
Add a fixed, optimized concentration of PTP1B to each well to initiate the reaction. The final volume should be consistent (e.g., 100 µL).
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Read Plate:
-
Stop the reaction by adding 20 µL of 5 M NaOH to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all readings.
-
Plot the initial velocity (rate of reaction) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Km and Vmax.
-
Protocol 2: IC50 Determination of a PTP1B Inhibitor using a Fluorogenic Substrate (DiFMUP)
-
Prepare Reagents:
-
Assay Buffer: 50 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.01% Tween-20.[3]
-
PTP1B Enzyme Solution: Dilute PTP1B to 2x the final desired concentration in assay buffer (e.g., 1 nM for a 0.5 nM final concentration).
-
DiFMUP Substrate Solution: Dilute DiFMUP to 2x the final desired concentration (typically at Km) in assay buffer.
-
Inhibitor Stock Solutions: Prepare a serial dilution of the test compound in 100% DMSO. Then, dilute these stocks into the assay buffer.
-
-
Set up the Assay Plate (384-well, black):
-
Add a small volume (e.g., 1 µL) of the serially diluted inhibitor solutions to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells containing only DMSO and buffer.
-
Add the 2x PTP1B enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the 2x DiFMUP substrate solution to all wells to start the reaction.
-
-
Kinetic Reading:
-
Immediately place the plate in a fluorescence microplate reader.
-
Read the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: PTP1B's role in negative regulation of the insulin signaling pathway.
Caption: General experimental workflow for a PTP1B inhibition assay.
Caption: A logical flow for troubleshooting common PTP1B assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. benchchem.com [benchchem.com]
- 7. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PTP1B Inhibitor Screening Assay Kit (ab139465) | Abcam [abcam.com]
- 10. content.abcam.com [content.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PTP1B Inhibitors for In Vivo Studies
Disclaimer: Information regarding a specific inhibitor designated "PTP1B-IN-13" is not publicly available in the reviewed literature. This guide provides general troubleshooting advice, protocols, and data relevant to the broader class of PTP1B inhibitors, drawing from published research on various analogue compounds. The provided data and protocols are representative examples and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges researchers encounter when working with PTP1B inhibitors in in vivo settings.
Q1: My PTP1B inhibitor shows excellent in vitro potency but has poor efficacy in animal models. What are the potential reasons?
A1: This is a frequent challenge. Several factors can contribute to this discrepancy:
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid clearance, or a short half-life in serum. Many potent PTP1B inhibitors are peptide-based or have charged groups that limit their ability to cross cell membranes and resist degradation.
-
Low Serum Stability: The inhibitor might be rapidly metabolized by serum enzymes or bind extensively to plasma proteins, reducing the concentration of the free, active compound.
-
Off-Target Effects: At the concentrations required for in vivo efficacy, the inhibitor might interact with other phosphatases or cellular targets, leading to unexpected or toxic effects that mask the intended therapeutic outcome. The high homology between PTP1B and other phosphatases like TCPTP is a known challenge.[1]
-
Insufficient Target Engagement: The administered dose may not be sufficient to achieve the necessary concentration at the target tissue to effectively inhibit PTP1B.
Q2: How can I improve the serum stability and bioavailability of my PTP1B inhibitor?
A2: Several chemical modification strategies can be employed to enhance the drug-like properties of PTP1B inhibitors:
-
Lipidation/Acylation: Attaching a lipid or fatty acid moiety can improve plasma protein binding, reduce renal clearance, and enhance cell permeability.[2][3]
-
Site-Specific Modification: Modifying specific amino acid residues in peptide-based inhibitors can protect against enzymatic degradation without compromising inhibitory activity.[4][5]
-
Prodrug Approach: Converting the inhibitor into a prodrug that is metabolized into the active form in vivo can improve its absorption and distribution.
-
Formulation Strategies: Using drug delivery vehicles like nanoparticles or liposomes can protect the inhibitor from degradation and improve its pharmacokinetic profile.
Q3: What are the key considerations for designing an in vivo study to evaluate a novel PTP1B inhibitor?
A3: A well-designed in vivo study is crucial for obtaining meaningful results. Key considerations include:
-
Animal Model Selection: Choose an appropriate animal model that recapitulates the disease of interest (e.g., diet-induced obese mice for metabolic studies).[6]
-
Dose-Response Studies: Conduct preliminary studies to determine the optimal dose range that provides therapeutic benefit without causing toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the concentration of the inhibitor in plasma and target tissues with its biological effect.
-
Biomarker Analysis: Measure relevant biomarkers to confirm target engagement and assess the downstream effects of PTP1B inhibition (e.g., phosphorylation status of insulin receptor, JAK2).[7][8]
-
Control Groups: Include appropriate vehicle and positive control groups to ensure the validity of the experimental findings.
Quantitative Data Summary
The following table summarizes representative pharmacokinetic and stability data for various PTP1B inhibitors from the literature. This data is intended for comparative purposes and highlights the range of properties observed for different chemical scaffolds.
| Inhibitor Class | Compound Example | Half-Life (t½) | Bioavailability (F%) | Stability Assay | Key Findings | Reference |
| Peptide Analogues | Lipidated BimBH3 Analogues | Long-acting (once-weekly potential) | Not specified | Mouse and dog plasma incubation | Enhanced stability and long-acting pharmacokinetic profile.[5] | [5] |
| Small Molecule (Allosteric) | Trodusquemine (MSI-1436) | Not specified | Orally bioavailable analogue (DPM-1001) developed | In vivo animal models | Potent, specific, and orally bioavailable, enhancing insulin and leptin signaling.[6] | [6] |
| Peptide Analogues | Modified BimBH3 Analogues | Not specified | Not specified | Proteolytic enzyme stability assay | Significantly improved stability with once-weekly therapeutic potential in a T2DM model.[3] | [3] |
Experimental Protocols
Protocol: Assessment of PTP1B Inhibitor Stability in Mouse Serum
This protocol outlines a general procedure for evaluating the stability of a novel PTP1B inhibitor in mouse serum in vitro.
1. Materials:
- Test PTP1B inhibitor
- Control compound (a known stable compound)
- Pooled mouse serum (from a commercial source or freshly collected)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
- Analytical standards of the test inhibitor
- HPLC or LC-MS/MS system
2. Procedure:
- Prepare a stock solution of the test inhibitor and control compound in a suitable solvent (e.g., DMSO).
- Spike the stock solution into pre-warmed (37°C) mouse serum to achieve a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1%.
- Incubate the serum samples at 37°C in a shaking water bath.
- At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum sample.
- Immediately quench the enzymatic activity by adding 3 volumes of ice-cold ACN with 0.1% formic acid.
- Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
- Collect the supernatant and analyze the concentration of the remaining inhibitor using a validated HPLC or LC-MS/MS method.
- Prepare a calibration curve using the analytical standards in precipitated serum to quantify the inhibitor concentration.
3. Data Analysis:
- Plot the percentage of the inhibitor remaining versus time.
- Calculate the half-life (t½) of the inhibitor in the serum using a first-order decay model.
Visualizations
Caption: Workflow for evaluating the in vivo suitability of a PTP1B inhibitor.
Caption: Simplified PTP1B signaling pathway in insulin and leptin regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel PTP1B Inhibitors with Once-Weekly Therapeutic Potential for Type 2 Diabetes: Design, Synthesis, and In Vitro and In Vivo Investigations of BimBH3 Peptide Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
PTP1B-IN-13 light sensitivity and storage conditions
Welcome to the technical support center for PTP1B-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the effective use of this allosteric PTP1B inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability. It is also recommended to protect the compound from light.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C for long-term use (up to 1 year) or at -20°C for shorter periods. It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Always protect the solution from light.
Q3: Is this compound light sensitive?
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It binds to a site distinct from the enzyme's active site, inducing a conformational change that prevents the closure of the WPD loop, which is necessary for catalytic activity. This non-competitive inhibition mechanism offers high selectivity for PTP1B.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | Compound degradation due to improper storage. | Ensure the compound is stored at -20°C (powder) or -80°C (solution) and protected from light. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Compound degradation due to light exposure during experiments. | Minimize exposure of the compound and experimental setup to direct light. Use amber-colored tubes or wrap them in foil. | |
| Incorrect solvent or solubility issues. | This compound is soluble in DMSO. Ensure the compound is fully dissolved before use. If preparing aqueous solutions, be mindful of the final DMSO concentration, as high concentrations can affect cellular assays. | |
| Variability between experimental replicates | Inconsistent handling of the light-sensitive compound. | Prepare and handle all samples and controls under consistent, low-light conditions. |
| Pipetting errors with small volumes of stock solution. | Use calibrated pipettes and consider preparing an intermediate dilution for more accurate dispensing. |
Quantitative Data Summary
Storage Conditions for PTP1B Inhibitors
| Compound/Product | Form | Recommended Storage Temperature | Light Protection | Notes |
| This compound | Powder | -20°C | Recommended | Long-term storage. |
| This compound | In Solvent (e.g., DMSO) | -80°C (up to 1 year); -20°C (short-term) | Recommended | Aliquot to avoid freeze-thaw cycles. |
| General PTP1B Inhibitor | Solid | -20°C | Recommended | Protect from light. |
| PTP1B Enzyme | Solution | -70°C | Not specified | Handle carefully to retain maximal activity; thaw quickly and store on ice. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes (amber or wrapped in foil).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under low-light conditions, add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: General Photostability Assessment (Forced Degradation Study)
This is a generalized protocol based on ICH Q1B guidelines, as specific data for this compound is not available.
-
Objective: To evaluate the potential degradation of this compound upon exposure to light.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Divide the solution into two sets of transparent containers (e.g., quartz cuvettes or clear glass vials).
-
Wrap one set of containers completely in aluminum foil to serve as dark controls.
-
-
Light Exposure:
-
Place both the exposed and dark control samples in a photostability chamber.
-
Expose the samples to a light source that provides both visible and UV radiation, as specified by ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Analysis:
-
At predetermined time points, withdraw samples from both the exposed and dark control groups.
-
Analyze the samples for degradation using a stability-indicating analytical method, such as HPLC-UV.
-
Compare the chromatograms of the exposed samples to the dark controls to identify and quantify any photodegradation products.
-
Calculate the percentage of degradation.
-
Visualizations
Caption: PTP1B negatively regulates insulin and leptin signaling.
Caption: Allosteric inhibition of PTP1B by this compound.
References
Dealing with PTP1B-IN-13 precipitation in buffers
This guide provides troubleshooting and technical information for researchers using PTP1B-IN-13, with a focus on addressing common issues related to compound precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways.[1][2][3][4][5] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates the signaling cascade responsible for glucose uptake.[1][2][6] Inhibition of PTP1B is therefore a therapeutic strategy for type 2 diabetes and obesity.[4][6][7]
Q2: I've prepared my stock solution of this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?
This is a common issue for many small molecule inhibitors, which are often hydrophobic. This compound likely has low solubility in aqueous solutions. When the DMSO stock is diluted into the buffer, the concentration of the compound may exceed its solubility limit in the final aqueous environment, causing it to precipitate out of solution. The high concentration of DMSO in the stock keeps it dissolved, but this effect is lost upon significant dilution.
Q3: How should I store this compound stock solutions?
Stock solutions, typically prepared in a dry organic solvent like DMSO, should be stored at -20°C or -80°C to minimize degradation. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and inaccurate concentrations.
Troubleshooting Guide: this compound Precipitation
Q4: My compound precipitates immediately upon dilution into the assay buffer. What are the initial steps to resolve this?
Immediate precipitation suggests the compound's solubility limit has been significantly exceeded. Here is a workflow to address this:
Actionable Steps:
-
Verify Stock Solution: Ensure your DMSO stock is fully dissolved. If crystals are visible, warm it gently (e.g., in a 37°C water bath) and vortex.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. Perform a dose-response curve to determine if a lower, soluble concentration is still effective for inhibiting PTP1B.
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 1-2%. Some assays can tolerate up to 7.5-15% DMSO, but this should be validated as it can affect enzyme activity.[8]
Q5: The solution is initially clear, but I notice precipitation after incubation. What should I do?
Delayed precipitation can occur due to changes in temperature during incubation or interactions with other components over time.
-
Pre-warm/Pre-cool Buffer: Equilibrate your buffer to the assay's incubation temperature before adding the compound.
-
Check for Buffer Component Interaction: Some buffer components can reduce the solubility of your compound. Consider simplifying the buffer or testing alternative buffering systems (see Table 2).
-
Include a Solubilizing Agent: Adding a carrier protein like Bovine Serum Albumin (BSA) at 0.01-0.1% or a non-ionic detergent like Tween-20 (0.01-0.05%) can help keep hydrophobic compounds in solution.[9]
Q6: Can the pH of my buffer affect this compound solubility?
Yes, the pH of the buffer can significantly impact the solubility of a compound if it has ionizable groups. While PTP1B assays are often performed at a pH between 5.5 and 7.4, slight modifications within this range might improve solubility.[10][11] It is critical to ensure that any change in pH does not negatively affect the activity of the PTP1B enzyme itself.
Data and Protocols
Quantitative Data Summary
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Concentration | Storage | Notes |
|---|---|---|---|
| DMSO | 10-50 mM | -20°C or -80°C | Recommended for most non-polar organic compounds. |
| Ethanol | 10-50 mM | -20°C or -80°C | Use with caution; can affect some biological systems. |
Table 2: Common Buffers for PTP1B Assays & Solubility Tips
| Buffer System | Typical pH | Components | Solubility Tip |
|---|---|---|---|
| Bis-Tris | 5.5 - 6.0 | 50 mM Bis-Tris, 1 mM DTT[7] | A common buffer for PTP assays, often providing good enzyme activity.[10] |
| HEPES | 7.4 | 10 mM HEPES[11] | Physiologically relevant pH. |
| Tris-HCl | 7.4 - 8.5 | 25 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, 4 mM DTT[12] | Widely used, but be aware of temperature effects on pH. |
| PBS | 7.4 | 13.7 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.76 mM KH₂PO₄[12] | Standard physiological buffer. |
| Additives | N/A | 0.01-0.05% Tween-20 or 0.1 mg/mL BSA | Add to any of the above buffers to help prevent precipitation. |
Experimental Protocol: PTP1B Enzymatic Assay
This protocol outlines a typical in vitro assay to measure PTP1B activity using the chromogenic substrate p-nitrophenyl phosphate (pNPP), where precipitation of an inhibitor like this compound would be observed.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Inhibitor: this compound dissolved in DMSO
-
Stop Solution: 1 M NaOH
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Dilute PTP1B enzyme in Assay Buffer to the desired final concentration (e.g., 2.5-5 nM).[10]
-
Prepare a 2X working solution of pNPP in Assay Buffer. The final concentration should be at or near the Kₘ value for PTP1B (approx. 0.6-1.3 mM).[8]
-
Prepare serial dilutions of this compound in DMSO, and then dilute them in Assay Buffer to a 2X final concentration. Ensure the DMSO concentration is consistent across all wells.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of the 2X this compound dilutions (or vehicle control).
-
Add 50 µL of the diluted PTP1B enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 100 µL of the 2X pNPP working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes. Visually inspect for any signs of precipitation during this step.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
-
Signaling Pathway Visualization
PTP1B is a critical negative regulator of the insulin signaling pathway. It acts by dephosphorylating key activated proteins, thereby dampening the downstream signal.[1][2][13][14] Understanding this context is crucial for interpreting experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Buffers for Biochemical Reactions [worldwide.promega.com]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-tyrosine phosphatase-1B acts as a negative regulator of insulin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Down-regulation of insulin signaling by protein-tyrosine phosphatase 1B is mediated by an N-terminal binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
PTP1B-IN-13 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using PTP1B-IN-13. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant differences in the IC50 value of this compound between different lots. What could be the cause?
A1: Lot-to-lot variability in the IC50 of this compound can stem from several factors. It is crucial to first rule out experimental variables before attributing the discrepancy solely to the compound. Here are the primary areas to investigate:
-
Compound Handling and Storage: Ensure that all lots of this compound have been consistently stored according to the manufacturer's recommendations. Improper storage can lead to degradation of the compound. Verify that the solvent used for reconstitution is fresh and of high purity.
-
Assay Conditions: Minor variations in assay conditions can lead to significant changes in the measured IC50. Key parameters to standardize include:
-
Enzyme Concentration: Use a consistent concentration of recombinant PTP1B enzyme across all experiments.[1]
-
Substrate Concentration: The concentration of the substrate (e.g., pNPP or a phosphopeptide) should be kept constant and ideally close to its Km value for the enzyme.[1][2]
-
DMSO Concentration: PTP1B activity can be sensitive to the final concentration of DMSO in the assay.[1] Ensure the final DMSO concentration is the same across all wells and plates.
-
Incubation Times and Temperature: Both pre-incubation of the enzyme with the inhibitor and the enzymatic reaction time should be precisely controlled.[3][4] The assay temperature should also be kept constant.
-
-
Reagent Quality: The quality and consistency of all reagents, including the assay buffer, enzyme, and substrate, are critical. If possible, use the same batches of these reagents when comparing different lots of the inhibitor.
If, after controlling for these experimental variables, you still observe significant differences, it may indicate variability in the purity or potency of the this compound lots.
Q2: How can we establish a baseline for a new lot of this compound?
A2: When receiving a new lot of this compound, it is best practice to perform a quality control experiment to establish its potency relative to a previous, well-characterized lot. This involves running a dose-response curve for both the new and the old lot in the same experiment (i.e., on the same plate). This will minimize inter-assay variability and provide a direct comparison of their IC50 values. Including a known standard inhibitor, such as Suramin or Sodium Orthovanadate, can also help to assess the overall assay performance.[1][3]
Q3: Our PTP1B enzymatic assay is showing high background noise or inconsistent results. What are the common causes?
A3: High background and inconsistency in PTP1B assays can be caused by several factors:
-
Substrate Instability: Some phosphatase substrates can be unstable and undergo spontaneous hydrolysis. Prepare fresh substrate solutions for each experiment.
-
Contaminated Reagents: Ensure all buffers and reagents are free from phosphate contamination, which can interfere with assays that detect phosphate release.
-
Plate Reader Settings: Optimize the plate reader settings for the specific assay format (e.g., absorbance, fluorescence).
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes of inhibitor or enzyme, can lead to significant variability. Use calibrated pipettes and proper technique.
-
Mixing: Ensure thorough mixing of reagents in the assay wells.
Quantitative Data Summary
The following table provides a hypothetical example of data that might be provided on a certificate of analysis for different lots of this compound. This allows for a direct comparison of their key quality attributes.
| Lot Number | Purity (by HPLC) | IC50 (in vitro PTP1B assay) | Appearance | Storage Conditions |
| A123 | >99% | 15.2 nM | White to off-white solid | -20°C, desiccated |
| B456 | 98.5% | 18.5 nM | White to off-white solid | -20°C, desiccated |
| C789 | >99% | 14.8 nM | White to off-white solid | -20°C, desiccated |
Experimental Protocols
PTP1B Enzymatic Assay Protocol (Colorimetric - pNPP Substrate)
This protocol is a general guideline for determining the potency of PTP1B inhibitors using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT.[4]
-
PTP1B Enzyme Solution: Prepare a working solution of recombinant human PTP1B in assay buffer. The final concentration should be determined empirically to give a linear reaction rate for the duration of the assay.[1]
-
pNPP Substrate Solution: Prepare a stock solution of pNPP in assay buffer. The final concentration in the assay should be at or near the Km value for PTP1B.[1]
-
Inhibitor Stock Solution: Prepare a high-concentration stock of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations with a constant final DMSO percentage.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the appropriate wells of a 96-well plate.[4]
-
Add 20 µL of the PTP1B enzyme solution to each well and mix gently.[4]
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Initiate the enzymatic reaction by adding 170 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear phase.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Read the absorbance at 405 nm on a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
PTP1B Signaling Pathway
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.[5][6][7]
Workflow for Investigating Lot-to-Lot Variability
Caption: A logical workflow for troubleshooting PTP1B inhibitor lot-to-lot variability.
Troubleshooting Decision Tree for PTP1B Assays
Caption: A decision tree to diagnose common issues in PTP1B enzymatic assays.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. PTP1B Inhibitor Screening Assay Kit (ab139465) | Abcam [abcam.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PTP1B-IN-13 and Other Allosteric PTP1B Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of type 2 diabetes and obesity therapeutics, the allosteric inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) presents a promising avenue. This guide provides an objective comparison of PTP1B-IN-13 with other notable allosteric PTP1B inhibitors, supported by experimental data and detailed methodologies to aid in informed decision-making for future research and development.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. Its overexpression or increased activity is linked to insulin resistance and obesity, making it a well-validated therapeutic target. While traditional active-site inhibitors have been explored, their development has been hampered by challenges in achieving selectivity against other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP). Allosteric inhibitors, which bind to a site distinct from the active site to induce a conformational change that inactivates the enzyme, offer a promising strategy to overcome these selectivity hurdles.
This guide focuses on this compound, a selective allosteric inhibitor, and compares its performance with other well-characterized allosteric inhibitors, including the clinical trial candidate Trodusquemine (MSI-1436) and its potent analog DPM-1001.
Quantitative Comparison of Allosteric PTP1B Inhibitors
The following table summarizes the in vitro potency of this compound and other selected allosteric inhibitors against PTP1B. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Inhibitor | PTP1B IC50 (µM) | Selectivity over TCPTP | Mechanism of Action | Key Features |
| This compound | 1.59[1][2] | Selective (details in source)[1] | Allosteric | Identified through a hierarchical virtual screening approach.[3] |
| Trodusquemine (MSI-1436) | ~1[4][5][6] | ~200-fold[5][6][7] | Allosteric, Non-competitive[4][5][6] | Natural aminosterol, has been in clinical trials.[5] |
| DPM-1001 | 0.1 (after 30-min pre-incubation)[8] | Selective | Allosteric, Non-competitive[8] | Analog of Trodusquemine with improved potency and oral bioavailability.[8] |
Signaling Pathway and Inhibition Mechanism
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1). Allosteric inhibitors bind to a site remote from the catalytic center, inducing a conformational change that locks the enzyme in an inactive state, thereby preventing the dephosphorylation of key signaling molecules and enhancing insulin sensitivity.
Caption: Insulin signaling pathway and the inhibitory action of allosteric PTP1B inhibitors.
Experimental Protocols
PTP1B Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PTP1B using a colorimetric substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Integrated Approach to Identify Selective PTP1B Inhibitors Targeting the Allosteric Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trodusquemine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Allosteric PTP1B-IN-13 Versus Traditional Active Site Inhibitors
A Comparative Guide for Researchers in Metabolic and Oncologic Drug Discovery
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in pivotal signaling pathways, including those of insulin and leptin. Its role in dampening these signals has positioned it as a key therapeutic target for type 2 diabetes, obesity, and certain cancers. The pursuit of effective PTP1B inhibitors has led to two main strategies: targeting the highly conserved active site or exploiting less conserved allosteric sites. This guide provides an objective comparison of the allosteric inhibitor PTP1B-IN-13 (also known as Trodusquemine) and traditional active site inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.
Mechanism of Action: A Tale of Two Sites
Active site inhibitors of PTP1B typically function by directly competing with the phosphorylated substrates, binding to the catalytic pocket of the enzyme. This direct competition prevents the dephosphorylation of key signaling molecules like the insulin receptor and Janus kinase 2 (JAK2). However, the high degree of homology in the active sites of protein tyrosine phosphatases, particularly with T-cell protein tyrosine phosphatase (TCPTP), presents a significant challenge in achieving selectivity, which can lead to off-target effects.[1]
In contrast, this compound is an allosteric inhibitor that binds to a distinct site on the enzyme, away from the catalytic center. This binding event induces a conformational change in PTP1B, rendering the active site inaccessible or catalytically incompetent. This mechanism of action offers the potential for greater selectivity, as allosteric sites are generally less conserved among different phosphatases.
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro potency and selectivity, as well as the in vivo efficacy of this compound compared to representative active site PTP1B inhibitors.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Type | PTP1B IC50 (µM) | TCPTP IC50 (µM) | Selectivity (TCPTP/PTP1B) | Substrate/Assay Conditions |
| This compound (Trodusquemine) | Allosteric | 0.6 | 180 | ~300 | pNPP |
| Ertiprotafib | Active Site | 1.6 - 29 | Not Reported | Not Reported | Varies |
| CPT-157,633 | Active Site | 0.24 | 1.68 | 7 | pNPP |
| Claramine | Active Site | Not Reported | Not Reported | Not Reported | Not Reported |
| Compound AU-008 | Active Site | 67 | 180 | ~2.7 | pNPP |
Note: IC50 values can vary depending on the experimental conditions, including the substrate and its concentration. The data presented here are compiled from various sources and should be interpreted with this in mind.
Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mouse Models
| Inhibitor | Administration Route | Dose | Effect on Body Weight | Effect on Glucose Homeostasis |
| This compound (Trodusquemine) | Intraperitoneal | 1 mg/kg | Significant reduction in fat mass | Improved glucose tolerance |
| Active Site Inhibitors (General) | Oral/Intraperitoneal | Varies | Reduction in body weight | Improved glucose tolerance and insulin sensitivity |
Key Signaling Pathways
To visualize the mechanism of PTP1B inhibition, the following diagrams illustrate the insulin and leptin signaling pathways and the points of intervention by PTP1B inhibitors.
Caption: PTP1B negatively regulates insulin signaling.
Caption: PTP1B attenuates leptin signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Biochemical PTP1B Inhibition Assay
This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of compounds against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate: p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of PTP1B enzyme in assay buffer to a final concentration of 0.1 µg/mL.
-
Add 50 µL of the enzyme solution to each well of a 96-well plate.
-
Add 1 µL of test compound at various concentrations (typically in a serial dilution) to the wells. For control wells, add 1 µL of DMSO.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPP substrate (final concentration 2 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 25 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for PTP1B biochemical inhibition assay.
Western Blot Analysis of Insulin Signaling
This protocol describes the detection of key phosphorylated proteins in the insulin signaling pathway in response to inhibitor treatment.
Materials:
-
Cell line (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
Insulin
-
PTP1B inhibitor
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with the PTP1B inhibitor or vehicle (DMSO) for the desired time.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is for assessing the in vivo effect of PTP1B inhibitors on glucose metabolism in a mouse model.
Materials:
-
Mice (e.g., C57BL/6J on a high-fat diet)
-
PTP1B inhibitor
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needle
Procedure:
-
Acclimatize the mice and maintain them on a high-fat diet to induce obesity and insulin resistance.
-
Administer the PTP1B inhibitor or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) for the specified duration.
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0 min) from a tail snip.
-
Administer a glucose solution (2 g/kg) to each mouse via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion
The development of PTP1B inhibitors represents a promising therapeutic strategy for a range of metabolic and oncologic diseases. While traditional active site inhibitors have demonstrated efficacy, they often face challenges with selectivity. The allosteric inhibitor this compound (Trodusquemine) offers a distinct mechanism of action that has translated into a favorable selectivity profile and robust in vivo efficacy. This guide provides researchers with a comparative framework and detailed experimental protocols to aid in the evaluation and development of the next generation of PTP1B-targeted therapeutics. The choice between an active site and an allosteric inhibitor will ultimately depend on the specific therapeutic application and the desired pharmacological profile.
References
A Comparative Analysis of PTP1B-IN-13 and Claramine in the Landscape of Cancer Research
For researchers, scientists, and drug development professionals, the identification of novel therapeutic targets and the evaluation of small molecule inhibitors are critical steps in the oncology drug discovery pipeline. Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant regulator in various cancer-related signaling pathways, making it an attractive target for inhibitor development. This guide provides a detailed comparison of two PTP1B inhibitors, PTP1B-IN-13 and Claramine, summarizing their performance, mechanisms of action, and supporting experimental data in the context of cancer research.
While both compounds target PTP1B, the available research data reveals a significant disparity in their evaluation for oncological applications. This compound is a selective allosteric inhibitor with defined biochemical potency, yet its utility in cancer research remains unexplored in published literature. In contrast, Claramine has been investigated in preclinical cancer models, demonstrating anti-tumor and anti-metastatic potential, particularly in glioblastoma and colorectal cancer.
Biochemical Potency and Specificity
A direct comparison of the biochemical potency of this compound and Claramine is limited by the available data. However, the inhibitory concentration of this compound against PTP1B has been determined.
| Compound | Target | IC50 | Notes |
| This compound | PTP1B | 1.59 µM | Selective allosteric inhibitor. No cancer-related studies have been published. |
| Claramine | PTP1B | Not specified in cancer literature | A derivative of Trodusquemine, it is a selective PTP1B inhibitor. |
Preclinical Anti-Cancer Performance of Claramine
Claramine has demonstrated significant anti-cancer effects in preclinical studies, primarily by disrupting the IL13Rα2-promoted signaling cascade that is crucial for the invasion and metastasis of several cancers.
In Vitro Studies
In cell-based assays, Claramine has been shown to inhibit key processes in cancer progression:
-
Cell Migration and Invasion: Treatment with Claramine significantly reduces the migration and invasion of glioblastoma and colorectal cancer cells.
-
Cell Proliferation: Claramine has been observed to decrease the proliferation of cancer cells.
In Vivo Studies
Animal models have provided further evidence of Claramine's anti-tumor efficacy:
-
Glioblastoma (GBM): In a patient-derived xenograft (PDX) model of glioblastoma, intracranial administration of Claramine led to a significant increase in the survival of tumor-bearing mice.
-
Colorectal Cancer (CRC): In a colorectal cancer liver metastasis model, Claramine treatment resulted in a notable reduction in the number and size of metastatic nodules.
Mechanism of Action
This compound
This compound is a selective, allosteric inhibitor of PTP1B. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This mode of inhibition can offer greater selectivity over active-site inhibitors. The downstream signaling consequences of this compound in a cancerous context have not been investigated.
Claramine
Claramine's anti-cancer activity is linked to its inhibition of PTP1B, which plays a crucial role in the activation of the Src kinase. By inhibiting PTP1B, Claramine prevents the dephosphorylation of the inhibitory tyrosine residue (Tyr530) on Src, thereby keeping Src in an inactive state. This, in turn, disrupts the downstream PI3K/AKT and ERK signaling pathways, which are critical for cell proliferation, survival, migration, and invasion.
Signaling Pathways
The signaling pathway affected by Claramine is a critical regulator of cancer cell motility and survival.
Caption: Claramine inhibits PTP1B, preventing Src activation and downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the key experimental protocols used in the evaluation of Claramine.
PTP1B Inhibition Assay
The inhibitory activity of compounds against PTP1B is typically measured using a biochemical assay.
Caption: Workflow for determining the IC50 of a PTP1B inhibitor.
Cell Migration and Invasion Assays
The effect of Claramine on cancer cell motility is often assessed using Transwell assays.
-
Cell Seeding: Cancer cells are seeded in the upper chamber of a Transwell insert, which contains a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Treatment: The cells are treated with different concentrations of Claramine.
-
Chemoattractant: The lower chamber contains a chemoattractant, such as fetal bovine serum, to stimulate cell movement.
-
Incubation: The plate is incubated to allow for cell migration or invasion.
-
Quantification: Non-migrated/invaded cells are removed from the upper surface of the membrane. The cells that have moved to the lower surface are fixed, stained, and counted.
In Vivo Xenograft Models
The anti-tumor efficacy of Claramine is evaluated in immunodeficient mice bearing human tumors.
-
Tumor Implantation:
-
Colorectal Cancer Metastasis Model: Human colorectal cancer cells are injected into the spleen of immunodeficient mice to establish a liver metastasis model.
-
Glioblastoma Model: Patient-derived glioblastoma cells are stereotactically injected into the brains of immunodeficient mice.
-
-
Treatment: Once tumors are established, mice are treated with Claramine or a vehicle control. The dosing regimen (dose, route, and frequency) is a critical parameter.
-
Monitoring: Tumor growth is monitored over time. For subcutaneous models, this can be done by caliper measurements. For orthotopic models like GBM, bioluminescence imaging is often used if the cells are engineered to express luciferase.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors and metastatic tissues are collected for analysis (e.g., histology, immunohistochemistry) to assess the treatment effect.
Conclusion
The comparison between this compound and Claramine in the context of cancer research is currently one-sided. This compound is a characterized selective allosteric inhibitor of PTP1B, but its potential in oncology is yet to be reported. Claramine, on the other hand, has demonstrated promising anti-cancer and anti-metastatic properties in preclinical models of glioblastoma and colorectal cancer by targeting the PTP1B-Src signaling axis.
For researchers in drug development, Claramine represents a more advanced lead compound for oncology applications, with in vitro and in vivo proof-of-concept. Further studies are warranted to determine its IC50 against a broader range of cancer cell lines, to optimize its pharmacokinetic and pharmacodynamic properties, and to explore its efficacy in other cancer types where PTP1B is implicated. For this compound, its allosteric mechanism of inhibition is intriguing and may offer advantages in terms of selectivity. Future research should focus on evaluating its efficacy in cancer cell lines and animal models to determine if it holds similar or superior anti-cancer potential compared to other PTP1B inhibitors like Claramine.
A Comparative Guide to the In Vitro and In Vivo Efficacy of PTP1B Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public data could be retrieved for a compound designated "PTP1B-IN-13." This guide will therefore focus on a well-characterized PTP1B inhibitor, Trodusquemine (MSI-1436) , as a representative example and compare its efficacy with other known inhibitors, JTT-551 and Ertiprotafib . This comparison aims to provide a valuable framework for evaluating the therapeutic potential of PTP1B inhibitors.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1] The development of potent and selective PTP1B inhibitors has been a significant focus of drug discovery efforts. This guide provides a comparative overview of the preclinical efficacy of three PTP1B inhibitors that have progressed to clinical trials, offering insights into their mechanisms and therapeutic potential.
Data Presentation: Quantitative Efficacy of PTP1B Inhibitors
The following tables summarize the in vitro and in vivo efficacy data for Trodusquemine, JTT-551, and Ertiprotafib.
Table 1: In Vitro Efficacy of PTP1B Inhibitors
| Inhibitor | Target | IC50 / Ki | Mode of Inhibition | Selectivity |
| Trodusquemine (MSI-1436) | PTP1B | IC50: 1 µM[2][3] | Non-competitive, allosteric[2][3] | High selectivity over TCPTP (IC50: 224 µM)[3] |
| JTT-551 | PTP1B | Ki: 0.22 µM[4] | Mixed-type[4] | High selectivity over TCPTP (Ki: 9.3 µM), CD45, and LAR (>30 µM)[4] |
| Ertiprotafib | PTP1B | Not clearly defined (non-classic kinetics)[5] | Non-competitive / Mixed[5] | Also a potent IKK-beta inhibitor (IC50: 400 nM) and PPARα/γ agonist[5][6][7] |
Table 2: In Vivo Efficacy of PTP1B Inhibitors in Animal Models
| Inhibitor | Animal Model(s) | Key Efficacy Outcomes | Clinical Trial Status |
| Trodusquemine (MSI-1436) | ob/ob and db/db mice, LDLR-/- mice on high-fat diet[2][8] | - Suppresses appetite and promotes weight loss[2]- Rescues hyperglycemia[2]- Reverses atherosclerotic plaque formation[8][9][10]- Decreases serum cholesterol and triglycerides[8][9] | Phase 1 and 2 trials for obesity, type 2 diabetes, and breast cancer (some halted due to financial issues)[2][11] |
| JTT-551 | ob/ob and db/db mice, diet-induced obesity (DIO) mice[4][12] | - Enhanced insulin receptor phosphorylation in the liver[4]- Reduced blood glucose levels[4]- Anti-obesity effect through enhancement of leptin signaling[12] | Discontinued due to insufficient efficacy and adverse effects[13][14] |
| Ertiprotafib | Insulin-resistant rodent models[7] | - Lowered fasting blood glucose and insulin levels[7]- Improved glycemic control in oral glucose tolerance tests[7]- Lowered triglyceride and free fatty acid levels[5] | Discontinued in Phase II trials due to poor efficacy and side effects[5][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PTP1B inhibitors are provided below.
1. PTP1B Enzymatic Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against PTP1B using a colorimetric substrate.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B.
-
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)[15]
-
Substrate: p-nitrophenyl phosphate (pNPP)[15]
-
Test compound dissolved in DMSO
-
Positive control inhibitor (e.g., Sodium Orthovanadate, Na3VO4)[15][16]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[15]
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the test compound dilutions, control wells (buffer with DMSO), and positive control inhibitor.
-
Add the PTP1B enzyme solution to each well and pre-incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.[15]
-
Stop the reaction (e.g., by adding a strong base like NaOH).
-
Measure the absorbance of the product, p-nitrophenol (pNP), at 405 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell-Based Glucose Uptake Assay
This assay evaluates the effect of a PTP1B inhibitor on insulin-stimulated glucose uptake in a relevant cell line, such as L6 myoblasts or 3T3-L1 adipocytes.
-
Objective: To assess the ability of a test compound to enhance insulin-mediated glucose uptake in cells.
-
Materials:
-
L6 rat skeletal myoblasts (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Insulin
-
Test compound
-
Radiolabeled glucose (e.g., 2-deoxy-D-[3H]glucose) or a fluorescent glucose analog
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Culture L6 myoblasts to differentiation in multi-well plates.
-
Serum-starve the differentiated cells for several hours.
-
Pre-treat the cells with the test compound at various concentrations for a specified time.
-
Stimulate the cells with a sub-maximal concentration of insulin.
-
Add the radiolabeled or fluorescent glucose analog and incubate for a short period (e.g., 10-20 minutes).
-
Wash the cells with ice-cold buffer to remove extracellular glucose.
-
Lyse the cells to release the intracellular contents.
-
Measure the amount of internalized glucose using a scintillation counter (for radiolabeled glucose) or a fluorescence reader.
-
Quantify the increase in glucose uptake relative to insulin-stimulated cells without the compound.
-
3. In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical in vivo study to assess the anti-diabetic and anti-obesity effects of a PTP1B inhibitor.
-
Objective: To evaluate the long-term effects of a test compound on body weight, glucose homeostasis, and lipid metabolism in an animal model of obesity and insulin resistance.
-
Animal Model: C57BL/6 mice fed a high-fat diet (HFD) for several weeks to induce obesity and insulin resistance.
-
Materials:
-
DIO mice
-
Test compound formulated for oral or parenteral administration
-
Vehicle control
-
Glucometer and test strips
-
Equipment for measuring food intake and body weight
-
Kits for measuring plasma insulin, triglycerides, and cholesterol
-
-
Procedure:
-
After the induction of obesity, randomize mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle daily (or as per the compound's pharmacokinetics) for a period of several weeks (e.g., 4-8 weeks).
-
Monitor and record body weight and food intake regularly throughout the study.
-
Measure fasting blood glucose and plasma insulin levels at baseline and at the end of the study.
-
Perform an Oral Glucose Tolerance Test (OGTT) or Insulin Tolerance Test (ITT) at the end of the treatment period to assess improvements in glucose metabolism and insulin sensitivity.
-
At the end of the study, collect blood samples for analysis of lipid profiles (total cholesterol, triglycerides).
-
Harvest tissues (e.g., liver, adipose tissue, muscle) for further analysis, such as measuring insulin receptor phosphorylation.[4]
-
Analyze the data statistically to determine the significance of the compound's effects compared to the vehicle control group.
-
Mandatory Visualizations
PTP1B Signaling Pathways
References
- 1. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 2. Trodusquemine - Wikipedia [en.wikipedia.org]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetes.co.uk [diabetes.co.uk]
- 10. Drug 'melts away' fat inside arteries | News | The University of Aberdeen [abdn.ac.uk]
- 11. sup.ai [sup.ai]
- 12. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Status of research on natural protein tyrosine phosphatase 1B inhibitors as potential antidiabetic agents: Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
Comparative Analysis of PTP1B-IN-13: A Guide to Cross-Reactivity with TCPTP and SHP2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor PTP1B-IN-13's reactivity with Protein Tyrosine Phosphatase 1B (PTP1B) and its cross-reactivity with two closely related phosphatases, T-cell protein tyrosine phosphatase (TCPTP) and Src homology region 2 domain-containing phosphatase 2 (SHP2). Understanding the selectivity profile of this compound is crucial for its application in research and as a potential therapeutic agent.
Introduction to PTP1B and its Homologues
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes, obesity, and certain cancers. However, the development of selective PTP1B inhibitors is challenging due to the high degree of homology in the catalytic domains of protein tyrosine phosphatases, especially TCPTP. TCPTP shares approximately 72% sequence identity with PTP1B in its catalytic domain, often leading to cross-reactivity of inhibitors. SHP2, another important phosphatase involved in growth factor and cytokine signaling, also represents a potential off-target for PTP1B inhibitors. This compound is an allosteric inhibitor designed to offer improved selectivity by targeting a less conserved region of the PTP1B enzyme.
Performance Comparison of this compound
The inhibitory activity of this compound against PTP1B, TCPTP, and SHP2 has been evaluated using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | PTP1B IC50 (μM) | TCPTP IC50 (μM) | SHP2 IC50 (μM) | Selectivity (TCPTP/PTP1B) | Selectivity (SHP2/PTP1B) |
| This compound | 1.59 | > 100 | > 100 | > 62.9 | > 62.9 |
Data extracted from Yang Y, et al. J Chem Inf Model. 2021.
As the data indicates, this compound demonstrates significant selectivity for PTP1B over both TCPTP and SHP2, with IC50 values for the latter two enzymes being over 60-fold higher than for PTP1B. This high selectivity is attributed to its allosteric mode of inhibition.
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against PTP1B, TCPTP, and SHP2.
Materials:
-
Recombinant human PTP1B, TCPTP, and SHP2 enzymes
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM dithiothreitol (DTT), and 1 mM EDTA.
-
This compound or other test compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted inhibitor solution to each well. For control wells, add 2 µL of DMSO.
-
Add 88 µL of the assay buffer containing the respective phosphatase (PTP1B, TCPTP, or SHP2) to each well. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of pNPP solution to each well. The final concentration of pNPP should be at or near the Km value for each enzyme.
-
Immediately measure the absorbance at 405 nm at regular intervals for 15-30 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the roles of PTP1B, TCPTP, and SHP2 and the general workflow for inhibitor screening, the following diagrams are provided.
A Head-to-Head Showdown: Evaluating the Performance of Leading PTP1B Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors is a critical frontier in the development of novel therapeutics for metabolic diseases and beyond. This guide provides an objective, data-driven comparison of prominent PTP1B inhibitors, offering a clear overview of their performance metrics, underlying mechanisms, and the experimental frameworks used for their evaluation.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1] The development of inhibitors that can effectively and selectively block PTP1B activity holds the promise of enhanced insulin sensitivity and improved metabolic control. This guide delves into a head-to-head comparison of several leading PTP1B inhibitors, including Trodusquemine (MSI-1436), JTT-551, Claramine, and others that have entered the clinical trial landscape.
Quantitative Performance of PTP1B Inhibitors
The following tables summarize the key quantitative data for several well-characterized PTP1B inhibitors, providing a basis for direct comparison of their potency and selectivity.
| Inhibitor | Type | PTP1B IC50 / Kᵢ | TCPTP IC50 / Kᵢ | Selectivity (TCPTP/PTP1B) |
| Trodusquemine (MSI-1436) | Non-competitive, Allosteric | ~1 µM (IC50)[2][3] | 224 µM (IC50)[3] | ~224-fold |
| JTT-551 | Mixed-type | 0.22 µM (Kᵢ)[4][5] | 9.3 µM (Kᵢ)[4][5] | ~42-fold |
| Claramine | Non-competitive (presumed) | Data not available | Selectively inhibits PTP1B over TCPTP[6][7] | Not quantified |
| KQ-791 | Competitive, Reversible | 0.175 µM (IC50)[8] | 0.163 µM (IC50)[8] | ~0.93-fold (low selectivity) |
| IONIS-PTP1BRx | Antisense Oligonucleotide | Not applicable (inhibits protein expression)[9] | Not applicable | Not applicable |
IC50: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. TCPTP: T-cell protein tyrosine phosphatase, a closely related phosphatase used to assess selectivity.
In Vivo Efficacy Highlights
While direct head-to-head in vivo comparative data is limited, individual studies have demonstrated the therapeutic potential of these inhibitors in animal models.
-
Trodusquemine (MSI-1436): Has been shown to suppress appetite, lead to fat-specific weight loss, and improve plasma insulin and leptin levels in diet-induced obese mice.[2]
-
JTT-551: Chronic administration in db/db mice resulted in a hypoglycemic effect without causing weight gain.[5] A single administration in ob/ob mice enhanced insulin receptor phosphorylation in the liver and reduced glucose levels.[5]
-
Claramine: Intraperitoneal administration in diabetic mice effectively restored glycemic control, suppressed feeding, and caused weight loss, with effects comparable to an equivalent dose of Trodusquemine.[6][7]
-
IONIS-PTP1BRx: As an antisense inhibitor, it is designed to reduce the production of PTP1B, thereby enhancing insulin sensitivity.[9] Phase 2 clinical trials have shown promise in improving glycemic control and reducing body weight in patients with type 2 diabetes.[10]
PTP1B Signaling Pathway and Inhibition
The following diagram illustrates the central role of PTP1B in the insulin signaling cascade and the mechanism of its inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PTP1B inhibitors.
PTP1B Enzymatic Activity Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by PTP1B.
Materials:
-
Human recombinant PTP1B enzyme
-
PTP1B substrate: p-nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Test inhibitor compounds
-
1 M NaOH (stop solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the PTP1B enzyme.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the PTP1B activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Insulin Receptor Phosphorylation Assay
This assay assesses the effect of PTP1B inhibitors on insulin-stimulated insulin receptor (IR) phosphorylation in a cellular context.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Serum-free medium
-
Insulin
-
Test inhibitor compounds
-
Lysis buffer
-
Phospho-IR (Tyr1150/1151) antibody
-
Total IR antibody
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Plate HepG2 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor compound for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse the cells.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-IR and total IR.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated IR to total IR.
Experimental Workflow for PTP1B Inhibitor Screening
The following diagram outlines a typical workflow for the screening and validation of novel PTP1B inhibitors.
Conclusion
The landscape of PTP1B inhibitors is diverse, with compounds ranging from natural products to antisense oligonucleotides. While Trodusquemine and JTT-551 have demonstrated promising selectivity and in vivo efficacy in preclinical models, the field continues to evolve with new chemical entities entering clinical trials. The data and protocols presented in this guide offer a foundational resource for researchers to compare existing inhibitors and to guide the discovery and development of the next generation of PTP1B-targeting therapeutics. The ultimate goal remains the translation of these scientific advancements into effective treatments for metabolic and other related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Trodusquemine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
Evaluating PTP1B-IN-13: A Comparative Guide to Specificity and Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and certain cancers.[1][2][3] Its role as a negative regulator in crucial signaling pathways, such as the insulin and leptin pathways, makes its inhibition a promising strategy.[1][3][4][5] This guide provides a framework for the evaluation of novel PTP1B inhibitors, using the hypothetical "PTP1B-IN-13" as a case study. We will objectively compare its potential performance metrics against established alternatives, supported by experimental data and detailed protocols.
PTP1B Signaling Pathways
PTP1B primarily attenuates signaling cascades initiated by receptor tyrosine kinases. A key function of PTP1B is the dephosphorylation of the insulin receptor (IR) and its substrates (IRS proteins), which dampens the insulin signal.[4][6][7] Similarly, it negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[4][6] Understanding these pathways is critical for assessing the potential downstream effects of an inhibitor.
Specificity Analysis: The Challenge of Homology
A critical challenge in developing PTP1B inhibitors is achieving selectivity, particularly against T-cell protein tyrosine phosphatase (TCPTP), its closest homolog, with which it shares approximately 72% sequence identity in the catalytic domain.[8] Off-target inhibition of TCPTP can lead to undesired biological effects. Therefore, a robust specificity profile is paramount for any new inhibitor.
Comparative Specificity of PTP1B Inhibitors
The ideal inhibitor, "this compound," should exhibit a significant IC50 value differential between PTP1B and other phosphatases, especially TCPTP. A higher IC50 value indicates lower potency, thus a higher value for TCPTP is desirable.
| Inhibitor | PTP1B IC50 (µM) | TCPTP IC50 (µM) | Selectivity (TCPTP/PTP1B) |
| This compound (Hypothetical) | < 1.0 | > 20 | > 20-fold |
| Trodusquemine (MSI-1436) | 1 | 224 | 224-fold[9] |
| CD004-66 | 0.73 | 22.87 | ~31-fold[6] |
| Ertiprotafib | 1.6 - 29 | Not specified | Not specified[6] |
Table 1: Comparison of IC50 values for selected PTP1B inhibitors.
Experimental Protocol: Phosphatase Specificity Profiling
To determine the specificity of "this compound," its inhibitory activity should be tested against a panel of protein tyrosine phosphatases.
-
Reagents and Materials: Recombinant human PTP1B, TCPTP, SHP-1, SHP-2, LAR, etc.; a suitable substrate such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide; assay buffer; "this compound" at various concentrations; 96-well microplates; and a microplate reader.
-
Assay Procedure:
-
Dispense a fixed amount of each phosphatase into the wells of a microplate.
-
Add varying concentrations of "this compound" to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (e.g., pNPP).
-
Monitor the formation of the product (p-nitrophenol for pNPP) by measuring the absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each phosphatase using a non-linear regression curve fit.
-
Kinetic Analysis: Quantifying Inhibitor Potency
Kinetic analysis provides crucial information about an inhibitor's potency (IC50, Ki) and its mechanism of action. A potent inhibitor will have low IC50 and Ki values. The mode of inhibition (e.g., competitive, non-competitive, or mixed) reveals how the inhibitor interacts with the enzyme.
Comparative Kinetics of PTP1B Inhibitors
"this compound" should ideally be a potent inhibitor with a clear mechanism of action.
| Compound | PTP1B IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound (Hypothetical) | < 1.0 | < 0.5 | Competitive |
| Mucusisoflavone B | 2.5 ± 0.2 | 1.8 ± 0.1 | Mixed[10] |
| Acrolein | K_I = 230 ± 60 | - | Time-dependent inactivator[11] |
| Compound 5b (thiazole derivative) | - | - | Hypoglycemic effects noted[12] |
| Compound 1g (oxothiazolidin-3-yl derivative) | Appreciable at µM concentrations | - | Not specified[13] |
Table 2: Kinetic parameters for various PTP1B inhibitors.
Experimental Protocol: IC50 and Kinetic Parameter Determination
-
Reagents and Materials: Recombinant human PTP1B; pNPP at various concentrations; assay buffer; "this compound" at a range of concentrations; 96-well microplates; microplate reader.
-
IC50 Determination:
-
Follow the procedure for specificity profiling, using only PTP1B and a fixed, saturating concentration of pNPP.
-
-
Mode of Inhibition Analysis:
-
Measure the initial reaction velocity at various concentrations of the substrate (pNPP) in the absence and presence of different fixed concentrations of "this compound".
-
Generate a Lineweaver-Burk or Michaelis-Menten plot of the data.
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition. For example, a competitive inhibitor will increase the apparent Km but not affect Vmax. A non-competitive inhibitor will decrease Vmax but not affect Km.[7]
-
General Workflow for PTP1B Inhibitor Characterization
The discovery and validation of a new PTP1B inhibitor follows a structured workflow, from initial screening to in-depth characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and mechanism of protein tyrosine phosphatase 1B inactivation by acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for PTP1B-IN-13 Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for assessing the binding of the allosteric inhibitor PTP1B-IN-13 to its target, Protein Tyrosine Phosphatase 1B (PTP1B). We will explore the experimental principles of CETSA and compare its performance with alternative biophysical techniques, namely Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), supported by experimental data.
Introduction to PTP1B and Target Engagement Assays
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[1][2][3] Validating the direct binding of inhibitors to PTP1B within a cellular context is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to confirm target engagement in living cells by measuring the thermal stabilization of a target protein upon ligand binding.[4]
Comparative Analysis of Target Engagement Assays
The selection of an appropriate assay for determining target engagement depends on various factors, including the experimental setting (in vitro vs. cellular), the desired information (kinetics, thermodynamics, or direct binding confirmation), and throughput requirements. Here, we compare CETSA with two widely used biophysical methods, SPR and ITC.
| Assay | Principle | Information Obtained | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the amount of soluble protein remaining after heat treatment.[4] | Confirmation of target engagement in a cellular environment; apparent binding affinity (EC50) from isothermal dose-response curves. | In-cell format provides physiological relevance; no need for protein purification or labeling of the compound or protein. | Indirect measurement of binding; can be lower throughput depending on the detection method (e.g., Western blot). |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized target protein. | Real-time kinetics of binding (association rate constant, kon; dissociation rate constant, koff); equilibrium dissociation constant (KD).[5] | Provides detailed kinetic information; high sensitivity; label-free. | Requires protein immobilization, which may affect its native conformation; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding interaction between a ligand and a protein in solution. | Direct measurement of binding affinity (KD); stoichiometry of binding (n); enthalpy (ΔH) and entropy (ΔS) of binding.[6][7] | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction. | Requires larger amounts of purified protein and ligand; lower throughput. |
Quantitative Data Comparison
Table 1: this compound Binding Data
| Parameter | Value | Method | Reference |
| IC50 | 1.59 µM | Enzymatic Assay | [1] |
Table 2: Representative Data for an Alternative Allosteric PTP1B Inhibitor
For comparative purposes, we present data for the allosteric PTP1B inhibitor 3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethylbenzofuran-6-sulfonicacid-(4-(thiazol-2-ylsulfamyl)-phenyl)-amide.
| Parameter | Value | Method | Reference |
| KD | 7.8 ± 0.8 µM | Fluorescence Spectroscopy | [1] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for PTP1B
This protocol is a generalized procedure for performing a CETSA experiment with subsequent analysis by Western blotting. Optimization of specific conditions, such as antibody concentrations and heating temperatures, is recommended.
1. Cell Culture and Treatment:
-
Culture cells known to express PTP1B (e.g., HEK293T, HepG2) to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Cell Harvesting and Lysis:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend cells in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
3. Heat Treatment:
-
Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermocycler, followed by a cooling step.
4. Freeze-Thaw Lysis:
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 37°C.
5. Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins and cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
6. Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for PTP1B.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the amount of soluble PTP1B at each temperature.
Isothermal Dose-Response (ITDR) CETSA
For determining the apparent cellular potency (EC50) of this compound, an isothermal dose-response experiment is performed. This involves treating cells with a range of inhibitor concentrations and heating all samples at a single, optimized temperature (typically the temperature at which about 50-80% of the protein aggregates in the absence of the ligand). The subsequent steps are the same as the standard CETSA protocol.
Visualizations
PTP1B Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of both the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrate (IRS-1), as well as Janus kinase 2 (JAK2) in the leptin pathway, PTP1B attenuates downstream signaling, leading to decreased glucose uptake and increased appetite.[1][2][3]
References
- 1. Conformational rigidity and protein dynamics at distinct timescales regulate PTP1B activity and allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. Validation of surface plasmon resonance screening of a diverse chemical library for the discovery of protein tyrosine phosphatase 1b binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic study of ligand binding to protein-tyrosine phosphatase 1B and its substrate-trapping mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studying the allosteric energy cycle by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The development of potent and selective PTP1B inhibitors has been a significant focus of research, with several candidates progressing through preclinical and clinical development. This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic profiles of key PTP1B inhibitors, supported by available experimental data, to aid researchers in their drug discovery and development efforts.
Key PTP1B Inhibitors: A Comparative Overview
The following tables summarize the available pharmacokinetic and pharmacodynamic data for a selection of notable PTP1B inhibitors. It is important to note that direct comparison can be challenging due to variations in experimental conditions, animal models, and analytical methods.
Table 1: In Vitro Potency and Selectivity of PTP1B Inhibitors
| Inhibitor | Type | PTP1B IC50 (µM) | PTP1B Ki (µM) | Selectivity over TCPTP (IC50 or Ki ratio) | Reference(s) |
| Trodusquemine (MSI-1436) | Allosteric, Non-competitive | ~1 | - | ~224-fold | [1] |
| JTT-551 | Mixed-type | - | 0.22 | ~42-fold | [2] |
| Ertiprotafib | Non-competitive | - | - | - | [3] |
| DPM-1001 | Allosteric | 0.1 (after 30-min pre-incubation) | - | - | [4] |
| KQ-791 | Competitive, Reversible | 0.175 | - | ~0.93-fold (dual inhibitor) | [5] |
| ABBV-CLS-484 | Competitive, Reversible | 0.0025 | - | ~0.72-fold (dual inhibitor) | [5] |
| Claramine | - | - | - | Selective over TC-PTP | [6] |
TCPTP (T-cell protein tyrosine phosphatase) is a closely related phosphatase, and selectivity over it is a key indicator of a PTP1B inhibitor's specificity. Data for Ertiprotafib's direct IC50/Ki against PTP1B is not consistently reported in the reviewed literature, with its mechanism also involving PPARα/γ agonism.[7]
Table 2: Preclinical Pharmacokinetic Parameters of PTP1B Inhibitors
| Inhibitor | Animal Model | Route | Oral Bioavailability | Key PK Parameters | Reference(s) |
| Trodusquemine (MSI-1436) | Rodents | IV, IP | Poor | Half-life: ~1 week | [8] |
| JTT-551 | Mice | Oral | - | Dose-dependent decrease in blood glucose at 3 and 30 mg/kg | [9] |
| Ertiprotafib | Rodents | Oral | - | Normalized plasma glucose and insulin levels | [3] |
| DPM-1001 | Mice | Oral, IP | Orally Bioavailable | 5 mg/kg daily administration showed efficacy | [4][10] |
| KQ-791 | - | Oral | Orally Active | Phase I clinical trials completed | [6] |
| ABBV-CLS-484 | Preclinical models | Oral | Orally Bioavailable | Well-tolerated in preclinical models | [11] |
Detailed quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, Clearance, Vd) are not consistently available in the public domain for all compounds, representing a significant data gap.
Table 3: In Vivo Pharmacodynamic Effects of PTP1B Inhibitors
| Inhibitor | Animal Model | Dose and Route | Key Pharmacodynamic Effects | Reference(s) |
| Trodusquemine (MSI-1436) | Diet-induced obese mice | 5-10 mg/kg IP or IV | Suppressed appetite, reduced body weight, improved plasma insulin and leptin levels. | [8] |
| LDLR-/- mice | Single and chronic dosing | Attenuated atherosclerotic plaque formation, decreased serum cholesterol and triglycerides. | [12] | |
| PLB4 mice (Alzheimer's model) | 1 mg/kg IP for 5 weeks | Improved motor learning and glucose tolerance. | [13] | |
| JTT-551 | db/db mice | 3 and 30 mg/kg oral | Dose-dependent decrease in blood glucose levels. | [9] |
| Diet-induced obese mice | Chronic oral administration | Anti-obesity effect, improvement in glucose and lipid metabolism. | [14] | |
| Ertiprotafib | Insulin-resistant rodent models | Oral | Lowered fasting blood glucose and insulin levels, improved glycemic excursion. | [7] |
| DPM-1001 | Diet-induced obese mice | 5 mg/kg oral or IP daily | Inhibited diet-induced obesity, improved glucose tolerance and insulin sensitivity. | [10] |
| Claramine | Diabetic mice | Single IP dose | Restored glycemic control (glucose and insulin tolerance tests), suppressed feeding, and caused weight loss. | [6] |
Experimental Protocols
PTP1B Enzymatic Assay (p-Nitrophenyl Phosphate - pNPP)
This assay is a common colorimetric method to determine the in vitro inhibitory activity of compounds against PTP1B.
Principle: PTP1B catalyzes the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP), a colorless compound, to p-nitrophenol (pNP), which is yellow. The amount of pNP produced is directly proportional to the enzyme activity and can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Human recombinant PTP1B enzyme
-
pNPP substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (PTP1B inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a defined amount of PTP1B enzyme to each well.
-
Add the test compounds at various concentrations to the respective wells. Include a positive control (known PTP1B inhibitor) and a negative control (vehicle).
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at the same temperature.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[15][16]
Western Blot Analysis of Insulin Signaling Pathway
This protocol is used to assess the pharmacodynamic effects of PTP1B inhibitors on the insulin signaling cascade in cells or tissues.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By using antibodies that recognize total and phosphorylated forms of key signaling proteins (e.g., Insulin Receptor, Akt, ERK), the activation state of the insulin signaling pathway in response to PTP1B inhibition can be evaluated.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the change in protein activation.[1][17][18]
Visualizations
Caption: Insulin signaling pathway and the inhibitory role of PTP1B.
Caption: Workflow for a PTP1B enzymatic inhibition assay.
Conclusion
The development of PTP1B inhibitors presents a promising therapeutic strategy for metabolic diseases. While several compounds have demonstrated potent in vitro activity and favorable pharmacodynamic effects in preclinical models, challenges related to oral bioavailability and obtaining detailed, comparable pharmacokinetic data remain. This guide highlights the current landscape of PTP1B inhibitors, providing a foundation for further research and development in this critical area. The continued exploration of novel chemical scaffolds and drug delivery strategies will be essential to translate the therapeutic potential of PTP1B inhibition into clinical success.
References
- 1. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ertiprotafib improves glycemic control and lowers lipids via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological PTP1B inhibition rescues motor learning, neuroinflammation, and hyperglycaemia in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
PTP1B-IN-13 vs. siRNA-Mediated PTP1B Knockdown: A Comparative Guide for Researchers
An objective analysis of two distinct methodologies for inhibiting Protein Tyrosine Phosphatase 1B, a key regulator in metabolic and oncogenic signaling pathways.
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and certain cancers.[1][2][3] Its primary role as a negative regulator of insulin and leptin signaling pathways makes it an attractive molecule for inhibition.[1][2][4][5][6] Researchers aiming to study the effects of PTP1B inhibition have two primary tools at their disposal: small molecule inhibitors, such as PTP1B-IN-13, and genetic knockdown techniques, most notably siRNA. This guide provides a detailed comparison of these two approaches, supported by experimental data and protocols to aid researchers in selecting the most appropriate method for their studies.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA-mediated knockdown lies in their mechanism of action. This compound is a chemical compound that directly interacts with the PTP1B enzyme to inhibit its catalytic function.[5][6] In contrast, siRNA (small interfering RNA) operates at the genetic level, preventing the synthesis of the PTP1B protein altogether.[7]
This compound: Direct Enzymatic Inhibition
Small molecule inhibitors like this compound are designed to bind to the PTP1B enzyme, often at its active site, thereby blocking its ability to dephosphorylate target proteins.[5] This leads to a sustained phosphorylation state of key signaling molecules such as the insulin receptor (IR) and its substrates (IRS proteins), as well as JAK2 in the leptin pathway, ultimately enhancing these signaling cascades.[4][8][9] The inhibition is typically rapid and reversible, depending on the compound's clearance from the system.
siRNA-Mediated Knockdown: Halting Protein Production
siRNA utilizes the cell's own RNA interference (RNAi) machinery to achieve gene silencing.[7] Exogenously introduced double-stranded siRNA molecules are incorporated into the RNA-induced silencing complex (RISC).[7] The antisense strand of the siRNA then guides the RISC to the messenger RNA (mRNA) transcript of the PTPN1 gene (which encodes PTP1B), leading to its cleavage and degradation.[7] This effectively prevents the translation of PTP1B protein, resulting in a "knockdown" of its expression levels. The effect of siRNA is typically slower to manifest but can be more long-lasting than that of a small molecule inhibitor.[7]
Quantitative Data Comparison
The following tables summarize the key performance metrics for this compound and siRNA-mediated PTP1B knockdown based on available experimental data.
Table 1: Efficacy
| Parameter | This compound (or similar small molecule inhibitors) | siRNA-Mediated PTP1B Knockdown |
| Metric | IC50 / Ki | Percentage of Knockdown |
| Typical Values | IC50 values for potent inhibitors can be in the nanomolar to low micromolar range. For example, the inhibitor JTT-551 has a Ki of 0.22 ± 0.04 μM for PTP1B.[9] | Can achieve significant knockdown of PTP1B expression. For instance, hydrodynamic tail vein injection of PTP1B-shRNA in mice resulted in an 84% reduction in PTP1B mRNA levels in the liver.[10] In cell culture, specific siRNAs have been shown to effectively reduce PTP1B protein levels.[11][12] |
| Onset of Action | Rapid, typically within minutes to hours of administration. | Slower, requires time for mRNA and existing protein degradation, typically 24-72 hours.[13] |
| Duration of Effect | Dependent on the pharmacokinetic properties of the compound (half-life, clearance). | Can be sustained for several days, with the duration influenced by cell division rate.[7] |
Table 2: Specificity and Off-Target Effects
| Parameter | This compound (or similar small molecule inhibitors) | siRNA-Mediated PTP1B Knockdown |
| Specificity | A major challenge is achieving selectivity against other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).[2][14][15] Some inhibitors show good selectivity; for example, JTT-551 has a Ki of 9.3 ± 0.4 µM for TCPTP, indicating a significant selectivity for PTP1B.[9] | Can be highly specific to the PTPN1 mRNA sequence. |
| Off-Target Effects | Can have off-target effects by inhibiting other enzymes or binding to unintended cellular targets.[16] | Off-target effects can occur through the siRNA's "seed region" binding to and silencing unintended mRNAs with partial complementarity.[17][18][19] These effects can be minimized by careful siRNA design and using lower concentrations.[20] Chemical modifications to the siRNA can also reduce off-target effects.[17] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments used to evaluate and compare this compound and siRNA-mediated PTP1B knockdown.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used, depending on the research question. For metabolic studies, insulin-responsive cells like HepG2 (human hepatoma), C2C12 (mouse myoblasts), or 3T3-L1 (mouse adipocytes) are common. For cancer studies, relevant cancer cell lines such as MCF-7 (breast cancer) or KM12SM (colon cancer) may be used.[11][21]
-
This compound Treatment: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. This stock is then diluted in cell culture medium to the desired final concentration for treating the cells. A vehicle control (DMSO alone) should always be included.
-
siRNA Transfection:
-
On the day before transfection, plate cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Prepare the siRNA-lipid complex by diluting the PTP1B-specific siRNA and a scrambled negative control siRNA in a serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in the same medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for the desired period (typically 24-72 hours) before proceeding with downstream assays.
-
Western Blotting for Protein Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against PTP1B, phosphorylated substrates (e.g., p-IR, p-AKT), or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using a thermocycler with specific primers for the PTPN1 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a SYBR Green or TaqMan-based detection method.
-
Data Analysis: Calculate the relative expression of PTPN1 mRNA using the ΔΔCt method.
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) help to illustrate the complex biological and experimental processes.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: Workflow for comparing this compound and siRNA.
Caption: this compound inhibits the protein; siRNA blocks its synthesis.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA-mediated knockdown are powerful tools for studying the function of PTP1B. The choice between them depends largely on the specific experimental goals, timeline, and desired duration of the effect.
-
This compound is ideal for studies requiring rapid and transient inhibition of PTP1B's enzymatic activity. Its reversibility makes it suitable for investigating the acute effects of PTP1B inhibition. However, researchers must be mindful of potential off-target effects and the challenge of achieving high specificity.
-
siRNA-mediated knockdown offers a highly specific and potent method for reducing PTP1B protein levels, providing a more profound and longer-lasting effect. This approach is well-suited for studies where a sustained loss of PTP1B function is desired. The main considerations are the slower onset of action and the potential for off-target gene silencing, which can be mitigated with careful experimental design.
By understanding the distinct mechanisms, performance characteristics, and experimental considerations of each method, researchers can make an informed decision to effectively probe the multifaceted roles of PTP1B in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]
- 7. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Small interference RNA against PTP-1B reduces hypoxia/reoxygenation induced apoptosis of rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. researchgate.net [researchgate.net]
- 16. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 17. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects [mdpi.com]
- 19. siRNA-mediated off-target gene silencing triggered by a 7 nt complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 21. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PTP1B-IN-13
This document provides essential safety and logistical information for the proper disposal of PTP1B-IN-13, a selective PTP1B inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below. This information is essential for understanding the material's characteristics when planning for its disposal.
| Property | Value |
| CAS Number | 650621-20-8 |
| Molecular Formula | C₂₄H₂₅N₃O₃S₂ |
| Molecular Weight | 467.6 g/mol |
| Form | Solid |
| Storage Temperature | Recommended to be stored at -20°C. |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure safety.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Follow these steps to ensure proper and safe disposal:
-
Waste Identification and Segregation:
-
This compound waste, including unused product and contaminated materials (e.g., pipette tips, vials, gloves), should be classified as hazardous chemical waste.
-
Segregate this waste from non-hazardous laboratory trash and other incompatible chemical waste streams.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
-
The label on the waste container should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "650621-20-8"
-
The associated hazards (e.g., "Irritant," "Toxic").
-
-
-
Waste Collection:
-
Carefully place all this compound waste into the designated hazardous waste container.
-
Avoid overfilling the container; it should be securely closed when not in use.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
The storage area should be cool and dry.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment.
Personal protective equipment for handling PTP1B-IN-13
IMMEDIATE SAFETY NOTICE: The full toxicological properties of PTP1B-IN-13 have not been thoroughly investigated. For all laboratory procedures, it is imperative to treat this compound as a potentially hazardous substance. Adherence to the precautionary principle—assuming the substance is hazardous in the absence of complete data—is mandatory to ensure personnel safety.[1] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a research and development setting.
Personal Protective Equipment (PPE)
The primary line of defense against accidental exposure is the consistent and correct use of appropriate PPE.[2][3] Given that this compound is a powdered substance, special attention must be paid to preventing inhalation and skin contact.[4]
| PPE Component | Specification | Purpose |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[5] | To prevent skin contact. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron worn over the lab coat is recommended for procedures with a higher risk of splashes. | To protect clothing and skin from contamination. |
| Eye and Face Protection | Chemical splash goggles are mandatory at all times.[1] For procedures with a significant splash risk, a full-face shield must be worn in addition to goggles.[1] | To protect the eyes and face from splashes, aerosols, and solid particulates. |
| Respiratory Protection | All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3] | To prevent inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Protocol
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Label the storage area clearly with the compound's identity and appropriate hazard warnings.[3]
2. Preparation of Solutions:
-
All weighing and preparation of solutions must be performed in a certified chemical fume hood.[1]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a disposable weighing boat or paper to handle the solid.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
3. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a fume hood.
-
Avoid direct contact with the compound and its solutions.
-
Keep all containers with this compound closed when not in use.
4. Spill and Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.[6] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Small Spills: For small spills of the solid, gently cover with an absorbent material designated for chemical spills. For liquid spills, absorb with a non-reactive absorbent material. Clean the area with a suitable solvent and dispose of all contaminated materials as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[7][8][9]
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Collect in a clearly labeled, sealed, and compatible waste container.[10][11] |
| Contaminated Solids (e.g., gloves, weighing paper, absorbent pads) | Place in a designated, sealed hazardous waste bag or container that is clearly labeled.[10] |
| Contaminated Sharps (e.g., needles, pipette tips) | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. |
| Contaminated Liquids (e.g., experimental solutions, rinsates) | Collect in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[9] |
General Disposal Guidelines:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[7]
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[7][11]
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. researchchemshub.com [researchchemshub.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. pppmag.com [pppmag.com]
- 6. twu.edu [twu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
